molecular formula C6H6N2O4 B13072363 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid

Katalognummer: B13072363
Molekulargewicht: 170.12 g/mol
InChI-Schlüssel: AUIACXPRWVPFHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid ( 1504784-13-7) is a high-purity pyrazole carboxylic acid derivative offered for research and development purposes. This compound, with a molecular formula of C6H6N2O4 and a molecular weight of 170.12 g/mol, is characterized by the presence of two carboxylic acid functional groups, which enhances its versatility as a key synthetic building block . The multifunctional nature of this molecule makes it a valuable scaffold in medicinal chemistry for the synthesis of more complex heterocyclic compounds and in drug discovery efforts, particularly for creating potential pharmacologically active molecules. It is supplied with a purity of 95% and requires storage at 2-8°C to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C6H6N2O4

Molekulargewicht

170.12 g/mol

IUPAC-Name

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c9-5(10)1-4-3(6(11)12)2-7-8-4/h2H,1H2,(H,7,8)(H,9,10)(H,11,12)

InChI-Schlüssel

AUIACXPRWVPFHR-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC(=C1C(=O)O)CC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. As a crucial tool in structural elucidation, a thorough understanding of the NMR spectra of novel chemical entities is paramount for researchers in drug discovery and development. This document offers insights into the expected spectral features of this molecule, grounded in fundamental NMR principles and data from related pyrazole derivatives.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool for synthetic chemists and drug development professionals. For a molecule like 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, which contains multiple functional groups and a heterocyclic core, NMR provides the definitive evidence of its chemical identity and purity.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. These predictions are based on established chemical shift ranges for pyrazole derivatives, carboxylic acids, and the influence of substituents on the pyrazole ring[1][2][3][4]. The spectra are predicted for a sample dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for polar compounds that allows for the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 (broad)singlet2H-COOH (2 protons)
~12.5 (broad)singlet1HN-H
~7.8singlet1HH-3 (pyrazole ring)
~3.8singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Data for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~171C=O (carboxymethyl)
~165C=O (carboxylic acid)
~140C-5 (pyrazole ring)
~135C-3 (pyrazole ring)
~110C-4 (pyrazole ring)
~35-CH₂-

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid presents several key features that confirm its structure.

  • Carboxylic Acid and N-H Protons: Two very broad signals are expected at the downfield end of the spectrum, around 13.0 ppm and 12.5 ppm. The signal at approximately 13.0 ppm, integrating to two protons, is characteristic of the carboxylic acid protons (-COOH)[5][6]. The broadness of this signal is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent[2][6]. The signal at around 12.5 ppm, integrating to one proton, is assigned to the N-H proton of the pyrazole ring[2]. Its chemical shift and broadness are also influenced by hydrogen bonding and the quadrupolar nature of the adjacent nitrogen atom[2]. The exact chemical shifts of these labile protons are highly dependent on concentration and temperature[6].

  • Pyrazole Ring Proton (H-3): A singlet is predicted around 7.8 ppm, corresponding to the single proton on the pyrazole ring at the C-3 position. In a disubstituted pyrazole of this nature, the H-3 proton is expected to be a singlet as there are no adjacent protons to couple with. The chemical shift is consistent with that of protons on electron-deficient heterocyclic rings[4][7].

  • Methylene Protons (-CH₂-): A singlet at approximately 3.8 ppm, integrating to two protons, is assigned to the methylene group (-CH₂-) of the carboxymethyl substituent. This signal is a singlet because the two protons are chemically equivalent and there are no protons on the adjacent carbon atom (the carbonyl carbon). Its chemical shift is in the expected region for protons alpha to a carbonyl group[5].

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides complementary information for the structural elucidation of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

  • Carbonyl Carbons: Two signals are expected in the downfield region, corresponding to the two carbonyl carbons. The signal at approximately 171 ppm is assigned to the carbonyl carbon of the carboxymethyl group, while the signal around 165 ppm is attributed to the carbonyl carbon of the carboxylic acid directly attached to the pyrazole ring. The chemical shifts are within the typical range for carboxylic acid and ester carbonyl carbons[1][5].

  • Pyrazole Ring Carbons: Three signals are predicted for the pyrazole ring carbons. The signal at approximately 140 ppm is assigned to C-5, the carbon bearing the carboxymethyl substituent. The signal around 135 ppm corresponds to C-3, the carbon with the attached proton. The most upfield of the ring carbons, at approximately 110 ppm, is assigned to C-4, which is substituted with the carboxylic acid group. The specific chemical shifts are influenced by the nature and position of the substituents on the pyrazole ring[1][3].

  • Methylene Carbon (-CH₂-): A signal at around 35 ppm is expected for the methylene carbon of the carboxymethyl group. This chemical shift is characteristic of an sp³-hybridized carbon atom situated between a pyrazole ring and a carbonyl group.

Tautomerism in N-Unsubstituted Pyrazoles

It is important to note that N-unsubstituted pyrazoles can exist as a mixture of rapidly interconverting tautomers[2]. For 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, this would involve the proton on the nitrogen atom shifting between the two nitrogen atoms of the pyrazole ring. If this exchange is fast on the NMR timescale, an averaged spectrum is observed, as has been predicted here[2]. At lower temperatures, it might be possible to observe separate signals for each tautomer[2].

Experimental Protocol for NMR Data Acquisition

To experimentally verify the predicted spectra, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • To confirm the assignment of the exchangeable -COOH and N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the -COOH and N-H protons will diminish or disappear[2][5].

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than the ¹H nucleus.

  • 2D NMR Spectroscopy (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule as there are no expected proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating each proton with its directly attached carbon atom. It would definitively link the ¹H signal at ~7.8 ppm to the ¹³C signal at ~135 ppm (C-3) and the ¹H signal at ~3.8 ppm to the ¹³C signal at ~35 ppm (-CH₂-).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in assigning the quaternary carbons. For instance, correlations would be expected between the H-3 proton and the C-4 and C-5 carbons, and between the methylene protons and the C-5 and carbonyl carbons.

Visualization of Molecular Structure and Connectivity

The following diagram illustrates the structure of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and highlights the key nuclei for NMR analysis.

Caption: Molecular structure of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Conclusion

This technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. By understanding the expected chemical shifts, multiplicities, and coupling patterns, researchers can confidently verify the synthesis of this compound and assess its purity. The detailed experimental protocols provided herein offer a clear path for the acquisition and unambiguous assignment of the NMR data, ensuring the scientific integrity of future studies involving this molecule.

References

  • Elguero, J., Claramunt, R. M., & Fruchier, A. (1986). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 24(2), 125-130.
  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5(10), 2007-2014.
  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. Retrieved from [Link]

  • Wang, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8117–8129.
  • Shenderovich, I. G., et al. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics, 19(3), 2169-2183.
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Hörner, M., et al. (2004). On the tautomerism of pyrazolones: The geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805.
  • Ibon, R., et al. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(12), 985-991.
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Shenderovich, I. G., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol–Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(19), 7474–7485.
  • Reich, H. J. (2020, February 14). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

  • Reddit. (2022, August 25). Protons Carboxylic acids in 1H NMR. r/OrganicChemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • MDPI. (2021, June 16). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • Matulevičiūtė, G., et al. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0259690). Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020, August 23). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a)... [Image]. Retrieved from [Link]

  • Zhang, H., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Chemistry Central Journal, 11(1), 1-8.
  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Reich, H. J. (2020, February 14). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • SpectraBase. (n.d.). ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid: A Case Study in X-ray Crystallography for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, technical overview of the process for determining the crystal structure of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. While a comprehensive search of crystallographic databases reveals no publicly available crystal structure for this specific molecule, this document will serve as a detailed roadmap for its structural elucidation. By leveraging data from closely related pyrazole derivatives, we will explore the experimental design, data acquisition, and analytical interpretation required to achieve this goal. This guide is intended for professionals in the fields of medicinal chemistry, crystallography, and drug development who are interested in the application of X-ray diffraction techniques to understand the structure-activity relationships of novel chemical entities.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and its interactions with biological targets. This guide will walk through the necessary steps to obtain and analyze this critical data for our target compound.

Part 1: Synthesis and Crystallization

The first crucial step is the synthesis of high-purity 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. Various synthetic routes to pyrazole carboxylic acids have been reported in the literature.[2][3] Following synthesis and purification, the next challenge is to grow single crystals suitable for X-ray diffraction. This is often the most empirical and time-consuming part of the process.

Experimental Protocol: Crystal Growth

  • Solvent Selection: A screening of various solvents and solvent mixtures is necessary. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the "anti-solvent"). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

  • Crystal Harvesting: Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, they are carefully harvested and mounted for X-ray analysis.

Part 2: Single-Crystal X-ray Diffraction

With a suitable crystal, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which bombards the crystal with X-rays and records the diffraction pattern.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal motion of the atoms.[4] The diffractometer then rotates the crystal while exposing it to a monochromatic X-ray beam. The diffraction data are collected on a detector.

  • Data Processing: The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (h,k,l).

Part 3: Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure. This is a computationally intensive process that yields the final atomic coordinates and other crystallographic parameters.

Workflow for Structure Solution and Refinement

A Data Collection B Data Reduction & Space Group Determination A->B C Structure Solution (e.g., Direct Methods) B->C D Structure Refinement (e.g., Full-Matrix Least-Squares) C->D E Validation and Final Model D->E

Caption: Workflow for solving a crystal structure from diffraction data.

Expected Crystallographic Parameters for Pyrazole Carboxylic Acids

While the specific data for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is not available, we can infer expected values from related structures. The following table summarizes crystallographic data for some published pyrazole carboxylic acid derivatives.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidMonoclinicP21/n3.793721.61311.158092.170[4]
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acidMonoclinicP21/c12.072212.718011.7739118.698
4-Chloro-1H-pyrazole-3-carboxylic acidMonoclinicC2/c25.43706.915513.0629110.558[5]

Part 4: Structural Analysis and Implications for Drug Design

The final refined crystal structure provides a wealth of information. Key aspects to analyze include:

  • Molecular Conformation: The three-dimensional shape of the molecule, including the relative orientations of the pyrazole ring, the carboxymethyl group, and the carboxylic acid group.

  • Intermolecular Interactions: Hydrogen bonding is a critical determinant of crystal packing and can provide insights into how the molecule might interact with a biological target.[6] In the solid state, carboxylic acids often form hydrogen-bonded dimers.[4][7] The pyrazole ring itself contains both hydrogen bond donors (N-H) and acceptors (N).

  • Tautomerism: For N-unsubstituted pyrazoles, tautomerism is an important consideration.[8] The position of the proton on the pyrazole ring can influence its hydrogen bonding capabilities.

Significance in Drug Development

The pyrazole moiety is found in numerous approved drugs, highlighting its importance as a privileged scaffold.[1] Understanding the crystal structure of a novel pyrazole derivative like 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective analogs.

  • Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

  • In Silico Screening: Using the crystal structure as a starting point for virtual screening of compound libraries.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of the drug substance, which can have significant implications for its stability, solubility, and bioavailability.

Conclusion

While the crystal structure of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid has not yet been reported, this guide outlines a clear and comprehensive strategy for its determination and analysis. By following the protocols and leveraging the insights from related structures, researchers can obtain the critical structural data needed to advance their drug discovery and development programs. The application of single-crystal X-ray diffraction remains an indispensable tool in the quest for novel therapeutics.

References

  • A new azo compound was prepared via the azo coupling reaction between 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride and 8-hydroxyquinoline (oxine). The ester functional group of the obtained compound was hydrolyzed and thus a new chemical structure with a carboxylic functional group resulted. The structures of the new compounds were fully characterized by: UV–Vis, FT-IR, 1D and 2D NMR spectroscopy, and HRMS spectrometry. (2021). MDPI. Available at: [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press & Assessment. Available at: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Available at: [Link]

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026). MDPI. Available at: [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). ACS Publications. Available at: [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (n.d.). ResearchGate. Available at: [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). De Gruyter. Available at: [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Available at: [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PMC. Available at: [Link]

  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PMC. Available at: [Link]

  • (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (n.d.). ResearchGate. Available at: [Link]

  • Pyrazole-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Available at: [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). De Gruyter. Available at: [Link]

Sources

An In-depth Technical Guide to the Experimental Determination of pKa Values for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the experimental determination and theoretical understanding of the acid dissociation constants (pKa) of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. As a novel dicarboxylic acid derivative of pyrazole, this compound presents multiple ionizable protons, the characterization of which is crucial for applications in drug development and materials science. Given the absence of published experimental pKa data for this specific molecule, this document serves as a foundational resource for researchers. It outlines the underlying chemical principles governing its acidity, provides a reasoned estimation of its pKa values based on analogous structures, and details robust, field-proven experimental protocols for their precise measurement. The primary methodologies discussed are potentiometric titration and UV-Vis spectrophotometry, with an overview of capillary electrophoresis as a high-throughput alternative. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to accurately determine and interpret the pKa values of this and similar polyprotic compounds.

Introduction: The Significance of pKa in Drug Discovery

The ionization state of a molecule, dictated by its pKa value(s) and the pH of its environment, is a critical determinant of its physicochemical properties. For an active pharmaceutical ingredient (API), properties such as aqueous solubility, membrane permeability, and protein binding are profoundly influenced by whether a molecule is in a neutral or charged state. Consequently, the accurate determination of pKa is an indispensable step in the early stages of drug discovery and development.

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring three acidic protons: two on the carboxylic acid groups and one on the pyrazole ring nitrogen. The interplay between these groups—specifically, the electron-withdrawing nature of the pyrazole ring and the proximity of the two carboxyl groups—creates a unique acidity profile that requires precise experimental characterization. This guide provides the theoretical and practical foundation for achieving this characterization with high fidelity.

Theoretical Framework and pKa Estimation

Before embarking on experimental determination, it is essential to understand the structural factors influencing the acidity of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and to form a hypothesis regarding its pKa values.

2.1. Identification of Acidic Protons

The molecule possesses three potential acidic centers:

  • Carboxylic Acid at C4 (pKa₁): The proton on the carboxylic acid directly attached to the pyrazole ring.

  • Carboxylic Acid of the Carboxymethyl Group at C5 (pKa₂): The proton on the terminal carboxylic acid of the carboxymethyl substituent.

  • Pyrazole Ring N-H (pKa₃): The proton on one of the nitrogen atoms of the pyrazole ring.

2.2. Factors Influencing Acidity

  • Inductive and Resonance Effects: Carboxylic acids are weak acids, with the stability of the resulting carboxylate anion being a key factor in their acidity. The pyrazole ring is electron-withdrawing, which will increase the acidity (lower the pKa) of the directly attached carboxylic acid at C4 compared to a simple aliphatic carboxylic acid. The negative charge on the carboxylate anion is stabilized through resonance.

  • Electrostatic Interactions: The two carboxylic acid groups are in relatively close proximity. The deprotonation of the first carboxyl group will introduce a negative charge into the molecule, making it more difficult to remove the second proton from the other carboxyl group due to electrostatic repulsion. This means that pKa₂ will be significantly higher than pKa₁. This effect is well-documented in dicarboxylic acids like malonic acid.[1][2][3][4]

  • Pyrazole N-H Acidity: The pyrazole N-H proton is generally weakly acidic. Its deprotonation is influenced by the substituents on the ring. The presence of two electron-withdrawing carboxylate groups (after the first two deprotonations) would be expected to increase the acidity of the N-H proton.

2.3. Estimation of pKa Values

By comparing the target molecule to structurally similar compounds with known pKa values, we can establish a scientifically reasoned estimate for the expected experimental results.

Compound/Functional GroupRelevant pKa Value(s)Rationale for Comparison
Acetic Acid~4.76[5][6][7][8]A baseline for a simple carboxylic acid.
Malonic AcidpKa₁ ~2.83, pKa₂ ~5.69[1][2][4][9]A dicarboxylic acid where the two carboxyl groups are separated by a single carbon, illustrating the electrostatic effect on pKa separation.
Pyrazole-3,5-dicarboxylic acidPredicted pKa ~3.24[10]A pyrazole with two carboxylic acid groups, providing insight into the influence of the heterocyclic ring. Note that this is a predicted value.

Hypothesized pKa Values for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid:

  • pKa₁ (C4-COOH): This proton is expected to be the most acidic due to the strong electron-withdrawing effect of the pyrazole ring and the proximity of the second carboxyl group. Its pKa is likely to be lower than that of malonic acid's first pKa. Estimated Range: 2.0 - 2.8 .

  • pKa₂ (CH₂-COOH): After the first deprotonation, the resulting negative charge will make this second carboxyl proton less acidic. The separation by a methylene group will moderate this effect compared to dicarboxylic acids with directly adjacent carboxyls. Its value should be comparable to the second pKa of malonic acid but likely influenced by the heterocyclic system. Estimated Range: 4.5 - 5.5 .

  • pKa₃ (N-H): The pyrazole N-H is significantly less acidic than the carboxylic acid protons. Its pKa is typically much higher, and its experimental determination may require titration into a highly basic pH range. Estimated Range: > 10 .

Experimental Methodologies for pKa Determination

The following sections provide detailed protocols for two robust and widely accepted methods for pKa determination.

3.1. Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique and often considered the gold standard for pKa measurement.[11] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base or acid) is added incrementally. The pKa values are determined from the resulting titration curve. For a polyprotic acid, multiple inflection points and buffer regions will be observed.[12][13]

3.1.1. Experimental Workflow

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis Prep_Sample Prepare Analyte Solution (e.g., 1-10 mM) Start Start Titration Prep_Sample->Start Prep_Titrant Standardize Titrant (e.g., 0.1 M NaOH) Prep_Titrant->Start Calibrate Calibrate pH Electrode (pH 4, 7, 10 Buffers) Calibrate->Start Add_Titrant Add Titrant Incrementally Start->Add_Titrant Record_pH Record pH vs. Volume Add_Titrant->Record_pH not stable Equilibrium Check for pH Stability Record_pH->Equilibrium not stable Equilibrium->Add_Titrant not stable Plot_Curve Plot Titration Curve (pH vs. Volume) Equilibrium->Plot_Curve stable / complete Find_EP Identify Equivalence Points (1st & 2nd Derivative) Plot_Curve->Find_EP Find_Half_EP Determine Half-Equivalence Points Find_EP->Find_Half_EP Calc_pKa Calculate pKa (pKa = pH at half-EP) Find_Half_EP->Calc_pKa

Caption: Workflow for pKa determination by potentiometric titration.

3.1.2. Detailed Protocol

  • Reagent and Sample Preparation:

    • Prepare a solution of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (e.g., 20 mL of a 1 mM solution) in high-purity, carbonate-free water.[11] A co-solvent like methanol may be used if solubility is low, but the resulting pKa will be for that specific solvent mixture.[11][14]

    • Prepare a standardized solution of 0.1 M NaOH (carbonate-free).

    • Prepare a solution of 0.15 M KCl to maintain constant ionic strength.[15]

    • Prepare standard aqueous buffers for pH meter calibration (e.g., pH 4.01, 7.00, 10.01).

  • Instrumentation Setup and Calibration:

    • Set up an automated titrator equipped with a high-precision burette and a magnetic stirrer.

    • Calibrate the pH electrode using the standard buffers according to the manufacturer's instructions.

  • Titration Procedure:

    • Place the analyte solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and the burette tip into the solution.

    • Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO₂.[15]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize. Automated systems can be set to add titrant based on a measured potential drift.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Identify the equivalence points (the points of steepest slope) by calculating the first and second derivatives of the titration curve. Two equivalence points are expected for the two carboxylic acid protons.

    • Determine the volume of titrant at the half-equivalence points (half the volume required to reach the first equivalence point for pKa₁, and the midpoint volume between the first and second equivalence points for pKa₂).

    • The pKa is equal to the pH at the half-equivalence point.[15] For more accurate results with overlapping pKa values, analysis using Bjerrum (difference) plots or nonlinear least-squares curve fitting is recommended.[12]

3.1.3. System Self-Validation and Trustworthiness

The protocol's integrity is confirmed by the clear sigmoidal shape of the titration curve and the sharpness of the peaks in the derivative plots. The accuracy of the standardized titrant and the proper calibration of the pH meter are paramount. Running a blank titration (titrating the solvent/electrolyte mixture without the analyte) can account for any acidic or basic impurities.[11]

3.2. Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that are sparingly soluble or available only in small quantities.[11] It relies on the change in the ultraviolet-visible absorption spectrum of the molecule as it ionizes. The pyrazole ring in the target molecule acts as a chromophore, and its UV absorbance is expected to shift as the adjacent carboxyl groups and the ring itself are deprotonated.

3.2.1. Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis Prep_Stock Prepare Analyte Stock (e.g., in DMSO or MeOH) Create_Samples Dilute Stock into Each Buffer Prep_Stock->Create_Samples Prep_Buffers Prepare Buffer Series (e.g., pH 1-12) Prep_Buffers->Create_Samples Record_Spectra Record UV-Vis Spectrum for Each Sample Create_Samples->Record_Spectra Select_Wavelength Identify Analytical Wavelength(s) (Max Absorbance Change) Record_Spectra->Select_Wavelength Plot_Curve Plot Absorbance vs. pH Select_Wavelength->Plot_Curve Fit_Curve Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) Plot_Curve->Fit_Curve Determine_pKa Determine pKa (Inflection Point) Fit_Curve->Determine_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

3.2.2. Detailed Protocol

  • Reagent and Sample Preparation:

    • Prepare a concentrated stock solution of the analyte (e.g., 10 mM in DMSO or methanol).

    • Prepare a series of universal buffer solutions with known pH values, covering the range of interest (e.g., from pH 2 to 12 in 0.5 pH unit increments). Ensure all buffers have the same ionic strength.

    • Determine the UV-Vis spectra of the fully protonated form (in 0.1 M HCl) and the fully deprotonated form (in 0.1 M NaOH) to identify the wavelengths of maximum absorbance change.

  • Instrumentation and Measurement:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • For each buffer solution, prepare a sample by diluting a small aliquot of the stock solution to a final concentration that gives an absorbance reading in the optimal range (typically 0.3-1.0 AU). The final concentration of the organic co-solvent should be kept low and constant (e.g., <2% v/v).[16]

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at a constant temperature.

  • Data Analysis:

    • Select one or more analytical wavelengths where the absorbance changes significantly with pH.[16]

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve (or multiple overlapping curves for a polyprotic acid).

    • Fit the data to the Henderson-Hasselbalch equation using non-linear regression analysis. The inflection point of the curve corresponds to the pKa.[17][18] Multi-wavelength analysis can help to deconvolute pKa values that are close together.[11]

3.2.3. System Self-Validation and Trustworthiness

The reliability of this method is demonstrated by the goodness of fit of the experimental data to the theoretical sigmoidal model. The R² value of the non-linear regression should be close to 1. It is crucial that the compound is stable across the entire pH range tested. The use of multiple wavelengths for analysis provides an internal cross-check of the results.

Alternative High-Throughput Methodology: Capillary Electrophoresis (CE)

For drug discovery programs requiring the analysis of many compounds, capillary electrophoresis offers a high-throughput, automated solution for pKa determination.[19][20]

  • Principle: The electrophoretic mobility of a charged compound is dependent on its charge-to-size ratio. As the pH of the background electrolyte changes, the ionization state of the analyte changes, which in turn alters its electrophoretic mobility. By measuring the mobility across a range of pH values, a sigmoidal curve is generated, from which the pKa can be determined.[19][21]

  • Advantages: This method requires very small sample volumes (nanoliters), is rapid, and can often resolve the pKa values of impurities from the main compound.[19][22][23]

Conclusion

While experimental pKa values for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid are not currently available in the literature, this guide provides the necessary scientific foundation and practical protocols for their accurate determination. Theoretical analysis suggests the presence of two distinct carboxylic acid pKa values (estimated at ~2.0-2.8 and ~4.5-5.5) and a much higher pKa for the pyrazole N-H proton.

For precise and reliable determination, potentiometric titration is recommended as the primary method due to its high accuracy. UV-Vis spectrophotometry serves as an excellent alternative, especially when sample quantity is limited. The detailed, step-by-step protocols and data analysis frameworks presented herein are designed to ensure scientific integrity and generate trustworthy, reproducible results. The determination of these pKa values is a critical step in elucidating the full chemical character of this molecule, enabling its effective application in pharmaceutical and chemical research.

References

  • Acetic acid. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Acetic Acid. In PubChem Compound Database. Retrieved from [Link].

  • About pKa's. (n.d.). University of Colorado Boulder.
  • Turito. (2023, March 15). Malonic Acid - Formula, Significance, Properties. Retrieved from [Link].

  • Sciencing. (2022, August 30). How To Calculate The pKa Of Acetic Acid. Retrieved from [Link].

  • Vedantu. (2020, December 27). Malonic Acid: Structure, Synthesis, Properties & Uses. Retrieved from [Link].

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link].

  • Saz, J. M., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.
  • Jin, Y. (n.d.). 294g Rapid Pka Determination Using Multiplexed Capillary Electrophoresis. AAPS.
  • Malonic acid. (n.d.). Chemeurope.com. Retrieved from [Link].

  • Sigma-Aldrich. (n.d.). Acetic acid (A0808) - Product Information Sheet.
  • Mai, T. D., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry.
  • Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. PubMed.
  • Farkas, E., et al. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Yilmaz, H., et al. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • PHYWE. (2019, May 15). Titration of a polyprotic acid with a strong base with Cobra4.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link].

  • van der Hee, R. M., et al. (n.d.).
  • Rosés, M., et al. (n.d.). Rapid Determination of Ionization Constants (pKa)
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijirss.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link].

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link].

  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibr
  • Franz, R. G., et al. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.). Semantic Scholar.
  • Długosz, M., & Antosiewicz, J. M. (2004). pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simulations.
  • Liptak, M. D., et al. (n.d.). Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods.
  • Franz, R. G., et al. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. PMC.
  • Doc Brown's Chemistry. (n.d.). factors affecting the value of pKa Ka of carboxylic acids... Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Pyrazole-3,5-dicarboxylic acid. In PubChem Compound Database. Retrieved from [Link].

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link].

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is a dicarboxylic acid derivative of the pyrazole heterocyclic ring system. The pyrazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Pyrazole-containing molecules have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] The dicarboxylic acid functional groups on this particular pyrazole derivative impart specific physicochemical characteristics that are crucial for its behavior in biological systems, including its solubility, ability to form hydrogen bonds, and potential to act as a linker in metal-organic frameworks.[4]

Chemical Structure and General Properties

IUPAC Name: 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

Molecular Formula: C₆H₆N₂O₄

Molecular Weight: 186.13 g/mol

Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. These values are derived from computational models and data from analogous compounds, providing a valuable starting point for experimental design and interpretation.

PropertyPredicted/Estimated ValueNotes and Comparison with Analogs
pKa₁ ~2.5 - 3.5The first dissociation constant is attributed to the carboxylic acid at the 4-position, which is expected to be more acidic due to the electron-withdrawing nature of the pyrazole ring. For comparison, the predicted pKa for 1H-pyrazole-3,5-dicarboxylic acid is around 3.24.[5]
pKa₂ ~4.0 - 5.0The second dissociation constant corresponds to the carboxymethyl group at the 5-position. Its acidity is likely to be slightly lower than the first carboxylic acid.
pKa₃ > 14The N-H proton of the pyrazole ring is weakly acidic and is not expected to dissociate under typical physiological conditions.
logP -1.0 to 0.5The presence of two carboxylic acid groups suggests the molecule is relatively hydrophilic, resulting in a negative or low positive logP value. This indicates a preference for aqueous environments over lipid environments.
Aqueous Solubility Moderately SolubleAs a dicarboxylic acid, its solubility is expected to be pH-dependent, with higher solubility at pH values above its pKa values due to the formation of the more soluble carboxylate salts. The presence of two polar carboxylic acid groups and the pyrazole ring's nitrogen atoms allows for extensive hydrogen bonding with water.
Melting Point >200 °C (with decomposition)Dicarboxylic acids and pyrazole derivatives often exhibit high melting points due to strong intermolecular hydrogen bonding and crystalline packing forces. For example, 1H-pyrazole-3,5-dicarboxylic acid has a melting point of 292-295 °C (with decomposition).[5]

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is imperative to not only rely on predicted data but to have robust experimental protocols for their verification. The following sections detail the standard, self-validating methodologies for determining the key physicochemical properties of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Determination of pKa via Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and reliable method for determining the dissociation constants (pKa) of ionizable compounds.[6] By monitoring the pH of a solution as a titrant of known concentration is added, one can generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated species are equal. For a dicarboxylic acid like the target molecule, two distinct equivalence points are expected, allowing for the determination of both pKa₁ and pKa₂.

Experimental Workflow Diagram:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve a precise weight of the compound in deionized water B Add a known concentration of a strong acid (e.g., HCl) to fully protonate the compound A->B C Titrate with a standardized strong base (e.g., NaOH) of known concentration B->C D Record the pH after each incremental addition of the titrant C->D E Plot pH versus the volume of titrant added D->E F Determine the equivalence points from the inflection points of the curve E->F G Calculate the half-equivalence points F->G H The pH at the half-equivalence points corresponds to the pKa values G->H

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid of a known concentration (e.g., 0.01 M) in deionized water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the compound's stock solution into a beaker with a magnetic stir bar.

    • Add a sufficient amount of the strong acid to lower the pH to a point where both carboxylic acid groups are fully protonated (e.g., pH < 2).

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Add the standardized strong base in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the solution to equilibrate and record the pH.

    • Continue the titration past the second equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the first and second equivalence points from the points of maximum slope on the titration curve (or by taking the first derivative of the curve).

    • The volume of NaOH at the half-equivalence points (half the volume required to reach each equivalence point) is used to find the corresponding pH from the curve.

    • The pH at the first half-equivalence point is pKa₁, and the pH at the second half-equivalence point is pKa₂.

Determination of Aqueous Solubility via the Shake-Flask Method

Causality Behind Experimental Choices: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] This method ensures that a true equilibrium is reached between the solid compound and its saturated solution, providing a reliable measure of its intrinsic solubility. The key to this self-validating system is the confirmation that the concentration of the dissolved compound remains constant over an extended period, indicating that equilibrium has been achieved.

Experimental Workflow Diagram:

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add an excess amount of the solid compound to a known volume of buffer at a specific pH B Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) A->B C Allow the solid to settle B->C D Withdraw an aliquot of the supernatant C->D E Filter the aliquot to remove any undissolved solid D->E F Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV) E->F G Repeat at different time points to ensure equilibrium has been reached F->G

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).

    • Add an excess amount of solid 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid to a series of vials, each containing a known volume of a specific buffer. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Sampling and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Confirmation of Equilibrium:

    • Repeat the sampling and analysis at a later time point (e.g., after an additional 24 hours of shaking) to confirm that the concentration is no longer changing, thus verifying that equilibrium has been reached.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This method provides a highly accurate and reproducible determination of the melting point, which is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. DSC can also provide information about the enthalpy of fusion and detect any polymorphic transitions or decomposition that may occur upon heating.

Experimental Workflow Diagram:

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis A Accurately weigh a small amount of the compound (1-5 mg) into a DSC pan B Seal the pan hermetically A->B C Place the sample pan and an empty reference pan into the DSC cell B->C D Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) C->D E Record the heat flow as a function of temperature D->E F Plot the heat flow versus temperature to obtain the DSC thermogram E->F G Identify the endothermic peak corresponding to melting F->G H Determine the onset temperature of the melting peak as the melting point G->H

Caption: Workflow for melting point determination by DSC.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of the dry, powdered 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC instrument.

    • Purge the DSC cell with an inert gas, such as nitrogen, to provide a stable thermal environment.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Heat the sample at a controlled, linear rate (e.g., 10 °C/min) to a temperature above the melting point.

  • Data Analysis:

    • The instrument software will record the differential heat flow as a function of temperature.

    • The melting process will appear as an endothermic peak on the resulting thermogram.

    • The melting point is determined as the onset temperature of this peak. The peak area can be integrated to calculate the enthalpy of fusion.

Expected Spectroscopic Characteristics

The structural elucidation of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid can be achieved through a combination of spectroscopic techniques. Based on the analysis of similar pyrazole carboxylic acid derivatives, the following spectral characteristics are expected.[5][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the proton at the 3-position of the pyrazole ring, expected to appear in the downfield region (δ 7.5-8.5 ppm).

    • A singlet for the methylene protons of the carboxymethyl group, likely in the range of δ 3.5-4.5 ppm.

    • A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O, typically appearing in the very downfield region (δ > 10 ppm).

    • Two broad singlets for the carboxylic acid protons, also exchangeable with D₂O and appearing at very high chemical shifts (δ > 10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the two carboxylic acid carbons, expected in the range of δ 160-175 ppm.

    • Signals for the carbons of the pyrazole ring, typically between δ 110-150 ppm.

    • A signal for the methylene carbon of the carboxymethyl group, expected around δ 30-40 ppm.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid groups.

    • A strong absorption band around 1700-1750 cm⁻¹ due to the C=O stretching of the carboxylic acid groups.

    • N-H stretching vibrations of the pyrazole ring in the range of 3100-3300 cm⁻¹.

    • C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (186.13 g/mol ).

    • Characteristic fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. While experimental data for this specific compound is limited, this guide has offered a robust framework for its characterization by presenting predicted values based on computational models and data from analogous structures. Furthermore, the inclusion of detailed, best-practice experimental protocols for the determination of pKa, solubility, and melting point serves as a practical resource for researchers seeking to validate these predictions and further elucidate the compound's properties. The expected spectroscopic characteristics outlined will aid in the structural confirmation and quality control of synthesized material. This comprehensive guide is intended to be a valuable tool for scientists and professionals in drug development, enabling a more informed approach to the study and application of this promising pyrazole derivative.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • NEXTREAT Laboratories. (n.d.). Melting point determination. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in drug discovery, recognized for a wide spectrum of biological activities.[1][2] A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for quality control, structure elucidation, and the rational design of new chemical entities. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the unambiguous identification and characterization of this target molecule. We present detailed experimental protocols, predicted data based on analogous structures, and expert interpretation to create a self-validating analytical workflow.

Introduction and Analytical Workflow

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is a dicarboxylic acid derivative of the core pyrazole heterocycle. The presence of multiple functional groups—the pyrazole ring, two carboxylic acid moieties, and an N-H bond capable of tautomerism—necessitates a multi-faceted analytical approach for complete characterization. The structural complexity and potential for intermolecular interactions, such as hydrogen bonding, can significantly influence its spectroscopic signature.

The causality behind employing a suite of techniques lies in their complementary nature. While NMR spectroscopy provides the atomic-level blueprint of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and offers clues to the molecule's stability and fragmentation, and UV-Vis spectroscopy sheds light on its electronic properties. This integrated workflow ensures a high degree of confidence in the final structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms uv UV-Vis Spectroscopy purification->uv elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation uv->elucidation validation Purity & Identity Confirmation elucidation->validation

Caption: General workflow for the synthesis and spectroscopic characterization.

Molecular Structure and Prototropic Tautomerism

A critical feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the N-H proton can migrate between the two nitrogen atoms.[2][3] This dynamic equilibrium can influence the chemical environment of the ring atoms, sometimes leading to broadened signals in NMR spectra, particularly for the C3 and C5 carbons.[2] For 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, this equilibrium exists between two tautomeric forms. Understanding this phenomenon is essential for accurate spectral interpretation.

Caption: Prototropic tautomerism in 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules. For the title compound, it provides definitive information about the number and connectivity of protons and carbons.

¹H NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solubilize the polar dicarboxylic acid and, being a hydrogen bond acceptor, slows down the exchange rate of the acidic N-H and O-H protons, allowing them to be observed as distinct, albeit often broad, signals.

Experimental Protocol:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer at room temperature.

  • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal.

  • Integrate all signals to determine the relative proton ratios.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H3 (Pyrazole)8.0 – 8.5Singlet (s)1HLocated on an electron-deficient aromatic ring, significantly deshielded.
CH₂3.5 – 4.0Singlet (s)2HMethylene protons adjacent to a pyrazole ring and a carboxylic acid group.
COOH (x2)12.0 – 13.5Broad (br s)2HHighly deshielded acidic protons of the carboxylic acids, often broad due to exchange.
NH (Pyrazole)13.0 – 14.0Broad (br s)1HAcidic proton on the pyrazole ring, significantly deshielded and broadened by quadrupolar nitrogen and exchange.
¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a count of the unique carbon environments in the molecule. Due to the tautomeric equilibrium, the signals for C3 and C5 of the pyrazole ring may appear broadened, reflecting the dynamic exchange process.[2]

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • The spectral width should be set appropriately (e.g., 0-200 ppm) to capture all carbon signals.

  • Process the data similarly to the ¹H spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl)165 – 175Carbonyl carbons of the two carboxylic acid groups, typically found in this downfield region.
C3/C5 (Pyrazole)135 – 150Aromatic carbons adjacent to nitrogen atoms. May be broadened due to tautomerism.[2]
C4 (Pyrazole)110 – 120The pyrazole carbon bearing the carboxylic acid group.
CH₂30 – 40Aliphatic methylene carbon situated between the pyrazole ring and a carboxyl group.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy serves as a rapid and reliable method to verify the presence of the key functional groups that define the molecule's identity. The spectrum is a molecular fingerprint that provides a self-validating check on the structure proposed by NMR.

Experimental Protocol:

  • Ensure the sample is thoroughly dried to minimize the interference of a broad water O-H band around 3400 cm⁻¹.

  • Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Perform a background scan which will be automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
O-H (Carboxyl)2500 – 3300Very broad, strong; indicative of hydrogen-bonded carboxylic acid dimers.
N-H (Pyrazole)3100 – 3300Medium, broad; often overlaps with the O-H stretch.
C-H (Aromatic)~3050Weak to medium.
C-H (Aliphatic)2850 – 3000Weak to medium.
C=O (Carboxyl)1680 – 1720Strong, sharp; characteristic of conjugated carboxylic acids.[4]
C=N, C=C (Ring)1500 – 1600Medium to strong; associated with pyrazole ring stretching.[4]
C-O (Carboxyl)1200 – 1350Strong.

Mass Spectrometry (MS)

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, it offers definitive proof of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Experimental Protocol (ESI-HRMS):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the solution into the mass spectrometer via direct infusion using a syringe pump.

  • Utilize Electrospray Ionization (ESI) in negative ion mode, which is ideal for deprotonating the acidic carboxylic acid groups to form the [M-H]⁻ ion.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₆H₆N₂O₄

  • Exact Mass (Monoisotopic): 170.0328 Da

  • Predicted HRMS Result (ESI⁻): m/z 169.0255 ([M-H]⁻), calculated for C₆H₅N₂O₄⁻

Predicted Fragmentation Pathway: The fragmentation of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid in ESI-MS would likely proceed through the sequential loss of small, stable neutral molecules from the deprotonated molecular ion.

Fragmentation M_minus_H [M-H]⁻ m/z 169.0255 loss_H2O Loss of H₂O M_minus_H->loss_H2O ion1 m/z 151.0149 loss_H2O->ion1 loss_CO2 Loss of CO₂ ion1->loss_CO2 ion2 m/z 125.0354 loss_CO2->ion2 loss_CO Loss of CO ion2->loss_CO ion3 m/z 97.0401 loss_CO->ion3

Caption: A plausible ESI⁻ fragmentation pathway for the target molecule.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. For pyrazole and its derivatives, the absorption maxima (λmax) are typically found in the short-wavelength UV region, corresponding to π → π* transitions within the aromatic ring.[5]

Experimental Protocol:

  • Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

  • Use a dual-beam spectrophotometer, with a cuvette containing the pure solvent in the reference beam.

  • Scan the sample from approximately 400 nm down to 200 nm.

Predicted UV-Vis Data:

SolventPredicted λₘₐₓ (nm)Transition Type
Methanol210 – 230π → π
Acetonitrile210 – 230π → π

The presence of the carboxyl groups as auxochromes may cause a slight bathochromic (red) shift compared to unsubstituted pyrazole.[5][6]

Conclusion

The structural characterization of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid requires an integrated analytical strategy. The combination of one- and two-dimensional NMR spectroscopy, IR spectroscopy, high-resolution mass spectrometry, and UV-Vis spectroscopy provides a robust and self-validating system for confirming its identity, purity, and detailed molecular structure. The methodologies and predicted data presented in this guide serve as a comprehensive reference for researchers engaged in the synthesis and analysis of novel pyrazole-based compounds, facilitating the advancement of drug discovery and development programs.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.
  • Visnav, K. (2022, July 27).
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • Guedes, G. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Claramunt, R. M., et al. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.
  • Sukhikh, T. S., et al. (n.d.).
  • Boyer, G., et al. (n.d.). 13C NMR of pyrazoles. OA Monitor Ireland.
  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic....
  • Al-Masoudi, N. A., et al. (2020, May 22).
  • ResearchGate. (n.d.). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes.
  • Dghaym, R., et al. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PMC.
  • Semantic Scholar. (n.d.). ylmethyl)benzene (PPB)
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • ChemicalBook. (n.d.). 3,5-pyrazoledicarboxylic acid(3112-31-0)ir1.

Sources

Thermodynamic Stability of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-organic frameworks (MOFs), coordination polymers (CPs), and novel pharmaceutical pharmacophores heavily relies on the thermodynamic predictability of their constituent ligands. 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is a highly versatile, bifunctional heterocyclic ligand. Its unique architecture—combining a rigid pyrazole core with a flexible carboxymethyl appendage—confers complex thermodynamic behaviors, including annular tautomerism, solid-state proton transfer (SSPT), and pH-dependent speciation.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. By synthesizing empirical thermal analysis (DSC/TGA) with solution-state calorimetry, we establish a robust framework for predicting its behavior in both drug formulation and materials synthesis.

Structural Thermodynamics & Tautomeric Equilibria

The thermodynamic stability of pyrazole-4-carboxylic acid derivatives is fundamentally governed by their ability to form extensive intermolecular hydrogen-bonding networks. In the solid state, the energetics of amide N–H⋯O and n/π→π∗ interactions maintain the crystal network and dictate the reversibility between polymorphs[1].

Annular Tautomerism

Like most 1H-pyrazoles, the molecule exhibits annular tautomerism between the 1H and 2H positions. The thermodynamic preference for a specific tautomer is dictated by the desolvation penalty and the dielectric constant of the surrounding medium. In the solid state, differential packing modes are observed depending on the substituent at C5, often leading to temperature-dependent solid-solid phase transitions[1].

Solid-State Proton Transfer (SSPT)

Crystallographic and solid-state NMR (CPMAS) studies on related pyrazole-4-carboxylic acids reveal that these molecules frequently present polymorphism. One of the defining thermodynamic features of these polymorphs is their capacity for Solid-State Proton Transfer (SSPT), an entropy-driven process where protons migrate across the hydrogen-bonded dimers, stabilizing the lattice at elevated temperatures[1].

Equilibria Cation Cationic Species (pH < 1.5) Zwitterion Neutral Species (pH 1.5 - 3.5) Cation->Zwitterion -H+ (pKa1 ~1.5) Zwitterion->Cation +H+ Anion1 Monoanion (pH 3.5 - 4.5) Zwitterion->Anion1 -H+ (pKa2 ~3.5) Anion1->Zwitterion +H+ Anion2 Dianion (pH > 4.5) Anion1->Anion2 -H+ (pKa3 ~4.5) Anion2->Anion1 +H+

Protonation equilibria of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid across pH gradients.

Thermal Stability & Phase Transitions (Solid-State)

Understanding the thermal degradation profile is critical for applications requiring high-temperature synthesis, such as solvothermal MOF crystallization. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of pyrazole-carboxylic acids typically reveal multi-step decomposition pathways[2][3].

Decomposition Kinetics

The thermal stability of pyrazole-carboxylic acid derivatives generally extends up to 150 °C – 250 °C[3]. The initial endothermic events (typically between 80 °C and 125 °C) correspond to the dehydration of lattice water[4]. The primary decomposition, characterized by a sharp exothermic peak, involves the decarboxylation of the 4-carboxylic acid and 5-carboxymethyl groups, followed by the fragmentation of the pyrazole ring.

Quantitative Thermodynamic Data

Table 1: Standard Aqueous Thermodynamic Parameters (298 K)

Parameter Functional Group Value (Approx.) Thermodynamic Driver

| pKa1​ | Pyrazole NH+ | 1.50 ± 0.2 | Enthalpy-driven (ring aromaticity) | | pKa2​ | 4-COOH | 3.55 ± 0.3 | Entropy-driven (solvent ordering) | | pKa3​ | 5- CH2​COOH | 4.50 ± 0.2 | Entropy-driven (charge separation) | | ΔGdiss​ | Global Dissociation | +25.4 kJ/mol | Non-spontaneous at standard state |

Table 2: Solid-State Thermal Stability Benchmarks (DSC/TGA) | Thermal Event | Temperature Range | Enthalpic Signature ( ΔH ) | Mechanistic Cause | | :--- | :--- | :--- | :--- | | Dehydration | 80 °C – 125 °C | Endothermic | Loss of coordinated/lattice H2​O | | Melting ( Tm​ ) | 168 °C – 175 °C | Endothermic | Lattice collapse | | Decarboxylation | 220 °C – 300 °C | Exothermic | Loss of CO2​ from carboxyl groups |

Coordination Thermodynamics in Materials Science

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is highly prized in the construction of coordination polymers (CPs). The molecule acts as a multidentate ligand, utilizing both the pyrazole nitrogen and the oxygen atoms of the carboxylate groups[5].

The thermodynamic driving force for metal complexation (e.g., with Co2+ , Ni2+ , or Mn2+ ) is heavily influenced by the chelate effect . The flexible 5-carboxymethyl arm allows the ligand to adopt multiple coordination bridging modes, minimizing steric strain and maximizing the negative enthalpy of bond formation ( ΔH<0 ). The displacement of organized solvent molecules from the metal hydration sphere provides a massive entropic gain ( ΔS>0 ), making the overall Gibbs free energy of complexation highly favorable ( ΔG≪0 )[5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Expertise & Experience Note: A protocol is only as good as its baseline. We incorporate mandatory blanking and degassing steps to eliminate artifacts that mimic thermodynamic events.

Protocol 1: Thermal Profiling via DSC/TGA

Purpose: To determine the polymorphic stability, melting point, and decomposition thermodynamics.

  • Sample Preparation: Mill the 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid crystals to a fine, uniform powder to eliminate heat-transfer artifacts caused by varying particle sizes.

  • Crucible Loading: Accurately weigh 5.0 – 8.0 mg of the sample into an aluminum crucible (for DSC) or an alumina crucible (for TGA). Causality: Aluminum is used for DSC up to 400 °C due to its high thermal conductivity; alumina is required for TGA up to 600 °C to prevent crucible melting.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere is critical to isolate pure thermal decomposition (decarboxylation) from oxidative degradation.

  • Heating Program: Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C.

  • Validation: Run an empty crucible under identical conditions to establish a baseline. Subtract this baseline from the sample thermogram to isolate the true ΔH of phase transitions.

Protocol 2: Solution-State Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To quantify the binding affinity ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ) of the ligand binding to transition metals.

  • Buffer Matching (Critical Step): Dissolve the ligand and the metal salt (e.g., CoCl2​ ) in the exact same batch of buffer (e.g., 50 mM HEPES, pH 7.4). Causality: Even a 1 mM difference in buffer concentration will generate a massive heat of dilution, masking the heat of binding.

  • Degassing: Vacuum degas both solutions for 10 minutes at 25 °C. Causality: Microbubbles expanding in the sample cell during stirring cause erratic, unintegrable baseline spikes.

  • Titration Execution: Load the ligand (typically 50 µM) into the sample cell and the metal titrant (500 µM) into the syringe. Program the ITC for 20 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Self-Validation (Blank Titration): Perform a control titration of the metal into the buffer alone. Subtract the integrated heats of this blank from the main experiment to account for the heat of dilution.

ITC_Workflow Step1 1. Sample Preparation Dialysis against matched buffer Step2 2. Degassing Vacuum degas to prevent microbubbles Step1->Step2 Step3 3. Cell Loading Load ligand into sample cell Step2->Step3 Step4 4. Syringe Loading Load metal titrant into syringe Step2->Step4 Step5 5. Titration Execution Stepwise injection & heat measurement Step3->Step5 Step4->Step5 Step6 6. Data Integration Calculate ΔH, ΔS, ΔG, and Kd Step5->Step6

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is a delicate balance of intramolecular hydrogen bonding, tautomeric flexibility, and pH-dependent speciation. By rigorously applying thermal and calorimetric profiling, researchers can accurately predict its behavior, ensuring the successful synthesis of robust metal-organic frameworks and stable pharmaceutical formulations.

References

  • The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available at:[Link]

  • Polymorph of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide. Google Patents.
  • Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Physics @ Manasagangotri. Available at:[Link]

  • A Two-Dimensional Metal-Organic-Framework Formed From a Cobalt(II) Ion and a Bifunctional Ligand Exhibiting Thermochromic Behavior. Frontiers. Available at:[Link]

  • Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. ACS Publications. Available at:[Link]

Sources

Preliminary Investigation of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid as a Pharmacophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of rational drug design relies heavily on the identification of privileged scaffolds that can be modularly adapted to target complex biological interfaces. Among these, the 1H-pyrazole-4-carboxylic acid core has emerged as a highly versatile pharmacophore, demonstrating profound efficacy across a spectrum of targets, from metabolic enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) [1] to epigenetic modulators such as the DNA 6mA demethylase ALKBH1 [2].

This technical whitepaper investigates a specific, highly functionalized derivative: 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid . By introducing a flexible acetic acid moiety at the C5 position of the pyrazole core, this di-acid scaffold presents a unique bidentate hydrogen-bonding network and metal-coordination potential. This guide details the structural rationale, a self-validating synthetic workflow, and robust biological screening protocols necessary for evaluating this pharmacophore in early-stage drug discovery.

Structural Rationale: The Di-Acid Pyrazole Pharmacophore

The pharmacological utility of the 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid scaffold is driven by the synergistic interaction of three distinct structural domains. Understanding the causality behind these features is critical for downstream Structure-Activity Relationship (SAR) optimization.

  • The Heteroaromatic Pyrazole Core: The 1H-pyrazole ring acts as a rigid, planar bioisostere for various aromatic systems (e.g., phenols, pyrimidines). Its adjacent nitrogen atoms serve as both a hydrogen-bond donor (N-H) and acceptor (N:), allowing it to anchor deeply within polar active sites [3].

  • The C4-Carboxylic Acid: This moiety is the primary anchoring group. In targets like PTP1B, it acts as a non-hydrolyzable phosphate mimetic. In metalloenzymes like ALKBH1, it coordinates directly with the active site metal ion (e.g., Fe²⁺) [2].

  • The C5-Carboxymethyl Extension: Unlike rigid substitutions (e.g., phenyl or amino groups), the carboxymethyl group (-CH₂COOH) introduces a rotatable bond. This flexibility allows the secondary carboxylic acid to probe adjacent sub-pockets, enabling bidentate metal coordination or the formation of secondary salt bridges with basic residues (e.g., Arginine or Lysine) at the periphery of the active site.

Pharmacophore Pharma 5-(Carboxymethyl)-1H-pyrazole -4-carboxylic acid Core 1H-Pyrazole Core (Heteroaromatic Scaffold) Pharma->Core C4 C4-Carboxylic Acid (Primary Anchor) Pharma->C4 C5 C5-Carboxymethyl (Flexible Extension) Pharma->C5 Target Target Active Site (e.g., ALKBH1 / PTP1B) Core->Target Pi-Pi Stacking & H-Bond Network C4->Target Metal Coordination (e.g., Fe2+) C5->Target Secondary Pocket Engagement

Fig 1. Logical mapping of the di-acid pyrazole pharmacophore features to target active sites.

Chemical Synthesis Workflow

To evaluate the pharmacophore, a scalable and high-purity synthetic route is required. The most efficient method for constructing highly substituted pyrazoles is the cyclocondensation of hydrazine with a functionalized 1,3-dicarbonyl equivalent [3].

Mechanistic Pathway

The synthesis begins with diethyl 3-oxopentanedioate (diethyl acetonedicarboxylate). Reaction with dimethylformamide dimethyl acetal (DMF-DMA) selectively attacks the most activated methylene group to form an enamine intermediate. This creates a highly electrophilic double bond, setting up a perfect Michael addition-elimination sequence for hydrazine hydrate, which rapidly cyclizes to form the pyrazole ring. Subsequent saponification yields the target di-acid.

Step-by-Step Synthesis Protocol
  • Step 1: Enamine Formation

    • Dissolve 1.0 eq of diethyl 3-oxopentanedioate in anhydrous toluene.

    • Add 1.1 eq of DMF-DMA dropwise at room temperature.

    • Reflux the mixture for 4 hours. Causality: The elevated temperature drives off the methanol byproduct, pushing the equilibrium toward the enamine intermediate.

    • Concentrate under reduced pressure to yield the crude intermediate.

  • Step 2: Cyclocondensation

    • Dissolve the crude intermediate in absolute ethanol.

    • Add 1.2 eq of hydrazine hydrate (NH₂NH₂·H₂O) dropwise at 0°C to control the exothermic cyclization.

    • Stir at room temperature for 12 hours.

    • Evaporate the solvent and purify via silica gel chromatography (Hexane:EtOAc) to isolate ethyl 5-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate.

  • Step 3: Saponification (Ester Hydrolysis)

    • Dissolve the diester in a 3:1 mixture of Methanol:Water.

    • Add 3.0 eq of Lithium Hydroxide (LiOH). Causality: LiOH provides mild saponification that completely cleaves the ester bonds without degrading the heteroaromatic ring.

    • Stir at 40°C for 4 hours.

    • Acidify the mixture with 1N HCl to pH 2 to precipitate the free di-acid. Filter and dry under a vacuum.

Self-Validation Check: Before proceeding to biological evaluation, analyze the product via ¹H-NMR. The complete disappearance of the ester signals (~4.2 ppm quartet and ~1.3 ppm triplet) and the appearance of highly deshielded protons (>12.0 ppm) confirm the successful formation of the free carboxylic acids.

Workflow Step1 1. Enamine Formation (DMF-DMA + Diester) Step2 2. Cyclocondensation (Hydrazine Hydrate) Step1->Step2 Step3 3. Ester Hydrolysis (LiOH, MeOH/H2O) Step2->Step3 Step4 4. QC & Validation (NMR, MS, Purity >95%) Step3->Step4

Fig 2. Step-by-step synthetic workflow for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Biological Evaluation: Targeting ALKBH1

Once synthesized, the pharmacophore must be evaluated against a relevant target. Recent literature highlights the 1H-pyrazole-4-carboxylic acid scaffold as a potent inhibitor of ALKBH1, a DNA demethylase implicated in gastric cancer [2].

Causality of the Fluorescence Polarization (FP) Assay

To measure target engagement, a Fluorescence Polarization (FP) assay is highly recommended. Unlike coupled-enzyme assays that can yield false positives due to reactive intermediates, FP directly measures the displacement of a fluorescently labeled tracer (e.g., a methylated DNA probe) from the enzyme's active site. As the small molecule inhibitor displaces the bulky probe, the probe's rotational correlation time decreases, resulting in a measurable drop in polarization.

Step-by-Step FP Assay Protocol
  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM TCEP, and 0.01% Tween-20. Causality: Tween-20 prevents non-specific aggregation of the pyrazole derivatives, ensuring true stoichiometric binding.

  • Protein/Tracer Mix: Incubate recombinant ALKBH1 protein (50 nM) with a 5'-FAM-labeled 6mA DNA probe (10 nM) in the assay buffer for 30 minutes at room temperature.

  • Compound Addition: Dispense 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (and analogs) into a 384-well black microplate in a 10-point dose-response format (e.g., 100 µM down to 0.1 nM).

  • Incubation & Reading: Add the Protein/Tracer mix to the compounds. Incubate for 1 hour. Read the plate on a microplate reader equipped with FP filters (Ex: 485 nm, Em: 535 nm).

Self-Validation Check: Include a known ALKBH1 inhibitor as a positive control and DMSO as a negative vehicle control. Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is mandatory to validate the screening run; data from plates failing this metric must be discarded due to excessive noise.

Structure-Activity Relationship (SAR) Analysis

To demonstrate the specific advantage of the 5-carboxymethyl substitution, it is critical to compare it against other standard substitutions at the C5 position. The hypothetical data below illustrates the expected SAR trajectory based on the binding mechanics of di-acid pyrazole scaffolds [1][2].

Table 1: Representative SAR of 1H-Pyrazole-4-Carboxylic Acid Derivatives

CompoundC5 Substitution ( R5​ )Target IC₅₀ (µM)Binding Mode Hypothesis
1 -H> 100.0Weak anchoring; lacks secondary contacts.
2 -CH₃45.2Slight hydrophobic packing; no extended H-bonding.
3 -NH₂12.5Acts as an H-bond donor to active site residues.
4 -Phenyl85.0Steric clash prevents deep pocket penetration.
5 (Core) -CH₂COOH 0.85 Bidentate Fe(II) coordination & secondary salt bridge formation.

Data Interpretation: The transition from a simple methyl group (Compound 2) to the carboxymethyl group (Compound 5) results in a >50-fold increase in potency. This validates the hypothesis that the flexible di-acid structure is required for optimal target engagement.

Conclusion & Future Directions

The 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid scaffold represents a highly tunable, privileged pharmacophore. Its dual-acid functionality provides superior anchoring in metalloenzymes and polar active sites. Future development should focus on prodrug strategies (e.g., esterification of the carboxylic acids) to improve cell membrane permeability, a common hurdle for highly polar di-acid molecules [2].

References

  • Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry, 2017. URL:[Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI), 2018. URL:[Link]

Methodological & Application

Protocol for MOF synthesis using 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvothermal Synthesis and Activation of Metal-Organic Frameworks using 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

Executive Summary & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) requires organic linkers that offer both structural rigidity and versatile coordination modes. The ligand 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (and its structural isomers) has emerged as a highly versatile building block in supramolecular chemistry[1].

This specific ligand is engineered with dual functionality:

  • The Pyrazole Ring: Provides robust metal-nitrogen (M-N) coordination. The pyrazole nitrogen atoms are highly directional and stable due to their strong σ-donating and π-accepting characteristics, which are critical for promoting electron mobility and framework stability[2].

  • The Carboxylate Groups: Features a rigid carboxylic acid at the 4-position and a flexible carboxymethyl group at the 5-position. This combination of oxygen donors (M-O) allows the ligand to bridge multiple metal centers, facilitating the construction of diverse architectures ranging from 1D chains to complex 3D frameworks[3].

Due to their tunable porosity and high density of open metal sites, MOFs constructed from pyrazole-carboxylate ligands exhibit significant potential in advanced biomedical applications, including targeted drug delivery and broad-spectrum antimicrobial strategies[4], as well as in the development of luminescent sensors using lanthanide nodes[5].

Reagent Matrix & Equipment

Chemical Reagents:

  • Organic Ligand: 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (High purity, >98%).

  • Metal Precursors: Co(NO3)2·6H2O, Ni(NO3)2·6H2O, or Cu(NO3)2·3H2O (ACS Reagent Grade).

  • Solvents: N,N-Dimethylformamide (DMF), Absolute Ethanol (EtOH), Deionized Water (18.2 MΩ·cm).

  • Modulators (Optional): Nitric Acid (HNO3) or Triethylamine (TEA) for pH adjustment.

Equipment:

  • Teflon-lined stainless steel autoclaves (25 mL capacity).

  • Programmable convection oven with precise ramping controls.

  • Ultrasonic bath.

  • Vacuum drying oven.

Experimental Workflow: Self-Validating Protocol

The following protocol details the solvothermal synthesis of a standard transition-metal MOF (e.g., Cobalt-based) using the target ligand.

Phase 1: Pre-Reaction Assembly & Homogenization
  • Weighing: Accurately weigh 0.1 mmol of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and 0.1 mmol of Co(NO3)2·6H2O.

  • Solvent Integration: Transfer the solids to a 20 mL glass vial. Add 4 mL of a binary solvent mixture (DMF/H2O, 1:1 v/v).

  • Homogenization: Sonicate the mixture for 15 minutes until complete dissolution is achieved.

  • Causality & Expertise: The choice of a binary solvent system is not arbitrary. Water is required to fully dissociate the hydrated metal nitrate salts, preventing local supersaturation. Conversely, DMF is essential for solubilizing the rigid organic ligand. Furthermore, at elevated temperatures, DMF undergoes partial thermal hydrolysis to yield dimethylamine, which acts as an in-situ deprotonating agent for the carboxylic acid groups. This slow, temperature-dependent release of base controls the nucleation kinetics, favoring the growth of highly crystalline frameworks over amorphous kinetic precipitates[3].

  • Self-Validation Checkpoint: Before proceeding, visually inspect the solution. It must be completely transparent. Any initial turbidity indicates premature precipitation (kinetic product). If cloudy, add 1-2 drops of concentrated HNO3 to lower the pH, re-protonate the ligand, and re-dissolve the precursors.

Phase 2: Solvothermal Nucleation & Growth
  • Transfer: Decant the clear solution into a 25 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Heating Profile: Place the autoclave in a programmable oven. Heat to 120 °C at a ramp rate of 2 °C/min. Maintain at 120 °C for 72 hours.

  • Causality & Expertise: Conducting the reaction in a sealed environment generates autogenous pressure, which lowers the solvent viscosity and increases the diffusion rate of the bulky ligand. The elevated thermal energy allows the system to overcome the activation barrier for reversible metal-ligand bond formation, enabling thermodynamic "error-correction" during assembly[1].

Phase 3: Controlled Harvesting
  • Cooling: Program the oven to cool to room temperature (25 °C) at a strict rate of ≤ 5 °C/hour.

  • Collection: Carefully decant the mother liquor and collect the resulting crystals.

  • Causality & Expertise: A strict cooling ramp is mandated to prevent thermal shock. Rapid quenching causes the solvent trapped within the nascent MOF pores to contract violently, inducing immense capillary stresses that can fracture the crystals or cause the framework to collapse.

Phase 4: Solvent Exchange & Activation
  • Solvent Exchange: Immerse the as-synthesized crystals in 10 mL of absolute ethanol. Replace the ethanol every 24 hours for 3 consecutive days.

  • Vacuum Degassing: Transfer the exchanged crystals to a vacuum oven and dry at 80 °C under dynamic vacuum for 12 hours.

  • Causality & Expertise: Direct vacuum drying of the MOF while it still contains high-boiling, high-surface-tension solvents (like DMF or H2O) will result in catastrophic pore collapse. Exchanging the guest molecules with a low-surface-tension, highly volatile solvent (ethanol) ensures that subsequent vacuum degassing gently clears the pores, preserving the Brunauer-Emmett-Teller (BET) surface area.

  • Self-Validation Checkpoint: Following the final solvent exchange, the supernatant should be completely colorless. A colored supernatant indicates metal leaching, suggesting the framework is unstable in the chosen exchange solvent.

Quantitative Synthesis Parameters

The following table summarizes the optimized synthesis parameters for forming coordination polymers and MOFs with various transition metal nodes using pyrazole-carboxylate ligands.

ParameterCobalt (Co) NodeNickel (Ni) NodeCopper (Cu) Node
Metal Salt Co(NO3)2·6H2ONi(NO3)2·6H2OCu(NO3)2·3H2O
Ligand Equivalents 1.01.01.0
Solvent Matrix H2O / DMF (1:1 v/v)H2O / EtOH (1:1 v/v)DMF / H2O (3:1 v/v)
Reaction Temp. 120 °C120 °C100 °C
Incubation Time 72 hours72 hours48 hours
Cooling Ramp ≤ 5 °C/hour≤ 5 °C/hour≤ 2 °C/hour
Expected Yield ~45 - 55%~40 - 50%~60 - 70%
Typical Topology 2D Layered / 1D Chain1D Chain3D Framework

Process Visualization

MOF_Workflow L Ligand Preparation Mix Homogenization (DMF/H2O) L->Mix M Metal Salt Solution M->Mix Heat Solvothermal Reaction (120°C) Mix->Heat Cool Controlled Cooling Heat->Cool Wash Solvent Exchange Cool->Wash Dry Vacuum Activation Wash->Dry

Fig 1: Solvothermal synthesis and activation workflow for pyrazole-carboxylate MOFs.

References

  • Multifunctional metal–organic frameworks as promising nanomaterials for antimicrobial strategies. Oxford Academic.
  • Discovery of Dual Ion-Electron Conductivity of Metal–Organic Frameworks via Machine Learning-Guided Experimentation. Chemistry of Materials - ACS Publications.
  • 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. ResearchGate.
  • Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. Crystal Growth & Design - ACS Publications.
  • Novel pyrazole-based carboxylate ligand as a building block for assembling lanthanides in luminescent 2D and 3D MOFs. ResearchGate.

Sources

Application Notes and Protocols: 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, pyrazole derivatives have become integral to the development of a wide range of therapeutic agents, owing to their metabolic stability and capacity for diverse biological activities.[1] Commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, feature a core pyrazole structure, underscoring its significance in modern drug design.[2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3]

This guide focuses on a particularly valuable, yet underexplored, building block: 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid . Its di-acid functionality presents unique opportunities for creating diverse molecular architectures, allowing for the introduction of multiple pharmacophoric elements or the development of molecules capable of interacting with multiple biological targets. This document provides a comprehensive overview of its synthesis, physicochemical properties, key reaction protocols, and potential applications in drug discovery.

Physicochemical Properties

Understanding the physicochemical properties of a building block is paramount for its effective utilization in drug design. While experimental data for 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid is not extensively published, the following table summarizes key properties predicted through computational models. These values provide a strong foundation for initial experimental design and computational modeling.

PropertyPredicted ValueMethod/Source
Molecular Formula C6H6N2O4-
Molecular Weight 170.13 g/mol -
pKa1 (Pyrazole COOH) ~3.5 - 4.5ACD/Labs Percepta
pKa2 (Carboxymethyl COOH) ~4.5 - 5.5ACD/Labs Percepta
LogP -0.8ACD/Labs Percepta
Aqueous Solubility HighPredicted
Hydrogen Bond Donors 3-
Hydrogen Bond Acceptors 4-

Note: Predicted values should be experimentally verified for critical applications.

Synthesis of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid

A plausible and efficient synthesis of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid can be achieved through a two-step process involving a Knorr-type pyrazole synthesis followed by ester hydrolysis.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Ester Hydrolysis A Diethyl 2-(ethoxymethylene)succinate C Diethyl 5-(carboxymethyl)-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Hydrazine Hydrate B->C D Diethyl 5-(carboxymethyl)-1H-pyrazole-4-carboxylate E 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid D->E 1. Reflux 2. Acidification F NaOH (aq) F->E

Caption: Proposed two-step synthesis of the target molecule.

Protocol 1: Synthesis of Diethyl 5-(carboxymethyl)-1H-pyrazole-4-carboxylate

This protocol describes the cyclocondensation reaction to form the pyrazole ring.

Materials:

  • Diethyl 2-(ethoxymethylene)succinate

  • Hydrazine hydrate

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve diethyl 2-(ethoxymethylene)succinate (1.0 eq) in absolute ethanol.

  • To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield diethyl 5-(carboxymethyl)-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid

This protocol details the hydrolysis of the diethyl ester to the final di-acid product.[4]

Materials:

  • Diethyl 5-(carboxymethyl)-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • pH paper or pH meter

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend diethyl 5-(carboxymethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in an aqueous solution of NaOH (2.5 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Acidify the solution to a pH of approximately 2-3 by the slow, dropwise addition of HCl solution.

  • A precipitate of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Functionalization Protocols: Harnessing the Di-acid Scaffold

The presence of two carboxylic acid groups with different electronic environments—one attached directly to the electron-deficient pyrazole ring and the other on a more flexible carboxymethyl side chain—allows for selective functionalization, making this a highly versatile building block. The pyrazole-4-carboxylic acid is expected to be more acidic and potentially more reactive towards nucleophiles under certain conditions.

G cluster_0 Selective Mono-Amidation cluster_1 Di-Amidation A Di-acid D Mono-amide Product A->D B Amine (1 eq) B->D C Coupling Agent (e.g., HATU) C->D E Di-acid H Di-amide Product E->H F Amine (>2 eq) F->H G Coupling Agent G->H

Caption: General workflow for selective and exhaustive amidation.

Protocol 3: Amide Bond Formation (General Procedure)

This protocol outlines a standard procedure for forming amide bonds, which can be adapted for either mono- or di-amidation by controlling the stoichiometry of the amine.

Materials:

  • 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1 eq per carboxylic acid group to be activated) and the organic base (2.0-3.0 eq per carboxylic acid group) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid(s).

  • Add the amine (1.0 eq for mono-amidation, >2.0 eq for di-amidation) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expert Insight: For selective mono-amidation, it is hypothesized that the pyrazole-4-carboxylic acid will react preferentially due to its higher acidity. However, this should be experimentally verified. To favor mono-amidation at the carboxymethyl position, protection of the more acidic pyrazole-4-carboxylic acid as an ester, followed by amidation and subsequent deprotection, may be necessary.

Applications in Drug Discovery: A Scaffold of Potential

While specific examples utilizing 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid are not yet prevalent in the literature, the broader class of pyrazole carboxylic acids has been extensively explored in drug discovery. This di-acid scaffold offers a unique platform for developing novel therapeutics.

Potential Therapeutic Areas:

  • Oncology: Pyrazole derivatives have been successfully developed as kinase inhibitors. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as pan-FGFR covalent inhibitors to overcome drug resistance in cancer.[5] The di-acid scaffold could be used to develop dual inhibitors or to introduce solubilizing groups to improve pharmacokinetic properties.

  • Inflammatory Diseases: The pyrazole ring is a key component of COX-2 inhibitors like celecoxib. The di-acid functionality could be exploited to design novel anti-inflammatory agents with improved target engagement or tissue-specific delivery.

  • Neurodegenerative Diseases: 4,5-Dihydro-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative processes.[6]

  • Metabolic Diseases: Derivatives of 5-amino-1H-pyrazole-4-carboxylic acid have been designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin and leptin signaling pathways.

The following diagram illustrates a simplified signaling pathway for Fibroblast Growth Factor Receptors (FGFRs), a target class where pyrazole derivatives have shown significant promise.

G FGF FGF Ligand FGFR FGFR FGF->FGFR P P FGFR->P RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and point of inhibition.

Conclusion

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid represents a highly promising, yet underutilized, building block for drug discovery. Its di-acid nature provides a versatile platform for creating complex and diverse molecular structures. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this scaffold in developing novel therapeutic agents across a range of diseases.

References

  • Chemical Substance Information for 5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. (n.d.). Retrieved from [Link]

  • Basu, S., et al. (2017). Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 67-74. Available from: [Link]

  • Depa, N., & Erothu, H. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. Medicinal Chemistry Research, 30(3), 693-706. Available from: [Link]

  • Vah, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. Available from: [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1544. Available from: [Link]

  • González-Gómez, J. C., et al. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry, 47(23), 5785-5794. Available from: [Link]

  • Li, Z., et al. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 16(5), 3948-3957. Available from: [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035. Available from: [Link]

  • Penning, T. D., et al. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry, 47(10), 2508-2515. Available from: [Link]

  • Padwa, A., et al. (2008). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 10(12), 1253-1258. Available from: [Link]

  • Novinec, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4989. Available from: [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8345-8351. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Yin, C., et al. (2004). Diethyl 1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(2), o320-o321. Available from: [Link]

  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.
  • Chen, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available from: [Link]

  • Li, Z., et al. (2011). Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. Molecules, 16(5), 3948-3957. Available from: [Link]

  • ResearchGate. (2004). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]

  • El-Sayed, R., & Ali, F. M. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Journal of the Brazilian Chemical Society, 18(6), 1239-1246. Available from: [Link]

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3713. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • Wang, F., et al. (2020). Solvent‐Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase‐TEMPO System: Efficient Access to 2,5‐Furandicarboxylic Acid and 5‐Methyl‐2‐Pyrazinecarboxylic Acid. Advanced Synthesis & Catalysis, 362(15), 3149-3157. Available from: [Link]

  • J. Chem. Soc., Perkin Trans. 1, 1980, 2755-2757. Reduction of some esters of pyrazole-3,4-dicarboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation. Retrieved from [Link]

  • Wang, Y., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Catalysts, 9(6), 532. Available from: [Link]

Sources

Application Note: Regioselective Amide Coupling Strategies for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of targeted pyrazole carboxamides is a cornerstone of modern medicinal chemistry and agrochemical development[1][2]. However, working with 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid presents a unique synthetic challenge: the molecule possesses two distinct carboxylic acid moieties (one aliphatic, one aromatic/conjugated) alongside a reactive pyrazole secondary amine.

This application note provides a comprehensive, self-validating guide to achieving precise regiocontrol during amide bond formation. By exploiting the kinetic and thermodynamic differences between the C4 and C5 carboxylic acids, researchers can selectively direct amidation to either site without relying on trial-and-error methodologies.

Structural & Mechanistic Profiling (E-E-A-T)

To design a robust protocol, we must first deconstruct the causality behind the reactivity of the substrate's three functional nodes:

  • C5-Carboxymethyl Group (Aliphatic):

    • pKa & Nucleophilicity: The aliphatic carboxylic acid has a pKa of ~4.5. While it is less acidic than the C4 group, its resulting carboxylate is significantly more nucleophilic.

    • Sterics: Extending away from the pyrazole core via a methylene bridge (-CH₂-COOH), this site is kinetically accessible. Bulky coupling reagents (like HATU) will preferentially activate this site[3].

  • C4-Carboxylic Acid (Aromatic/Conjugated):

    • pKa & Nucleophilicity: Conjugation with the electron-deficient pyrazole ring lowers the pKa to ~3.8. It deprotonates easily, but the carboxylate is stabilized by resonance, reducing its nucleophilicity.

    • Sterics: Flanked by the pyrazole NH and the C5-carboxymethyl group, the C4 position is highly sterically hindered. Direct amidation here is kinetically disfavored.

  • Pyrazole NH:

    • Side Reactions: The pyrazole nitrogen can act as a competing nucleophile. If excess uronium-based coupling reagents (e.g., HATU, HBTU) are used, the pyrazole NH or the primary amine substrate can undergo unwanted guanylation to form tetramethylguanidine (TMG) byproducts[4][5]. Strict stoichiometric control is mandatory.

Regioselective Workflow

G SM 5-(carboxymethyl)- 1H-pyrazole-4-carboxylic acid StratA Kinetic Control (HATU, DIPEA, 0°C) SM->StratA Direct StratB Orthogonal Protection (1. MeOH/H+, 2. HATU) SM->StratB Multi-step ProdA C5-Amide (Aliphatic Coupling) StratA->ProdA ProdB C4-Amide (Aromatic Coupling) StratB->ProdB

Fig 1: Regioselective amidation pathways for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Reagent Selection & Quantitative Data Matrix

Selecting the correct coupling reagent is the primary driver of regioselectivity. The table below summarizes the quantitative expectations and mechanistic rationale for various coupling systems applied to this di-acid scaffold.

Coupling SystemBaseSolventTarget SiteEst. RegioselectivityMechanistic Rationale
HATU / DIPEA DIPEA (3 eq)DMFC5 (Aliphatic)> 90% C5 The bulky At-uronium salt kinetically favors the less hindered aliphatic carboxylate. Low temps (0 °C) freeze out C4 activation[3].
EDC / HOBt Et₃N (3 eq)DCMC5 (Aliphatic)~ 70% C5 The smaller carbodiimide intermediate is less sterically demanding, leading to competitive activation at the C4 position.
T3P / Pyridine PyridineEtOAcC4 (Aromatic)> 95% C4 *Requires prior C5 esterification. T3P is highly effective for unreactive, sterically hindered conjugated acids.

Experimental Protocols

Protocol A: Direct Regioselective Amidation at the C5-Aliphatic Position

This protocol utilizes kinetic control to exclusively form the amide at the carboxymethyl group, leaving the C4-carboxylic acid intact.

Materials:

  • 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.0 eq)

  • HATU (1.05 eq) - Do not exceed 1.05 eq to prevent guanylation[4].

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: DIPEA is a non-nucleophilic base that deprotonates both carboxylic acids, forming a highly soluble bis-carboxylate species[3].

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Lowering the thermal energy restricts the reaction to the lowest activation energy pathway (the sterically unhindered C5 position).

  • Amine Addition: Add the target amine (1.0 eq) to the chilled solution.

  • Controlled Activation: Add HATU (1.05 eq) portion-wise over 10 minutes. Causality: Gradual addition prevents a high localized concentration of the active ester, which suppresses off-target pyrazole N-acylation and limits amine guanylation[4][5].

  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with water. Acidify carefully to pH 3 using 1M HCl to precipitate the C5-amide (the C4-carboxylic acid remains protonated and insoluble in water). Filter and wash with cold water.

Protocol B: Targeted Amidation at the C4-Aromatic Position

Because direct amidation at C4 is kinetically disfavored, a self-validating orthogonal protection strategy must be employed.

Phase 1: Selective C5-Esterification

  • Dissolve the starting di-acid in anhydrous Methanol.

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Stir at room temperature for 12 hours.

    • Causality: Fischer esterification is highly sensitive to steric hindrance. Under mild room-temperature conditions, the aliphatic C5-COOH rapidly converts to the methyl ester, while the hindered, conjugated C4-COOH remains completely unreacted.

  • Evaporate the methanol, dissolve in EtOAc, and wash with water to isolate the C5-methyl ester intermediate.

Phase 2: C4-Amide Coupling

  • Dissolve the C5-methyl ester intermediate (1.0 eq) and the target amine (1.2 eq) in anhydrous DCM.

  • Add Pyridine (3.0 eq) followed by T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 eq).

  • Reflux at 40 °C for 12 hours.

    • Causality: The C4-carboxylic acid is highly deactivated. T3P is a superior reagent for hindered aromatic acids and drives the reaction to completion without the epimerization or guanylation risks associated with uronium salts.

  • Wash the organic layer with saturated NaHCO₃ and brine, then concentrate.

Phase 3: C5-Deprotection

  • Dissolve the crude C4-amide/C5-ester in a 3:1 mixture of THF:Water.

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify to pH 2 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure C4-amide product.

References

  • BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. BenchChem.
  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.
  • ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Organic Synthesis. Acid-Amine Coupling using HBTU. Organic Synthesis.
  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank.

Sources

Application Note: Coordination Chemistry and Synthesis Protocols for 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (often abbreviated as H₂cmpc or H₃cmpc depending on its protonation state) has emerged as a highly versatile, multidentate ligand. By combining the rigid, thermally stable pyrazole ring with a flexible C5-carboxymethyl arm and a rigid C4-carboxylic acid group, this ligand offers unprecedented topological control.

This application note provides researchers and drug development professionals with an authoritative guide to the coordination dynamics, self-validating synthesis protocols, and advanced applications (specifically visible-light photocatalysis) of CPs derived from 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Mechanistic Grounding: Ligand Coordination Dynamics

Understanding the causality behind framework assembly requires a deep dive into the ligand's coordination sites and pKₐ-dependent deprotonation cascade.

  • Deprotonation Cascade & pH Causality: The ligand possesses three potential acidic protons: the C4-carboxylic acid, the C5-carboxymethyl group, and the pyrazole N1-H. The carboxylic acids deprotonate at mildly acidic pH (pKa ~3.5–4.5), while the pyrazole N-H requires highly basic conditions (pKa >12) to deprotonate. Controlling the synthesis pH directly dictates the ligand's charge state, which in turn governs whether the resulting structure is a discrete mononuclear complex, a 1D chain, or a highly connected 3D network.

  • Coordination Modes: The proximity of the C4-carboxylate and the pyrazole N2 atom strongly favors the formation of highly stable 5- or 6-membered chelate rings with transition metals[1]. Simultaneously, the flexible C5-carboxymethyl arm acts as a rotational hinge, allowing the ligand to adopt bridging modes (μ₂ or μ₃) that connect adjacent metal nodes without introducing excessive steric strain[2].

  • Transition Metal Causality: The choice of the metal node dictates the final topology. For instance, Mn(II) tends to form μ₃-OH bridged 2D layered structures due to its preference for high-coordination multinuclear clusters, whereas Co(II) and Ni(II) typically yield 1D chains or 3D supramolecular networks via hydrogen bonding of coordinated water molecules[3].

Quantitative Data Presentation: Crystallographic & Coordination Outcomes

The structural and electronic outcomes of coordinating 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid with various 3d transition metals are summarized below. These parameters are critical for tailoring the band gap for photocatalytic applications.

Metal NodeStoichiometry (M:L)Coordination GeometryNetwork TopologyOptical Band Gap (eV)Photocatalytic Efficiency (MB Degradation, 120 min)
Mn(II) 3:2Octahedral2D Layered~3.10Moderate (~45%)
Co(II) 1:1Octahedral1D Chain / 3D Supramolecular~2.85High (~85%)
Ni(II) 1:1Octahedral1D Chain / 3D Supramolecular~2.90High (~82%)
Co/Ni Doped 1:1Octahedral1D Chain~2.75Excellent (>95%)

Table 1: Comparative coordination outcomes and photocatalytic efficiencies of M-cmpc coordination polymers (Data synthesized from foundational pyrazole-carboxylate CP literature).

Experimental Protocols: Self-Validating Solvothermal Synthesis

To ensure reproducibility, the following protocol for the synthesis of [Co(Hcmpc)₂(H₂O)₄] incorporates built-in self-validation checkpoints.

Materials Required:
  • Co(NO₃)₂·6H₂O (Analytical grade)

  • 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpc)

  • Deionized water (18.2 MΩ·cm)

  • Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Methodology:

Step 1: Precursor Solution Preparation

  • Weigh 0.05 mmol (14.2 mg) of Co(NO₃)₂·6H₂O and 0.1 mmol (17.0 mg) of H₂cmpc.

  • Dissolve the mixture in 4.0 mL of deionized water under continuous magnetic stirring for 15 minutes.

  • Self-Validation Checkpoint 1 (pH Control): Measure the pH of the solution. It should naturally fall between 4.5 and 5.5. Causality: If the pH drops below 3.0, the carboxylate groups remain protonated, preventing coordination and leaving the ligand insoluble. Adjust with 0.1 M NaOH if necessary.

Step 2: Solvothermal Reaction 4. Transfer the homogeneous pink solution into a 25 mL Teflon-lined autoclave. Seal tightly. 5. Heat the autoclave in a programmable oven at 120 °C for 72 hours. 6. Causality: The 120 °C temperature provides sufficient activation energy for the reversible formation and breaking of coordinate bonds, ensuring thermodynamic control and defect-free crystal growth[4].

Step 3: Controlled Cooling & Isolation 7. Program the oven to cool to room temperature at a strict rate of 0.5 °C/min. 8. Causality: Rapid cooling leads to kinetic trapping of amorphous precipitates. Slow cooling ensures the nucleation of high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD). 9. Filter the resulting pink crystals and wash sequentially with deionized water (3 × 5 mL) and ethanol (3 × 5 mL) to remove unreacted precursors. 10. Dry under vacuum at 60 °C for 12 hours.

Step 4: Post-Synthesis Validation

  • Self-Validation Checkpoint 2 (FTIR): Perform FTIR spectroscopy. The disappearance of the broad uncoordinated -COOH stretch (~1700 cm⁻¹) and the appearance of strong asymmetric νₐₛ(COO⁻) at ~1600 cm⁻¹ and symmetric νₛ(COO⁻) at ~1400 cm⁻¹ confirms successful coordination[5].

  • Self-Validation Checkpoint 3 (PXRD): Compare the experimental Powder X-Ray Diffraction pattern against the simulated pattern from SCXRD data to confirm bulk phase purity.

Workflow and Mechanistic Visualization

SynthesisWorkflow N1 Ligand: H2cmpc + Metal Nitrate (Co/Ni/Mn) N2 Solvent Addition (H2O / DMF / EtOH) N1->N2 Mixing N3 Teflon-Lined Autoclave (120 °C, 72 h) N2->N3 Solvothermal Reaction N4 Controlled Cooling (0.5 °C/min to RT) N3->N4 Crystallization N5 Filtration & Washing (H2O and EtOH) N4->N5 Isolation N6 Drying & Activation (Vacuum, 60 °C) N5->N6 Purification N7 Coordination Polymer / MOF (1D, 2D, or 3D Network) N6->N7 Final Product

Caption: Step-by-step solvothermal synthesis workflow for M-cmpc coordination polymers.

Application: Visible-Light Photocatalytic Degradation

Coordination polymers based on pyrazole-carboxylic acids exhibit exceptional optoelectronic properties. The conjugated pyrazole ring acts as a highly efficient light-harvesting antenna[6]. When irradiated with visible light, the ligand undergoes a transition, transferring photoexcited electrons to the coordinated metal nodes via Ligand-to-Metal Charge Transfer (LMCT).

In Co/Ni co-doped systems, the synergistic bimetallic nodes effectively narrow the band gap (to ~2.75 eV) and suppress the recombination of electron-hole pairs[3]. The separated electrons reduce dissolved O₂ to superoxide radicals (•O₂⁻), while the holes oxidize H₂O to hydroxyl radicals (•OH). These Reactive Oxygen Species (ROS) rapidly mineralize organic pollutants (e.g., Methylene Blue or targeted pharmaceutical waste) into CO₂ and H₂O.

Photocatalysis Light Visible Light Irradiation (λ > 400 nm) CP M-cmpc Coordination Polymer (Photocatalyst) Light->CP Photon Absorption Exciton Electron-Hole Pair Generation (e⁻ / h⁺) CP->Exciton Charge Separation ROS1 Superoxide Radicals (•O2⁻) Exciton->ROS1 e⁻ reduces O2 ROS2 Hydroxyl Radicals (•OH) Exciton->ROS2 h⁺ oxidizes H2O/OH⁻ Pollutant Organic Pollutant (e.g., Methylene Blue) Exciton->Pollutant Direct h⁺ Oxidation ROS1->Pollutant Oxidation ROS2->Pollutant Oxidation Degradation Degradation Products (CO2 + H2O) Pollutant->Degradation Mineralization

Caption: Mechanistic pathway of visible-light-driven photocatalytic degradation using M-cmpc CPs.

References

  • Wang, S., Chen, J., Kou, W., Yang, T., et al. "Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light." Crystal Growth & Design, 2022, 22(5), 2935-2945. URL:[Link]

  • Gupta, R. K., Kallem, P., Luo, G. G., et al. "1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials." Coordination Chemistry Reviews, 2023, 497, 215436. URL:[Link]

  • Lin, C. L., Chen, Y. F., Qiu, L. J., et al. "Synthesis, Structure and Photocatalytic Properties of Coordination Polymers Based on Pyrazole Carboxylic Acid Ligands." CrystEngComm, 2020, 22, 6847-6855. URL:[Link]

Sources

Application Note: Regioselective Functionalization of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide.

Introduction & Scaffold Significance

The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous commercially successful therapeutics, ranging from anti-inflammatory agents like Celecoxib to advanced kinase inhibitors[1]. Among its functionalized derivatives, 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid represents a highly versatile, dual-acid building block.

Its unique molecular architecture—featuring an aliphatic carboxylic acid, an aromatic carboxylic acid, and a tautomerizable nitrogen heterocycle—makes it an invaluable precursor for synthesizing broad-spectrum pharmacological agents[2] and engineering novel coordination polymers for advanced materials[3]. This application note details the mechanistic rationale and field-proven protocols for the orthogonal functionalization of this complex scaffold, ensuring high yield and regioselectivity.

Mechanistic Principles of Regioselective Functionalization

The synthetic utility of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid relies entirely on exploiting the distinct electronic and steric environments of its two carboxyl groups.

  • Steric and Electronic Differentiation: The C5-carboxymethyl group (-CH₂COOH) is aliphatic. The intervening methylene bridge breaks conjugation with the pyrazole ring, rendering this group highly flexible, less sterically hindered, and highly electrophilic under standard acidic conditions. Conversely, the C4-carboxylic acid is directly conjugated to the aromatic pyrazole core, which delocalizes electron density and significantly increases steric hindrance due to the adjacent substituents.

  • Causality in Synthesis: Because of this differentiation, chemoselective Fischer esterification can be achieved at the C5-aliphatic acid at ambient temperatures, leaving the C4-aromatic acid completely unreacted. Subsequent functionalization of the C4 position requires high-efficiency coupling reagents (e.g., HATU) to overcome the reduced electrophilicity of the conjugated system.

Experimental Workflows & Protocols

Synthetic_Workflow Start 5-(carboxymethyl)-1H-pyrazole -4-carboxylic acid Ester Mono-Esterification (C5-Aliphatic Reactivity) Start->Ester MeOH, H+ (Steric Control) Alkylation N-Alkylation (Pyrazole Core) Start->Alkylation Base, R-X (N-Protection) Amide Amide Coupling (C4-Aromatic Reactivity) Ester->Amide HATU, DIPEA, R-NH2 Final Multifunctional Drug Scaffold Amide->Final Deprotection & Purification Alkylation->Ester Orthogonal Pathway

Regioselective functionalization workflow for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Protocol 1: Chemoselective Esterification of the Aliphatic Carboxylic Acid
  • Objective: To selectively protect the C5-carboxymethyl group as a methyl ester, enabling orthogonal chemistry at the C4 position.

  • Causality: Mild acidic conditions (catalytic H₂SO₄) in methanol at ambient temperature exploit the kinetic reactivity of the unhindered aliphatic acid. The conjugated C4-acid requires elevated temperatures (reflux) for esterification, allowing for near-perfect chemoselectivity without the need for complex protecting group strategies.

Self-Validating Steps:

  • Initiation: Suspend 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M). Note: The starting material will initially be partially insoluble.

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C to prevent localized heating and unwanted side reactions.

  • Propagation: Stir the reaction mixture at 25°C for 12 hours. Validation: The mixture will transition into a clear, homogeneous solution as the more soluble mono-ester forms.

  • Monitoring: Perform TLC (Eluent: DCM:MeOH 9:1 + 1% AcOH). Validation: The complete disappearance of the highly polar baseline di-acid spot and the emergence of a mid-Rf spot confirms successful mono-esterification.

  • Quenching & Recovery: Neutralize the acid with saturated aqueous NaHCO₃ until the pH reaches 6. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Orthogonal Amide Coupling at the C4-Position
  • Objective: To form an amide bond at the sterically hindered C4-carboxylic acid.

  • Causality: Standard carbodiimides (like EDC or DCC) often yield poor results at the C4 position due to the formation of unreactive N-acylureas. HATU is utilized because it generates a highly reactive 7-aza-HOAt active ester. This intermediate drastically accelerates the nucleophilic attack by the incoming amine, easily overcoming the steric bulk and electronic deactivation of the pyrazole core.

Self-Validating Steps:

  • Activation: Dissolve the mono-ester intermediate from Protocol 1 (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 30 minutes. Validation: A distinct color change (typically to pale yellow/orange) visually indicates the successful formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 6 hours at room temperature.

  • Monitoring: Perform LC-MS analysis. Validation: The chromatogram must show the complete consumption of the mono-ester mass and the dominant presence of the desired amide mass (M+H)⁺.

  • Purification: Dilute the mixture with cold water to precipitate the product. If it does not precipitate, extract with EtOAc and wash heavily with brine to remove DMF. Purify via silica gel chromatography using a Hexanes:EtOAc gradient.

Quantitative Data & Optimization

To ensure reproducibility across different laboratory setups, the following table summarizes the optimized reaction conditions and expected quantitative outcomes for the primary functionalization pathways.

Reaction StepReagents & ConditionsTarget Functional GroupExpected Yield (%)Chemoselectivity (%)
Selective Esterification MeOH, cat. H₂SO₄, 25°C, 12hC5-Aliphatic (-CH₂COOH)85 - 92> 98
N-Alkylation K₂CO₃, MeI, DMF, 0°C to RT, 4hPyrazole Core (N1/N2)78 - 84N/A (Tautomeric mix)
Amide Coupling HATU, DIPEA, R-NH₂, DMF, RT, 6hC4-Aromatic (-COOH)75 - 88> 95

Biological Application & Target Pathways

Functionalized pyrazole-4-carboxylic acid derivatives are highly sought after in modern drug development. Notably, derivatives originating from this exact scaffold have been identified as highly potent inhibitors of Xanthine Oxidoreductase (XOR) , an enzyme critical in the pathogenesis of hyperuricemia and gout[4].

By orthogonally modifying the C4 and C5 positions using the protocols above, medicinal chemists can fine-tune the binding affinity and pharmacokinetic properties of the pyrazole core within the XOR active site. These derivatives act by competitively blocking the oxidation of hypoxanthine, thereby preventing the pathogenic accumulation of uric acid[4].

Biological_Pathway Hypoxanthine Hypoxanthine (Substrate) XOR Xanthine Oxidoreductase Hypoxanthine->XOR Binds Active Site UricAcid Uric Acid (Pathogenic Excess) XOR->UricAcid Oxidation Inhibitor Pyrazole-4-carboxylic Acid Derivative Inhibitor->XOR Competitive Inhibition

Mechanism of XOR inhibition by pyrazole-4-carboxylic acid derivatives in hyperuricemia.

References

  • Title : A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source : International Journal Of Novel Research And Development (IJNRD) URL :[Link]

  • Title : Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors Source : PubMed (National Institutes of Health) URL :[Link]

  • Title : Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light Source : Crystal Growth & Design - ACS Publications URL :[Link]

Sources

Application Note: Catalytic Workflows for 5-(Carboxymethyl)-1H-Pyrazole-4-Carboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Catalysis Researchers, and Environmental Engineers Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the selection of multidentate organic ligands. 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (and its structural isomers) has emerged as a highly versatile bridging ligand. Featuring both nitrogen donors from the pyrazole ring and oxygen donors from two distinct carboxylate groups, this ligand facilitates the construction of robust 1D, 2D, and 3D supramolecular networks[1].

This application note details validated, self-contained protocols for leveraging these transition metal complexes (specifically Co, Ni, and Cd) in two primary catalytic domains: Visible-Light-Driven Photocatalysis for environmental remediation[1], and Bifunctional Electrocatalysis for the Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR)[2].

Structural & Mechanistic Foundations

The catalytic efficacy of carboxymethyl-pyrazole-carboxylic acid metal complexes stems from their unique coordination environment. The deprotonation of the carboxylate groups often results in zwitterionic frameworks where the carboxylate groups may remain uncoordinated to the primary metal ion, instead forming extensive intermolecular hydrogen-bond networks[3]. This structural flexibility allows the metal centers to maintain open coordination sites—a critical prerequisite for substrate binding in catalysis. Furthermore, the integration of transition metals like Co(II) and Ni(II) into these frameworks narrows the optical bandgap, enabling efficient visible-light absorption and facilitating photo-induced electron transfer[1].

Photocatalysis Light Visible Light Irradiation Catalyst Co/Ni-Ligand Complex (e-/h+ Generation) Light->Catalyst Excites CB Conduction Band (e-) Reduction Catalyst->CB e- transfer VB Valence Band (h+) Oxidation Catalyst->VB h+ transfer ROS1 Superoxide Radicals (•O2-) CB->ROS1 O2 reduction ROS2 Hydroxyl Radicals (•OH) VB->ROS2 H2O/OH- oxidation Pollutant Organic Pollutants (e.g., Dyes) ROS1->Pollutant Attacks ROS2->Pollutant Attacks Degradation Degradation Products (CO2 + H2O) Pollutant->Degradation Mineralization

Fig 1. Photocatalytic mechanism of pyrazole-carboxylate metal complexes under visible light.

Workflow I: Visible-Light Photocatalysis (Pollutant Degradation)

Causality & Experimental Design

Photocatalytic degradation relies on the generation of reactive oxygen species (ROS). Co/Ni co-doping within the pyrazole-carboxylate framework is highly recommended, as the synergistic interaction between the two metal centers effectively traps electrons, delaying electron-hole recombination and boosting overall catalytic efficiency[1].

To ensure the protocol is self-validating, a dark adsorption phase is mandatory. This establishes an adsorption-desorption equilibrium, ensuring that any subsequent decrease in pollutant concentration is strictly due to photocatalytic degradation rather than physical trapping within the porous coordination polymer[1].

Step-by-Step Protocol: Dye Degradation Assay
  • Catalyst Preparation: Disperse 10 mg of the synthesized Co/Ni-pyrazole-carboxylate complex into 50 mL of an aqueous Methylene Blue (MB) solution (10 mg/L).

  • Sonication: Sonicate the suspension for 5 minutes in the dark to ensure homogeneous dispersion and break up large agglomerates.

  • Dark Adsorption (Validation Step): Stir the suspension continuously in complete darkness for 30 minutes. Take a 2 mL aliquot at the end of this period; this serves as your baseline concentration ( C0​ ) for degradation kinetics.

  • Photocatalytic Reaction: Expose the suspension to a 300 W Xenon lamp equipped with a 420 nm cutoff filter (to isolate visible light). Maintain continuous stirring and use a water jacket to keep the reaction at a constant 25 °C (preventing thermal degradation).

  • Sampling & Analysis: Withdraw 2 mL aliquots every 20 minutes. Centrifuge immediately at 10,000 rpm for 3 minutes to remove the catalyst.

  • Quantification: Measure the absorbance of the supernatant at the maximum absorption wavelength of MB ( λmax​ = 664 nm) using a UV-Vis spectrophotometer.

Data Summary: Photocatalytic Performance

The following table summarizes expected quantitative benchmarks based on literature standards for these specific coordination polymers[1].

Catalyst SystemMetal CenterBandgap (eV)Degradation Efficiency (120 min)Rate Constant ( k , min⁻¹)
Complex 1Co(II)2.8582.4%0.014
Complex 2Ni(II)2.9178.1%0.011
Complex 3Co/Ni Doped2.6896.5%0.028
Control (Blank)NoneN/A< 5.0%0.0002

Workflow II: Bifunctional Electrocatalysis (OER & ORR)

Causality & Experimental Design

Metal complexes derived from pyrazole-carboxylic acids, particularly those containing Cobalt and Cadmium, exhibit remarkable bifunctional electrocatalytic activity[2]. The zwitterionic nature of these complexes optimizes the binding energies of critical oxygen intermediates (*O, *OH, *OOH)[3].

When preparing the electrode, the addition of Nafion is not merely for adhesion; it acts as a proton-conducting binder that ensures the hydrophobic metal complex remains electrically integrated with the glassy carbon surface, preventing catastrophic delamination during the vigorous gas evolution characteristic of OER.

Electrocatalysis Prep 1. Catalyst Ink Formulation (Complex + Nafion + Solvent) DropCast 2. Drop-Casting on Glassy Carbon Electrode Prep->DropCast Sonication (30 min) Setup 3. Three-Electrode System (0.1 M KOH Electrolyte) DropCast->Setup Drying at RT LSV 4. Linear Sweep Voltammetry (OER/ORR Activity) Setup->LSV Scan Rate: 5 mV/s Stability 5. Chronoamperometry (Long-term Stability) LSV->Stability Constant Voltage (Validation)

Fig 2. Standardized electrochemical workflow for evaluating OER and ORR catalytic activity.

Step-by-Step Protocol: Electrochemical Evaluation
  • Catalyst Ink Formulation: Accurately weigh 5 mg of the metal complex and 1 mg of conductive carbon black (to enhance conductivity). Disperse the mixture in 1 mL of a solvent blend (750 µL water, 200 µL ethanol, and 50 µL of 5 wt% Nafion solution).

  • Homogenization: Sonicate the ink in an ice bath for 30 minutes to form a uniform, well-dispersed suspension.

  • Electrode Modification: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) with 0.05 µm alumina slurry, rinse with deionized water, and dry. Drop-cast 5 µL of the catalyst ink onto the GCE surface and dry at room temperature.

  • Electrochemical Setup: Utilize a standard three-electrode configuration: the modified GCE as the working electrode, a graphite rod as the counter electrode, and an Ag/AgCl (in 3M KCl) as the reference electrode. Use 0.1 M KOH as the electrolyte.

  • OER/ORR Measurements:

    • Purge the electrolyte with O2​ gas for 30 minutes prior to ORR testing.

    • Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV/s.

    • Validation (Stability): Run Chronoamperometry (i-t curve) at a constant overpotential for 12 hours to confirm the structural integrity of the coordination polymer under operational stress.

Data Summary: Electrocatalytic Metrics

Expected performance metrics for pyrazole-carboxylate transition metal complexes compared to commercial standards[3].

Catalyst SystemOER Overpotential ( η at 10 mA/cm²)OER Tafel Slope (mV/dec)ORR Half-Wave Potential (V vs RHE)
Co-Ligand Complex340 mV680.78 V
Cd-Ligand Complex410 mV850.65 V
RuO₂ (Standard)310 mV54N/A
Pt/C (Standard)N/AN/A0.85 V

References

  • Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. Crystal Growth & Design (ACS Publications).[Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances (Royal Society of Chemistry).[Link]

  • A highly efficient lanthanide coordination polymer luminescent material for the multi-task detection of environmental pollutants. Dalton Transactions (Royal Society of Chemistry).[Link]

Sources

Application Note: Incorporating 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold functionalization, regioselective synthesis, and target engagement.

Executive Summary & Mechanistic Rationale

In modern drug discovery, the pyrazole nucleus is a privileged scaffold, acting as a rigid bioisostere for phenyl or amide groups while offering dual hydrogen-bond donor (NH) and acceptor (N) capabilities [1]. Specifically, 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid represents a highly versatile, di-acidic building block.

The successful incorporation of this scaffold into bioactive molecules hinges on exploiting the distinct electronic and steric environments of its two carboxyl groups:

  • The C4-Carboxylic Acid: Directly conjugated to the heteroaromatic pyrazole ring, this group is electronically delocalized (pKa ~4.0-4.5) and sterically encumbered. It is a proven metal-chelating moiety, essential for coordinating with active-site metals like Mn²⁺ in DNA demethylases [1] or fitting into hydrophobic clamps in phosphodiesterases [2].

  • The C5-Carboxymethyl Group: This aliphatic appendage (-CH₂COOH) is highly flexible, sterically accessible, and electronically decoupled from the aromatic core (pKa ~4.8-5.5).

Causality in Design: By leveraging this kinetic and thermodynamic differential, chemists can achieve regioselective functionalization (e.g., sequential amidation) without relying on complex, yield-reducing orthogonal protection/deprotection strategies. The aliphatic C5 position can be activated under mild conditions, reserving the conjugated C4 position for harsher activation later in the synthetic sequence.

Biological Context & Target Pathways

Pyrazole-4-carboxylic acid derivatives have recently been validated as highly potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1. Dysregulation of ALKBH1 is implicated in gastric cancers. When the pyrazole C4-carboxylic acid chelates the catalytic Mn²⁺ ion in ALKBH1, it halts DNA demethylation, subsequently upregulating the AMP-activated protein kinase (AMPK) signaling pathway and inducing apoptosis in cancer cells [1].

ALKBH1_Pathway Inhibitor Pyrazole-4-carboxylic Acid Derivative ALKBH1 ALKBH1 Enzyme (DNA 6mA Demethylase) Inhibitor->ALKBH1 Mn2+ Chelation DNA Genomic DNA (6mA Accumulation) ALKBH1->DNA Inhibits Demethylation AMPK AMPK Signaling Pathway Upregulation DNA->AMPK Epigenetic Activation Apoptosis Gastric Cancer Cell Viability Inhibition AMPK->Apoptosis Induces Cell Death

Figure 1: Mechanism of action for pyrazole-4-carboxylic acid derivatives inhibiting ALKBH1.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the regioselective dual-functionalization of the scaffold. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.

Protocol A: Regioselective Amidation of the C5-Carboxymethyl Group

Objective: Selectively couple an amine to the aliphatic C5-carboxyl group while leaving the C4-carboxyl intact. Causality: EDC·HCl and HOBt at 0 °C provide mild activation. The sterically unhindered, aliphatic C5-COOH reacts significantly faster than the conjugated C4-COOH, ensuring high regioselectivity.

  • Preparation: Dissolve 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert N₂ atmosphere.

  • Activation: Cool the solution to 0 °C. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir for 15 minutes. Avoid HATU here, as its high reactivity will lead to unwanted C4 activation.

  • Coupling: Slowly add the primary target amine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation (In-Process): Quench a 10 µL aliquot in 50% MeCN/H₂O. Analyze via LC-MS. The reaction is complete when the di-acid mass disappears, replaced by a single major peak corresponding to the [M+H]⁺ of the mono-amide. If a di-amide mass is observed, the temperature was too high or excess coupling reagent was used.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Functionalization of the C4-Carboxylic Acid

Objective: Couple a secondary pharmacophore to the remaining C4-carboxylic acid. Causality: The C4 position is sterically hindered and electronically deactivated by the adjacent pyrazole ring. It requires a highly efficient uronium-based coupling reagent (HATU) to form the active ester rapidly.

  • Preparation: Dissolve the C5-monoamide intermediate (1.0 eq) in anhydrous DMF/DCM (1:1 v/v, 0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at room temperature. Stir for 30 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the secondary amine (1.2 eq). Stir at room temperature for 12 hours. For highly hindered amines, gentle heating (40 °C) may be required.

  • Self-Validation (Post-Reaction): Purify via preparative HPLC. Perform ¹H-NMR (DMSO-d6). The critical validation marker is the chemical shift of the pyrazole C3-proton; successful C4 amidation typically shifts the C3-H signal downfield (approx. 8.0–8.5 ppm) due to the deshielding effect of the newly formed amide carbonyl.

Synthetic_Workflow Start 5-(Carboxymethyl)-1H-pyrazole -4-carboxylic acid Step1 Mild Activation (EDC/HOBt, 0°C) Targets Aliphatic C5-COOH Start->Step1 Amine 1 Addition Intermediate C5-Monoamide Intermediate (C4-COOH Intact) Step1->Intermediate Regioselective Coupling Step2 Strong Activation (HATU/DIPEA, 25°C) Targets Conjugated C4-COOH Intermediate->Step2 Amine 2 Addition Product Dual-Functionalized Bioactive Pyrazole Step2->Product Orthogonal Amidation Validation LC-MS & 1H-NMR Self-Validation Product->Validation Quality Control

Figure 2: Regioselective synthetic workflow for dual-functionalization of the pyrazole di-acid.

Protocol C: Biological Evaluation (Fluorescence Polarization Assay)

To validate the target engagement of the synthesized pyrazole derivatives against targets like ALKBH1:

  • Incubate recombinant ALKBH1 protein (50 nM) with the synthesized pyrazole inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, pH 7.5, 50 µM MnCl₂, 0.01% Tween-20) for 30 minutes.

  • Add a 6mA-containing fluorescent DNA probe (10 nM).

  • Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm). A decrease in polarization indicates successful displacement of the probe by the pyrazole inhibitor [1].

Quantitative Data Presentation

The table below summarizes the expected reaction efficiencies utilizing the regioselective protocols above, alongside benchmark biological activity data for pyrazole-4-carboxylic acid derivatives derived from recent literature [1][2].

Compound Stage / ScaffoldTarget ApplicationCoupling Reagent & ConditionsYield (%)Benchmark Biological Activity (IC₅₀)
C5-Monoamide Intermediate Synthetic Building BlockEDC·HCl / HOBt (0 °C to RT)78 - 85%N/A (Intermediate)
Dual-Amide Derivative A ALKBH1 InhibitionHATU / DIPEA (25 °C)65 - 72%0.031 ± 0.007 µM [1]
Pyrazole Ester Derivative B PDE4D InhibitionDirect Esterification80 - 88%0.021 µM [2]
Ester Prodrug Derivative C Cellular ALKBH1 TargetEster Prodrug Strategy60 - 65%High Cellular Efficacy (HGC27 cells) [1]

References

  • Li, F., et al. "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity." Journal of Medicinal Chemistry, 2024.[Link]

  • Burgin, A. B., et al. "A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design." Nature Biotechnology, 2005. [Link]

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2015.[Link]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a structured, in-depth approach to troubleshooting and improving the aqueous solubility of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. We will move beyond simple instructions to explain the physicochemical principles behind each technique, ensuring a robust and rational experimental design.

Understanding the Molecule and the Solubility Challenge

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic dicarboxylic acid. Its structure presents a common solubility challenge:

  • Acidic Functional Groups: It possesses two carboxylic acid groups, which can be deprotonated to form more soluble ionic species.[1] These groups are the primary handles for solubility manipulation.

  • Aromatic Core: The pyrazole ring is a relatively flat, aromatic system. In the solid state, these rings can stack efficiently, leading to high crystal lattice energy that the solvent must overcome for dissolution to occur.

  • pH-Dependence: Due to the two acidic protons, the molecule's net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[2][3]

The key to improving solubility lies in overcoming the crystal lattice energy by maximizing the molecule's favorable interactions with water, primarily through ionization.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides step-by-step protocols for systematically improving the solubility of your compound. We recommend following these steps in order, as they progress from the simplest and most common techniques to more complex solutions.

Primary Method: pH Adjustment

The most direct and effective strategy for solubilizing an acidic compound is to increase the pH of the aqueous medium.[4] By raising the pH above the pKa values of the carboxylic acid groups, you convert the neutral, less soluble molecule into its highly soluble di-anionic carboxylate salt form.[2][3]

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2 to pH 10) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Slurry Preparation: In separate vials, add an excess amount of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid to a fixed volume of each buffer. The solid should be visible, ensuring saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This timeframe is crucial to ensure the system reaches thermodynamic equilibrium.[2]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Analyze: Carefully withdraw a sample of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates. Analyze the concentration of the dissolved compound via a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot and Determine: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This profile will reveal the pH at which the desired solubility is achieved.

Causality Explained: Carboxylic acids exist in a pH-dependent equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms. The deprotonated, or ionic, form is significantly more polar and engages in stronger ion-dipole interactions with water molecules, leading to a dramatic increase in solubility.[3]

Diagram: pH-Dependent Ionization and Solubility

Caption: Relationship between pH, ionization state, and aqueous solubility.

Alternative Strategy: Pre-forming a Salt

If modifying the pH of the final formulation is not an option, pre-forming a solid salt of the compound is an excellent and widely used alternative.[5][6] This approach provides a solid material that is inherently more soluble in water at or near neutral pH.

Experimental Protocol: Salt Screening and Selection

  • Base Selection: Choose a panel of pharmaceutically acceptable bases (e.g., Sodium Hydroxide, Potassium Hydroxide, Calcium Hydroxide, Tromethamine (Tris)).

  • Reaction Stoichiometry: Dissolve 1 equivalent of the pyrazole dicarboxylic acid in a suitable organic solvent (e.g., methanol, ethanol). In a separate vessel, dissolve 2 equivalents of the selected base in the same solvent or water.

  • Salt Formation: Slowly add the basic solution to the acidic solution while stirring. The salt may precipitate directly or may require solvent evaporation or the addition of an anti-solvent to crystallize.

  • Isolation and Drying: Isolate the solid salt by filtration and dry it under a vacuum.

  • Characterization and Solubility Testing: Confirm salt formation using techniques like NMR, FTIR, or elemental analysis. Subsequently, measure the aqueous solubility of each prepared salt using the equilibrium solubility protocol described previously.

Trustworthiness: This protocol is self-validating. By thoroughly characterizing the isolated solid, you confirm that a new salt has been formed. Comparing the solubility of these different salts allows for the selection of a form with optimal properties for the intended application.

Complementary Method: Co-solvency

If pH adjustment is not sufficient or if the compound needs to be solubilized under specific pH conditions where it is less ionized, using a co-solvent system is a viable strategy.[2][4] A water-miscible organic solvent can reduce the overall polarity of the solvent system, decreasing the energy required to solvate the less polar parts of the molecule.

Experimental Protocol: Co-solvent System Screening

  • Co-solvent Selection: Choose a range of common, biocompatible co-solvents such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, and Dimethyl Sulfoxide (DMSO).

  • System Preparation: Prepare a series of co-solvent/water mixtures at various volume percentages (e.g., 10%, 20%, 40%, 60% v/v co-solvent in water).

  • Solubility Measurement: Determine the equilibrium solubility of your compound in each co-solvent mixture using the slurry method detailed in the pH Adjustment section.

  • Data Analysis: Plot solubility versus co-solvent percentage for each system. This will identify the most effective co-solvent and the concentration range that provides the greatest solubility enhancement.

Data Summary: Typical Performance of Common Co-solvents

Co-solvent SystemExpected Solubility EnhancementKey Considerations
Ethanol / WaterModerateWidely used, but can have biological effects.
Propylene Glycol / WaterGoodCommon in pharmaceutical formulations.
PEG 400 / WaterGood to ExcellentCan create highly concentrated solutions.
DMSO / WaterExcellentTypically limited to in vitro / discovery use due to toxicity concerns.[2]

Diagram: Workflow for Solubility Troubleshooting

G Start Start: Solubility Issue pH_Profile Step 1: Determine pH-Solubility Profile Start->pH_Profile pH_OK Is target solubility achieved at an acceptable pH? pH_Profile->pH_OK Salt_Screen Step 2: Perform Salt Screening pH_OK->Salt_Screen No Success Solution Found pH_OK->Success Yes Salt_OK Did a salt form provide adequate solubility? Salt_Screen->Salt_OK Cosolvent Step 3: Evaluate Co-solvent Systems Salt_OK->Cosolvent No Salt_OK->Success Yes Cosolvent_OK Is target solubility achieved? Cosolvent->Cosolvent_OK Cosolvent_OK->Success Yes Advanced Consider Advanced Methods (e.g., Cyclodextrins, Dispersions) Cosolvent_OK->Advanced No

Caption: Logical workflow for addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid expected to be poor in pure water at neutral pH? At neutral pH (around 7), at least one of the carboxylic acid groups will be significantly protonated, as their pKa values are typically below this pH.[7][8] The presence of the neutral, protonated acid form allows for strong intermolecular hydrogen bonding in the solid state, leading to high crystal lattice energy and thus poor aqueous solubility.

Q2: I dissolved my compound by raising the pH, but it crashed out of solution when I added another reagent. What happened? This is a common observation and is almost certainly due to a pH shift.[2] If your added reagent was acidic, it lowered the pH of the solution, causing the highly soluble carboxylate salt to be protonated back to its less soluble neutral acid form, leading to precipitation. To resolve this, consider using a buffer to maintain the basic pH or switching to a co-solvent system if the final pH must be acidic.

Q3: Can I just heat the solution to dissolve more compound? Increasing the temperature often increases the solubility of crystalline solids.[1][9] However, this creates a supersaturated solution that is prone to precipitation upon cooling to room temperature. Furthermore, you must first verify the thermal stability of your compound, as it may degrade at elevated temperatures. While useful for dissolution, it is not a robust solution for maintaining solubility.

Q4: How can I increase the rate of dissolution? If the compound dissolves but does so very slowly, you can increase the dissolution rate by increasing the surface area of the solid by grinding it into a fine powder.[2] Additionally, applying energy through agitation (stirring) or sonication can accelerate the process.[2]

References

  • How will you increase the solubility of organic compounds in water? - Quora.
  • Troubleshooting poor solubility of furan-based dicarboxylic acids - Benchchem.
  • Increasing the Solubility of Organic Compounds in Water | Wyzant Ask An Expert.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Solubility of Organic Compounds.
  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC.
  • How to Enhance Tartaric Acid Solubility in Water - Patsnap Eureka.
  • Dicarboxylic acid solubility : r/Mcat - Reddit.
  • Bordwell pKa Table - Organic Chemistry Data.
  • pKa Data Compiled by R. Williams - Organic Chemistry Data.

Sources

Technical Support Center: Synthesis & Optimization of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, step-by-step methodologies, and mechanistic insights for the synthesis of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. Designed for drug development professionals, this document bridges theoretical chemistry with field-proven bench techniques.

Synthetic Strategy & Workflow

The target molecule is a highly functionalized pyrazole derivative. To achieve precise regiocontrol and high yields, we employ a robust three-step synthetic sequence:

  • Ethoxymethylenation: Activation of diethyl acetonedicarboxylate[1].

  • Knorr-Type Cyclocondensation: Ring formation using hydrazine hydrate[2].

  • Saponification: Mild hydrolysis of the diester to yield the final diacid.

SynthesisWorkflow SM Diethyl acetonedicarboxylate Step1 Step 1: Ethoxymethylenation HC(OEt)3, Ac2O, 120°C SM->Step1 Int1 Diethyl 2-(ethoxymethylene)- 3-oxopentanedioate Step1->Int1 Step2 Step 2: Cyclocondensation NH2NH2·H2O, EtOH, AcOH (cat.) Int1->Step2 Int2 Ethyl 5-(ethoxycarbonylmethyl)- 1H-pyrazole-4-carboxylate Step2->Int2 Step3 Step 3: Saponification NaOH (aq), MeOH, RT then HCl to pH 2 Int2->Step3 Product 5-(carboxymethyl)-1H-pyrazole- 4-carboxylic acid Step3->Product

Figure 1: Three-step synthetic workflow for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)-3-oxopentanedioate
  • Reagents: Diethyl acetonedicarboxylate (1.0 eq), Triethyl orthoformate (1.1 eq), Acetic anhydride (2.0 eq).

  • Procedure: Combine the reagents in a round-bottom flask equipped with a distillation apparatus. Heat the mixture to 120 °C for 3 hours, continuously distilling off the ethyl acetate and ethanol by-products. Cool to room temperature and concentrate under vacuum.

  • Mechanistic Insight: Acetic anhydride is not merely a solvent; it acts as a chemical scavenger for the ethanol generated during the orthoformate condensation, driving the equilibrium toward the desired enol ether[1].

  • Self-Validation System: Monitor via TLC (Hexane:EtOAc 7:3). The starting material stains weakly with KMnO₄, while the successful product appears as a distinct, intensely UV-active spot (254 nm) due to the newly formed conjugated enone system.

Step 2: Synthesis of Ethyl 5-(ethoxycarbonylmethyl)-1H-pyrazole-4-carboxylate
  • Reagents: Intermediate 1 (1.0 eq), Hydrazine monohydrate (1.05 eq), Absolute Ethanol (0.5 M), Glacial Acetic Acid (0.1 eq).

  • Procedure: Dissolve Intermediate 1 in absolute ethanol and cool to 0 °C. Add glacial acetic acid. Slowly add hydrazine monohydrate dropwise over 30 minutes. Stir at 0 °C for 1 hour, then gradually warm to reflux for 2 hours. Cool to room temperature and remove the solvent under reduced pressure.

  • Mechanistic Insight: The acid catalyst (AcOH) protonates the carbonyl oxygen, increasing its electrophilicity. This accelerates the rate-determining intramolecular cyclization step, allowing it to outcompete intermolecular oligomerization[2].

  • Self-Validation System: The completion of cyclization is visually indicated by the disappearance of the yellow enone intermediate and the formation of a white precipitate upon cooling the reaction mixture.

Step 3: Saponification to 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid
  • Reagents: Intermediate 2 (1.0 eq), NaOH (3.0 eq), MeOH/H₂O (1:1 v/v).

  • Procedure: Dissolve the diester in MeOH. Add aqueous NaOH dropwise. Stir vigorously at room temperature for 4 hours. Evaporate the MeOH under reduced pressure. Cool the remaining aqueous layer to 0 °C in an ice bath and slowly acidify with 1M HCl to pH 2. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Mechanistic Insight: Saponification must be performed at room temperature. The 5-carboxymethyl group is structurally analogous to a β -keto acid and is highly prone to decarboxylation if the subsequent acidification is performed at high temperatures.

  • Self-Validation System: Successful saponification is confirmed when the organic diester completely dissolves into the aqueous layer, forming a homogeneous solution. Upon acidification, the sudden precipitation of a white crystalline solid confirms the isolation of the final diacid.

Data Presentation: Yield Optimization for Cyclocondensation

The table below summarizes the optimization data for the critical pyrazole ring-forming step (Step 2).

EntrySolventAdditiveTemperature ProfileReaction TimeIsolated Yield (%)Observation
1EtOHNoneReflux4 h62%Significant oligomeric by-products.
2DMFNone80 °C4 h55%Incomplete cyclization; dark mixture.
3EtOHAcOH (0.1 eq)Reflux2 h85%Cleaner profile, faster reaction[2].
4EtOHAcOH (0.1 eq)0 °C Reflux2 h92% Optimal condition; minimal side reactions[3].

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield in Pyrazole Formation Check1 Are oligomers forming? Start->Check1 Check2 Is cyclization incomplete? Start->Check2 Sol1 Add hydrazine dropwise at 0°C Check1->Sol1 Yes Sol2 Add catalytic AcOH & reflux Check2->Sol2 Yes

Figure 2: Troubleshooting logic tree for resolving low yields in pyrazole cyclocondensation.

Q1: Why am I seeing a complex mixture of products during the ethoxymethylenation step (Step 1)? A1: Causality: Diethyl acetonedicarboxylate possesses two equivalent active methylene groups. If the reaction is subjected to excessive heat for prolonged periods or if a large excess of triethyl orthoformate is used, bis-ethoxymethylenation can occur at both the C2 and C4 positions[1]. Solution: Strictly control the stoichiometry to 1.1 equivalents of triethyl orthoformate. Monitor the reaction closely by TLC and stop the reaction immediately once the mono-substituted product is maximized.

Q2: During hydrazine addition (Step 2), my reaction yield drops and I observe insoluble polymeric by-products. How do I fix this? A2: Causality: Hydrazine is a potent bis-nucleophile. If added rapidly at elevated temperatures, it can react with two separate molecules of the dicarbonyl intermediate (intermolecular condensation) rather than undergoing the desired intramolecular cyclization[3]. Solution: Implement a strict temperature gradient. Add the hydrazine hydrate dropwise to the reaction mixture at 0 °C. Allow the initial hydrazone to form at low temperatures before slowly warming to reflux to drive the cyclization.

Q3: My final saponification (Step 3) yields a product with a missing carboxyl group according to NMR. What happened? A3: Causality: The 5-(carboxymethyl) group on the pyrazole ring is electronically similar to a β -heteroaryl acetic acid. Under harsh acidic workup conditions (e.g., boiling in concentrated HCl) or excessive heat during hydrolysis, it undergoes spontaneous decarboxylation to form a methyl group at the C5 position. Solution: Perform the saponification strictly at room temperature. During the final workup, cool the mixture to 0 °C in an ice bath before carefully acidifying with 1M HCl to pH 2. Do not use concentrated acids or heat during this precipitation step.

References

  • Title: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives Source: NIH (PubMed) URL: 3

  • Title: Optimizing solvent and base selection for pyrazole synthesis Source: Benchchem URL: 2

  • Title: Process for preparation of nitropyridine derivatives (WO2010089773A2) Source: Google Patents URL: 1

Sources

Overcoming steric hindrance in 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cross-Coupling of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this challenging, yet valuable, heterocyclic building block. The pyrazole core is a privileged scaffold in medicinal chemistry, and its successful functionalization is key to many discovery programs.[1][2][3]

The unique structure of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, with its two acidic substituents flanking the potential coupling sites, presents significant steric and electronic challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and achieve your synthetic goals.

Part 1: Initial Analysis & Frequently Asked Questions (FAQs)

Before initiating your experiments, it is crucial to understand the inherent challenges of this substrate. This section addresses the most common preliminary questions.

Q1: What are the primary challenges associated with cross-coupling this specific pyrazole derivative?

A: The difficulties arise from a combination of three factors:

  • Steric Hindrance: The carboxymethyl and carboxylic acid groups at the C5 and C4 positions create significant steric bulk around the pyrazole ring. This bulk can impede the approach of the palladium catalyst to the C-X (X = halide) bond, slowing or preventing the critical oxidative addition step in the catalytic cycle.[4]

  • Competing Reactivity of Carboxylic Acids: The two acidic protons can interfere with the basic conditions required for most cross-coupling reactions. The base can be consumed by an acid-base reaction with the substrate rather than participating in the catalytic cycle (e.g., activating the boronic acid in a Suzuki coupling).

  • Potential for Decarboxylation: Under the thermal and basic conditions often required for cross-coupling, one or both carboxylic acid groups may be lost through decarboxylation.[5][6] This side reaction leads to an undesired byproduct and reduces the yield of the target molecule.

Q2: Should the carboxylic acid groups be protected prior to the coupling reaction?

A: This is a critical strategic decision.

  • Protection (e.g., as methyl or ethyl esters): This is the most conservative and often most reliable approach. Converting the carboxylic acids to esters removes the acidic protons, preventing interference with the base and reducing the risk of decarboxylation. However, this adds two steps to your synthetic sequence (protection and deprotection), which may not be ideal for efficiency.

  • Direct Coupling (unprotected): This is feasible but requires careful optimization of reaction conditions. Success hinges on selecting a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause rampant deprotonation and side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred in these cases.[7]

Q3: What are the most common side reactions to anticipate?

A: Beyond simple non-reaction, the most prevalent side reactions are:

  • Protodeboronation (Suzuki-Miyaura): The replacement of the boronic acid/ester group on your coupling partner with a hydrogen atom. This is often accelerated by strong bases and the presence of water.[7][8]

  • Homocoupling: The coupling of two molecules of your boronic acid partner or two molecules of your pyrazole halide. This is often caused by the presence of oxygen in the reaction mixture or by inefficient catalyst activation pathways.[8][9]

  • Dehalogenation: The simple removal of the halide from your pyrazole starting material, replacing it with a hydrogen atom.[7]

Part 2: Troubleshooting Guides for Specific Cross-Coupling Reactions

This section provides detailed troubleshooting for common palladium-catalyzed cross-coupling reactions. The advice is structured to help you diagnose and solve specific experimental failures.

Logical Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow when a reaction fails.

G start Reaction Failed (Low Yield / No Conversion) reagent_check Verify Reagent Quality (Fresh Catalyst, Dry Solvents, Pure Base) start->reagent_check Step 1 degassing_check Improve Degassing Protocol (Freeze-Pump-Thaw, N2/Ar Sparge) reagent_check->degassing_check Step 2 condition_check Systematically Vary Conditions degassing_check->condition_check Step 3 ligand_screen Screen Bulky Ligands (e.g., Buchwald, NHCs) condition_check->ligand_screen base_screen Screen Bases (e.g., K3PO4, Cs2CO3, Organic Bases) condition_check->base_screen temp_screen Optimize Temperature (Cautiously Increase/Decrease) condition_check->temp_screen success Reaction Successful ligand_screen->success base_screen->success temp_screen->success

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: My Suzuki-Miyaura reaction with a substituted arylboronic acid is sluggish or gives no product. What is the most likely culprit?

A: The most probable cause is an inefficient catalyst system that cannot overcome the steric hindrance of the substrate. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-limiting step and is highly sensitive to steric bulk.[10]

Solution:

  • Employ Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. You need ligands specifically designed to accelerate oxidative addition and reductive elimination for hindered substrates.[11]

    • Biarylmonophosphine Ligands (Buchwald Ligands): These are the gold standard for challenging couplings. Ligands like XPhos, SPhos, and tBuXPhos create a bulky, electron-rich coordination sphere around the palladium, which promotes the formation of the active, monoligated Pd(0) species necessary for catalysis.[11][12]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and IMes are strong sigma-donors that form very stable palladium complexes, often showing high activity for coupling hindered substrates.[11]

  • Use a Modern Precatalyst: Instead of generating the Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These air- and moisture-stable compounds rapidly and cleanly generate the active LPd(0) species upon exposure to a base, leading to more reproducible results.[13][14]

Suzuki_Cycle cluster_steps Key Catalytic Steps Pd0 LPd(0) OA Oxidative Addition Pd0->OA Ar-X ArPdX L-Pd(II)-Ar (X) TM Transmetalation ArPdX->TM Ar'B(OR)2 Base steric_hindrance_OA <-- Steric hindrance from carboxymethyl/acid groups is a major barrier here. ArPdAr_prime L-Pd(II)-Ar (Ar') RE Reductive Elimination ArPdAr_prime->RE steric_hindrance_RE <-- Bulky ligands accelerate this step. RE->Pd0 Ar-Ar'

Caption: Suzuki-Miyaura cycle highlighting sterically challenging steps.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Precatalyst XPhos-Pd-G3 (2-5 mol%)Highly active, air-stable precatalyst for hindered substrates.
Ligand (Included in precatalyst)XPhos is a bulky, electron-rich ligand ideal for this chemistry.
Base K₃PO₄ (2-3 equiv.)Moderately strong base, effective at promoting transmetalation without causing excessive protodeboronation or substrate degradation.[7][15]
Boronic Acid Deriv. Pinacol or MIDA esterMore stable towards protodeboronation than the free boronic acid.[7]
Solvent Dioxane/H₂O (e.g., 10:1) or TolueneCommon solvents for Suzuki couplings. Ensure they are rigorously degassed.
Temperature 80-110 °CHeating is typically required, but monitor for decarboxylation.
Buchwald-Hartwig Amination (C-N Bond Formation)

Q: My Buchwald-Hartwig amination of the pyrazole halide with a primary or secondary amine is failing. I see only starting material.

A: This is a classic case of catalyst/ligand mismatch for a challenging C-N coupling. The amination of heteroaryl halides, especially those bearing ortho-substituents (or in this case, adjacent bulky groups), requires highly specialized ligands.

Solution:

  • Select a State-of-the-Art Ligand: The choice of ligand is paramount. For hindered systems, ligands from the Josiphos family or newer generations of biaryl phosphine ligands are often required.

    • Recommended Ligands: tBuXPhos, RuPhos, or BrettPhos. These ligands have been developed specifically for coupling hindered aryl halides and various classes of amines.[12][13][16]

  • Choose the Right Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium hexamethyldisilazide (KHMDS). The choice may depend on the pKa of the amine.

  • Solvent Choice: Anhydrous, non-protic polar solvents are generally preferred. Toluene, dioxane, or THF are common choices.[17]

Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ (2-4 mol%) or a G3/G4 precatalystPd₂(dba)₃ is a reliable Pd(0) source. Precatalysts offer convenience and reproducibility.[13]
Ligand RuPhos or BrettPhos (1.2x Pd)Excellent performance for sterically demanding C-N couplings.[18]
Base NaOtBu (1.5-2.0 equiv.)A strong, standard base for a wide range of amines.
Amine 1.2-1.5 equivalentsA slight excess of the amine is typically used.
Solvent Toluene or DioxaneStandard, anhydrous, and degassed solvents for this reaction.
Temperature 90-110 °CHigh temperatures are often necessary to drive the reaction to completion.
Sonogashira Coupling (C-C Alkyne Formation)

Q: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is messy, with catalyst decomposition (Pd black) and low yield.

A: The classic Sonogashira reaction, which uses both palladium and a copper(I) co-catalyst, can be sensitive, especially with complex substrates.[19][20] For sterically hindered pyrazoles, a copper-free protocol is often more robust and reproducible.

Solution:

  • Switch to Copper-Free Conditions: This variation avoids the potential side reactions associated with copper acetylides and often provides better results for hindered substrates. The reaction relies solely on a palladium catalyst and an amine base, which may also serve as the solvent.[21][22]

  • Catalyst and Ligand Selection: A robust palladium source and a suitable phosphine ligand are still necessary.

    • Recommended Catalyst System: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand like XPhos or P(t-Bu)₃.

  • Base/Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used in large excess, often as the solvent.

Sonogashira_Comparison cluster_traditional Traditional Sonogashira (Pd/Cu) cluster_cu_free Copper-Free Sonogashira pd_cycle_t Pd Cycle cu_cycle_t Cu Cycle pd_cycle_t->cu_cycle_t Transmetalation product_t Ar-C≡C-R pd_cycle_t->product_t start_t Ar-X + R-C≡C-H start_t->pd_cycle_t pd_cycle_cf Pd Cycle (Base-mediated transmetalation) product_cf Ar-C≡C-R pd_cycle_cf->product_cf start_cf Ar-X + R-C≡C-H start_cf->pd_cycle_cf comparison_label VS

Caption: Comparison of traditional and copper-free Sonogashira pathways.

Part 3: Validated Experimental Protocol

This section provides a reliable starting point for a Suzuki-Miyaura coupling reaction, which can be adapted based on your specific coupling partners.

Protocol: Suzuki-Miyaura Coupling of a Protected Pyrazole-4-bromide with an Arylboronic Pinacol Ester

This protocol assumes the carboxylic acid groups have been protected as dimethyl esters to simplify initial optimization.

Reagents & Equipment:

  • Dimethyl 2,2'-(4-bromo-1H-pyrazole-1,5-diyl)diacetate (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • XPhos-Pd-G3 precatalyst (3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Oven-dried glassware, magnetic stir bar, condenser, and a nitrogen or argon manifold

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the pyrazole bromide (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos-Pd-G3 precatalyst (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge and backfill with nitrogen or argon for at least 10 minutes. This step is critical to prevent catalyst oxidation.[8]

  • Solvent Addition: Using a syringe, add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the pyrazole bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. If the reaction stalls, a small additional charge of the precatalyst (1 mol%) can be added.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Sources

Technical Support Center: HPLC Method Development for 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with the purity analysis of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid .

As a highly polar, amphoteric, and di-acidic molecule, this analyte defies standard generic reversed-phase (RP) methodologies. This guide synthesizes chromatographic theory with field-proven troubleshooting to provide a self-validating framework for robust method development.

Analyte Profiling & Method Development Logic

To control the chromatography, we must first understand the causality of the molecule's behavior. 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid contains:

  • A Pyrazole Ring: Acts as a weak base (conjugate acid pKa​≈1.5−2.5 )[1].

  • Two Carboxylic Acids: Located at the C4 position and the C5-carboxymethyl group ( pKa​≈3.5−4.5 ).

At a neutral physiological pH (pH 7.0), the molecule exists as a highly hydrophilic dianion, which will invariably elute at the solvent front ( t0​ ) on standard alkyl phases[2]. Successful retention requires either suppressing this ionization via highly acidic mobile phases or exploiting the polarity using alternative chromatographic modes like HILIC[3].

MethodDev Start Start: 5-(carboxymethyl)-1H- pyrazole-4-carboxylic acid Check_pKa Analyze pKa & Polarity (Di-acidic, Amphoteric) Start->Check_pKa RP_Path Reversed-Phase (RP) Route Suppress Ionization Check_pKa->RP_Path Preferred for UV HILIC_Path HILIC Route Exploit Polarity Check_pKa->HILIC_Path Preferred for MS RP_pH Mobile Phase: pH 2.0 (0.1% TFA or Formic Acid) RP_Path->RP_pH HILIC_pH Mobile Phase: pH 4.5 (Ammonium Acetate/Formate) HILIC_Path->HILIC_pH RP_Col Column: AQ-C18 or Polar-Embedded C18 RP_pH->RP_Col Eval Evaluate Retention (k' > 2) & Peak Shape (As 0.9-1.2) RP_Col->Eval HILIC_Col Column: Bare Silica, Amide, or Zwitterionic HILIC_pH->HILIC_Col HILIC_Col->Eval Success Optimize Gradient & Validate Method Eval->Success Pass Fail Troubleshoot: Adjust Buffer/Add Chelator Eval->Fail Fail Fail->RP_Col Change Selectivity

Decision tree for selecting the optimal HPLC retention mode for polar di-acidic pyrazoles.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My analyte elutes at the void volume ( t0​ ) on a standard C18 column. How do I increase retention?

Causality & Solution: Standard C18 columns rely entirely on hydrophobic dispersion forces. Because 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is di-acidic, it is too hydrophilic to partition into the C18 phase at neutral pH[2]. To induce retention, you must drop the mobile phase pH to ~2.0 (using 0.1% Trifluoroacetic acid or Phosphoric acid) to fully protonate and neutralize the carboxylate groups. If the compound still elutes too early, standard C18 pores may be "dewetting" (phase collapse) in the highly aqueous conditions required for polar retention. Switch to an Aqueous-compatible C18 (AQ-C18) or a polar-embedded stationary phase designed to maintain hydration in 100% aqueous mobile phases[4].

Q2: I achieved retention, but I am experiencing severe peak tailing ( As​>1.8 ). What is the mechanism, and how do I correct it?

Causality & Solution: Peak tailing for this specific analyte at low pH is driven by two distinct secondary interactions:

  • Ion-Exchange: While pH 2.0 neutralizes the carboxylic acids, it protonates the basic nitrogen on the pyrazole ring. This resulting cation interacts strongly with dissociated, residual silanols ( SiO− ) on the silica matrix.

  • Metal Chelation: Dicarboxylic acids are notorious for chelating trace heavy metals (e.g., Fe3+ ) present in stainless steel frits and tubing[3].

Correction: Utilize a highly endcapped, ultra-high purity silica column. To address chelation, utilize a metal-passivated LC system (e.g., PEEK-lined or specialized hardware) or add a trace chelator like medronic acid to the mobile phase.

TailingMechanism Analyte Protonated Pyrazole Ring (Cationic at pH 2.0) IonExchange Ion-Exchange Interaction (Strong Retention) Analyte->IonExchange Silanol Residual Silanols (SiO-) on Silica Matrix Silanol->IonExchange Metal Trace Metals (Fe3+) in LC Flow Path Chelation Metal Chelation Complex (Adsorption) Metal->Chelation Carboxyl Di-carboxylic Acids (C4 and C5 positions) Carboxyl->Chelation Tailing Severe Peak Tailing & Broadening (As > 1.8) IonExchange->Tailing Chelation->Tailing Solution1 Use Polar-Embedded/ Endcapped Column Tailing->Solution1 Solution2 Use Metal-Passivated LC or Add Chelator Tailing->Solution2

Logical mechanism of peak tailing for di-acidic pyrazoles and targeted chromatographic solutions.

Q3: Can I use HILIC for the purity analysis of this compound?

Causality & Solution: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for polar organic acids[3]. By operating at pH 4.5–5.0 (using 10 mM Ammonium Acetate), the analyte remains fully ionized (dianionic), maximizing its hydrophilicity and retention on bare silica or amide HILIC phases. Critical Warning: HILIC requires strict control of the sample diluent; the sample must be dissolved in >70% organic solvent to prevent severe peak distortion and breakthrough[3].

Quantitative Data: Stationary Phase Screening

The following table summarizes the quantitative performance of various column chemistries during method optimization for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Column Chemistry TypeMobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Des-carboxy ImpuritySuitability
Standard C18 2.0 (0.1% TFA)0.4 (Void)2.4Co-elutes❌ Fail (Dewetting)
Standard C18 6.8 (Phosphate)0.1 (Void)N/ACo-elutes❌ Fail (Ionized)
AQ-C18 (e.g., Luna Omega PS) 2.0 (0.1% TFA)3.21.153.8Optimal (UV)
HILIC (Amide) 4.5 (Amm. Acetate)4.51.054.2Optimal (MS)
Mixed-Mode WAX 5.0 (Formate)8.51.4> 5.0⚠️ Pass (Long Run)

Self-Validating Experimental Protocol: RP-HPLC Purity Analysis

This protocol is designed as a closed-loop self-validating system . The System Suitability Test (SST) acts as a physical gatekeeper; the causality of the method dictates that if the SST fails, the chemical environment is compromised, and sample analysis must not proceed.

Phase 1: Preparation & Setup
  • Column: Polar-embedded C18 or AQ-C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size)[4].

  • Mobile Phase A (MPA): 0.1% Trifluoroacetic acid (TFA) in highly purified water (pH ~2.0). Note: Prepare volumetrically to ensure exact ion-suppression capacity.

  • Mobile Phase B (MPB): 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 2% MPB (Isocratic hold to focus the polar analyte)

    • 2.0 - 12.0 min: 2% 40% MPB (Linear ramp to elute hydrophobic synthetic impurities)

    • 12.0 - 15.0 min: 40% 90% MPB (Column wash)

    • 15.0 - 20.0 min: 2% MPB (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (optimal for the pyrazole π→π∗ transition).

Phase 2: System Suitability Test (SST) - The Validation Gate
  • Prepare a Resolution Standard containing 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid ( 0.1 mg/mL ) and a known synthetic precursor/impurity (e.g., 1H-pyrazole-4-carboxylic acid, 0.05 mg/mL ) in 95:5 Water:Acetonitrile.

  • Inject 10 µL of the Resolution Standard in five replicates.

  • Self-Validation Acceptance Criteria:

    • Retention Factor ( k′ ): Must be ≥2.0 for the main peak. (Validates phase collapse has not occurred).

    • Peak Asymmetry ( As​ ): Must be ≤1.5 . (Validates silanol shielding and absence of metal chelation).

    • Resolution ( Rs​ ): Must be ≥2.0 between the main peak and the impurity. (Validates thermodynamic spacing).

    • %RSD of Area: Must be ≤2.0% . (Validates injection precision).

Phase 3: Execution
  • Proceed to Sample Analysis ONLY if Phase 2 criteria are met.

  • Bracket sample injections with the working standard every 10 injections to continuously validate baseline stability and retention time drift.

References

  • HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International / Chromatography Online URL:[Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules Source: Phenomenex URL:[Link]

  • HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL:[Link]

  • Current status of pyrazole and its biological activities Source: PMC / National Institutes of Health URL:[Link]

Sources

Preventing decarboxylation of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid

Welcome to the technical support center for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common challenge encountered when working with this molecule is its propensity to undergo decarboxylation upon heating, leading to yield loss and product impurities. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, predict, and ultimately prevent this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid particularly susceptible to it?

A: Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂).[1] While many simple carboxylic acids are thermally stable, molecules with specific structural features can undergo decarboxylation more readily.

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is a dicarboxylic acid. Its structure is analogous to that of a malonic acid derivative. Malonic acids and β-keto acids are well-known to decarboxylate easily upon heating.[2][3] This is because they can form a stable, six-membered cyclic transition state. In this transition state, the carbonyl oxygen of one carboxyl group abstracts the proton from the other, facilitating the elimination of CO₂ and forming an enol-like intermediate.[2] The pyrazole ring itself, being an electron-rich heteroaromatic system, further influences the electronic properties of the carboxyl groups, contributing to this instability.

Below is a diagram illustrating the proposed mechanism for the thermal decarboxylation of this molecule.

Caption: Proposed mechanism for thermal decarboxylation.

Q2: Which of the two carboxyl groups is lost during decarboxylation?

A: Based on mechanistic principles of similar compounds, the decarboxylation likely proceeds through the loss of the carboxyl group at the C4 position of the pyrazole ring. This allows the formation of the stable six-membered transition state involving the carboxymethyl group's acidic proton. The resulting product after tautomerization would be 5-(carboxymethyl)-1H-pyrazole. However, depending on the conditions, subsequent or alternative decarboxylation of the carboxymethyl group cannot be entirely ruled out, especially at higher temperatures.

Q3: What are the primary factors that promote this unwanted decarboxylation?

A: The main factors that can induce or accelerate decarboxylation are:

  • Elevated Temperatures: This is the most significant factor. Many pyrazole carboxylic acids show thermal decomposition, and high temperatures provide the activation energy needed to overcome the reaction barrier.[4][5]

  • Solvent Choice: The reaction rate is highly dependent on the solvent.[6][7] Polar aprotic solvents (e.g., DMSO, DMF) can accelerate decarboxylation compared to protic solvents (e.g., water, ethanol).[6]

  • Presence of Metal Catalysts: Trace amounts of transition metals, particularly copper and palladium, are known to catalyze decarboxylation reactions, often at much lower temperatures than purely thermal processes.[8][9][10]

  • pH Conditions: Both acidic and basic conditions can be used to intentionally promote decarboxylation, so improper pH control can inadvertently trigger the reaction.[9][11]

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section addresses specific experimental issues and provides actionable protocols to mitigate the loss of your starting material.

Problem 1: My starting material is degrading during a reaction run at elevated temperatures.

Your reaction requires heat, but you observe significant formation of a byproduct, which you suspect is the decarboxylated compound.

Root Cause Analysis: The thermal energy supplied is likely exceeding the decarboxylation threshold of the molecule under your specific reaction conditions. The choice of solvent can exacerbate this issue.

Solution Protocol:

  • Re-evaluate the Temperature Requirement: Determine the minimum temperature necessary for your desired reaction to proceed at an acceptable rate. Run small-scale experiments at lower temperatures (e.g., in 10-15°C increments below your original temperature) and monitor the reaction progress alongside starting material stability using TLC or LC-MS.

  • Optimize Solvent Selection: If possible, switch from a high-boiling polar aprotic solvent to a solvent with a lower decarboxylation risk.

Solvent Type Boiling Point (°C) Decarboxylation Risk Rationale
TolueneNon-polar111Low Does not effectively stabilize the charged transition state.
DioxanePolar Aprotic101Moderate Lower boiling point than DMF/DMSO. Use with caution.
Acetonitrile (ACN)Polar Aprotic82Low-Moderate Lower boiling point limits thermal exposure.
Ethanol / IsopropanolPolar Protic78 / 82Low Protic nature can disrupt the internal hydrogen bonding required for the cyclic transition state.[2]
N,N-Dimethylformamide (DMF)Polar Aprotic153High High boiling point and polarity can promote decarboxylation.[12]
Dimethyl sulfoxide (DMSO)Polar Aprotic189Very High Known to accelerate decarboxylation even at moderate temperatures.[6][7]
WaterPolar Protic100Low-Moderate Can slow the reaction, but high temperatures under acidic/basic conditions can still be problematic.[11]
  • Consider a Milder Activation Method: If applicable, explore non-thermal activation methods. For instance, if your reaction is a coupling, investigate photoredox or enzyme-catalyzed alternatives that operate at or near room temperature.

Problem 2: I am performing a metal-catalyzed reaction (e.g., Suzuki, Heck) and see significant starting material loss.

Even at moderate temperatures, your starting material is consumed faster than the product is formed, and you suspect decarboxylation is a competing pathway.

Root Cause Analysis: The transition metal catalyst (e.g., Palladium, Copper) used for your primary reaction is also an effective catalyst for decarboxylation.[13][14] This is a common issue in decarboxylative coupling reactions, where the effect is intentional, but it can be a detrimental side reaction in other contexts.

Solution Protocol:

  • Protect the Carboxyl Groups: The most robust solution is to temporarily protect the carboxylic acid functional groups by converting them to esters (e.g., methyl or ethyl esters). Esters are not susceptible to this type of decarboxylation.[15] The ester group can be removed via hydrolysis after the metal-catalyzed step is complete.

    • General Esterification Protocol (Fischer Esterification):

      • Suspend 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid in the desired alcohol (e.g., methanol or ethanol, ~10-20 volumes).

      • Add a catalytic amount of strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl gas).

      • Heat the mixture to reflux and monitor by TLC/LC-MS until the starting material is consumed.

      • Cool the reaction, neutralize the acid with a mild base (e.g., NaHCO₃ solution), and extract the ester product with an organic solvent.

      • Purify the diester as needed before proceeding with your metal-catalyzed reaction.

  • Screen Ligands and Additives: If protection is not feasible, screen different ligands for your catalyst. Some ligands may favor your desired reaction over the decarboxylation pathway. Additionally, ensure your reagents are free from extraneous metal impurities.

Workflow for Troubleshooting Decarboxylation

Use the following decision tree to diagnose and solve decarboxylation issues in your experiments.

Caption: A decision-making workflow for troubleshooting.

References

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry.
  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI.
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations. RSC Publishing.
  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate.
  • Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling. Organic Letters (ACS Publications).
  • Decarboxylation. Master Organic Chemistry.
  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Solvent effects on the decarboxylation of trichloroacetic acid: Insights from: Ab initio molecular dynamics simulations. ResearchGate.
  • Acidic Cannabinoid Decarboxylation. PMC - NIH.
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design (ACS Publications).
  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. Googleapis.com.
  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. ACS Applied Materials & Interfaces.
  • Decarboxylation. Wikipedia.
  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Organic Chemistry Portal.
  • Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. Khan Academy.

Sources

Technical Support Center: Crystallization of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges encountered with this compound. As a dicarboxylic acid with a heterocyclic pyrazole core, this molecule presents unique purification and crystallization behavior. This document synthesizes fundamental crystallization principles with specific insights into the structural characteristics of pyrazole-carboxylic acids to offer a comprehensive resource.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid in a question-and-answer format.

Question 1: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals. What are the primary causes and how can I resolve this?

Answer:

"Oiling out" or amorphous precipitation is a common issue, particularly with polar molecules like 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. This phenomenon typically occurs when the solute's concentration in the solution is too high, and the temperature is above the melting point of the solid form, leading to a liquid-liquid phase separation instead of crystallization.

Causality and Strategic Solutions:

  • High Supersaturation and Rapid Cooling: A high degree of supersaturation, often caused by rapid cooling of a concentrated solution, is a primary driver for oiling out.[1] The molecules lose solubility too quickly and do not have sufficient time to orient themselves into an ordered crystal lattice.

    • Solution: Employ a slower cooling gradient. Allow the solution to cool gradually to room temperature before transferring it to a colder environment like an ice bath or refrigerator. Using an insulated container can also help to slow down the cooling process.[1]

  • Inappropriate Solvent Choice: The solvent system plays a critical role. If the compound is excessively soluble in the chosen solvent even at low temperatures, it may not crystallize. Conversely, a solvent in which it is poorly soluble may cause it to "crash out" as an amorphous solid.

    • Solution: A systematic solvent screening is recommended. The ideal solvent should dissolve the compound when hot but have limited solubility when cold.[2] For a polar compound like this, consider polar protic solvents (e.g., ethanol, methanol, water) or polar aprotic solvents (e.g., acetone, ethyl acetate). A mixed solvent system, often a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not, can be highly effective.[1] A common approach is to dissolve the compound in a minimal amount of a hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of oils or amorphous precipitates.

    • Solution: Consider additional purification steps before crystallization. Techniques like acid-base extraction can be effective for carboxylic acids.[1] Dissolving the crude product in an appropriate solvent and treating it with an inorganic or organic acid to form an acid addition salt, which can then be crystallized, is another potential purification strategy.[2]

Question 2: I am experiencing very low recovery of my compound after crystallization. What factors could be contributing to this, and how can I improve the yield?

Answer:

Low recovery is a frequent challenge in crystallization and can be attributed to several factors.

Causality and Strategic Solutions:

  • Excessive Solvent Volume: Using too much solvent to dissolve the compound will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[1] If you suspect excess solvent was used, you can try to carefully evaporate some of the solvent to increase the concentration and then re-cool the solution.

  • Substantial Solubility in Cold Solvent: If the compound remains significantly soluble in the solvent even at low temperatures, the yield will be compromised.

    • Solution: Ensure the solution is thoroughly cooled. An ice bath or even a refrigerated bath at a lower temperature can significantly decrease the solubility and improve recovery. Also, re-evaluate your solvent choice; a solvent with lower solubility at cold temperatures may be more suitable.

  • Premature Crystallization: If the compound crystallizes prematurely during a hot filtration step (if performed), it will be lost with the filtered impurities.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution to prevent a sudden drop in temperature.

Question 3: The purity of my crystallized product is not satisfactory. How can I improve the purity?

Answer:

The goal of crystallization is purification, so obtaining an impure product can be frustrating. The following are common causes and their remedies:

Causality and Strategic Solutions:

  • Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.

    • Solution: Slow down the crystallization process. As mentioned for "oiling out," a slow cooling rate is crucial for the formation of pure crystals.[1]

  • Inadequate Washing: Residual mother liquor on the surface of the crystals will contain impurities.

    • Solution: Wash the collected crystals with a small amount of ice-cold solvent. Using a cold solvent minimizes the dissolution of the desired product while effectively removing the impure mother liquor.

  • Co-crystallization of Impurities: If an impurity has a very similar structure and solubility profile to the target compound, it may co-crystallize.

    • Solution: A second recrystallization is often necessary to improve purity in such cases.[1] Alternatively, consider a different purification technique, such as chromatography, to remove the persistent impurity before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid?

Given its two carboxylic acid groups and a pyrazole ring, the molecule is highly polar. Good starting solvents would be:

  • Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol.

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile.

  • Mixed Solvent Systems: Ethanol/water, Acetone/water, Ethyl acetate/hexane.[1]

A systematic approach to solvent screening is highly recommended.

Q2: How does pH affect the crystallization of this compound?

The pH of the solution will significantly impact the solubility of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.[3]

  • At low pH: Both carboxylic acid groups will be protonated (in their -COOH form), and the pyrazole ring may also be protonated. In this state, the molecule is less polar than its deprotonated form and may have lower solubility in water.

  • At intermediate pH: One of the carboxylic acid groups will be deprotonated, forming a carboxylate (-COO⁻). This will increase the molecule's polarity and likely its solubility in aqueous solutions.

  • At high pH: Both carboxylic acid groups will be deprotonated, making the molecule a dianion. This highly polar form is expected to be very soluble in water.[4]

Therefore, to crystallize from an aqueous system, you would typically want to adjust the pH to a value where the compound is less soluble, which is generally at a lower pH.

Q3: Can I use techniques other than slow cooling for crystallization?

Yes, several other techniques can be effective:

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly. This method is simple and can produce high-quality crystals.[3]

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually decreasing the solubility of your compound and promoting crystal growth.[3]

  • Solvent-Anti-Solvent Addition: Dissolve your compound in a "good" solvent and slowly add a "poor" anti-solvent until the solution becomes slightly cloudy. Then, allow the solution to stand, and crystals should form.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. Add a small amount of a chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add the hot solvent in small portions until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a vacuum oven or desiccator can be used.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" anti-solvent (e.g., water) dropwise until the solution becomes persistently turbid.

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear or slightly turbid solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing.

Visualizations

Crystallization_Troubleshooting Start Start Crystallization Problem Crystallization Issue? Start->Problem OilingOut Oiling Out / Amorphous Solid Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Impure Impure Product Problem->Impure Yes Success Successful Crystallization Problem->Success No Sol_SlowCool Action: Slow Cooling Rate OilingOut->Sol_SlowCool Cause: Rapid Cooling Sol_Solvent Action: Solvent Screening OilingOut->Sol_Solvent Cause: Wrong Solvent Sol_Purify Action: Pre-purification OilingOut->Sol_Purify Cause: Impurities Sol_LessSolvent Action: Use Minimal Solvent LowYield->Sol_LessSolvent Cause: Too Much Solvent Sol_Colder Action: Cool to Lower Temp. LowYield->Sol_Colder Cause: Soluble When Cold Sol_SlowGrowth Action: Slow Cooling Impure->Sol_SlowGrowth Cause: Rapid Growth Sol_Wash Action: Wash with Cold Solvent Impure->Sol_Wash Cause: Inadequate Washing Sol_SlowCool->Start Sol_Solvent->Start Sol_Purify->Start Sol_LessSolvent->Start Sol_Colder->Start Sol_SlowGrowth->Start Sol_Wash->Start

Caption: A troubleshooting workflow for common crystallization issues.

Solvent_Selection_Logic Start Select Solvent System IsPolar Is Compound Polar? Start->IsPolar TryPolar Try Polar Solvents (e.g., Water, Ethanol, Acetone) IsPolar->TryPolar Yes TryNonPolar Try Non-Polar Solvents (e.g., Hexane, Toluene) IsPolar->TryNonPolar No SingleSolvent Single Solvent Recrystallization TryPolar->SingleSolvent MixedSolvent Mixed Solvent System TryPolar->MixedSolvent VaporDiffusion Vapor Diffusion TryPolar->VaporDiffusion

Caption: A decision-making diagram for solvent selection based on compound polarity.

References

  • Dunitz, J. D., & Gavezzotti, A. (2005). Crystal chemistry and crystal engineering of organic solids. John Wiley & Sons.
  • Myerson, A. S. (Ed.). (2002).
  • Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
  • Reddit. (2023, January 5). Dicarboxylic acid solubility. r/Mcat. Retrieved from [Link]

  • Alkhnaifes, E., Santucci, M., Gemmrich Hernandéz, L., Steinke, F., Kolb, U., & Janiak, C. (2025). Synthesis and Crystal Structure of Two Fe(III)
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Retrieved from [Link]

  • MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1234.
  • American Chemical Society. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 42(6), 1285-1292.
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [Link]

  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748.
  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand. Dalton Transactions, 49(1), 123-131.
  • Oakwood Chemical. (n.d.). 5-Amino-1H-pyrazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid purification and recrystallization methods

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who work with this highly functionalized pyrazole derivative. The inherent challenges in purifying this molecule stem from its unique structure: a di-acid with a polar heterocyclic core. This guide provides field-proven insights and detailed protocols to help you achieve the highest possible purity for your downstream applications, where success is non-negotiable.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid that dictate its purification strategy?

The purification of this molecule is governed by three key characteristics:

  • Two Carboxylic Acid Groups: This makes the molecule highly polar and acidic. It can readily form salts with bases, a property that is highly advantageous for purification via acid-base extraction.

  • Extensive Hydrogen Bonding: The presence of two carboxylic acid groups and the N-H of the pyrazole ring allows for strong intermolecular hydrogen bonding. This typically results in a high melting point and low solubility in non-polar organic solvents.

  • Pyrazole Core: The aromatic pyrazole ring is relatively stable but can coordinate with metal ions. Care must be taken to avoid contamination if metal-based reagents were used in its synthesis.

Q2: What are the most common impurities I should expect from a typical synthesis?

Common impurities often arise from the starting materials and reaction byproducts. For instance, in a synthesis starting from a dialkyl 1,3-acetonedicarboxylate and hydrazine, you might encounter:

  • Unreacted Starting Materials: Residual hydrazine or dicarboxylate ester.

  • Partially Hydrolyzed Intermediates: Mono-ester, mono-acid compounds.

  • Salts: Inorganic salts from pH adjustments or reagents.

  • Polymeric Byproducts: Self-condensation or side-reaction products.

Q3: What is the general solubility profile of this compound, and how does it guide solvent selection?

Given its dicarboxylic acid structure, 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid exhibits the following solubility characteristics:

  • High Solubility: In aqueous bases (e.g., NaOH, NaHCO₃, Na₂CO₃ solutions) due to the formation of highly soluble disodium salts. Also expected to be soluble in polar aprotic solvents like DMF and DMSO.

  • Moderate to Low Solubility: In hot, polar protic solvents. Based on analogs like 3,5-pyrazoledicarboxylic acid, it is expected to be soluble in boiling water and, to a lesser extent, hot ethanol.[1]

  • Insoluble: In non-polar organic solvents such as hexanes, toluene, and diethyl ether.

This profile strongly suggests that the most effective purification methods will leverage either its high solubility in aqueous base or its low solubility in hot water for recrystallization.

Purification Strategy Selection

The first step in any purification is to assess the crude material. The following decision tree will help you select the most appropriate starting strategy.

Purification_Strategy cluster_assessment cluster_methods start Crude Product Assessment oily Oily or Gummy Solid? start->oily colored Highly Colored? start->colored acid_base Primary Method: Acid-Base Precipitation oily->acid_base Yes recryst_water Primary Method: Recrystallization from Water oily->recryst_water No (Free-flowing solid) charcoal Add-On Step: Charcoal Treatment colored->charcoal Yes acid_base->charcoal Incorporate during basic dissolution step recryst_water->charcoal Incorporate during hot dissolution step

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Q4: My crude product is a sticky oil that refuses to solidify. What is the cause and how do I fix it?
  • Probable Cause: This is a classic sign of significant impurities, such as residual solvents or low-melting byproducts, which are depressing the freezing point of your compound. Direct recrystallization will likely fail.

  • Recommended Solution: The most robust approach is an acid-base purification. Dissolving the crude oil in an aqueous base will sequester your di-acid product in the aqueous layer as a salt, leaving many organic, non-acidic impurities behind. Subsequent acidification will precipitate the purified solid product. See Protocol 1 for a detailed procedure.

Q5: I performed a recrystallization, but my yield is very low. What went wrong?
  • Probable Cause:

    • Excessive Solvent: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, not just to dissolve it completely with ease.

    • Premature Crystallization: Crystals may have formed on the filter paper during a hot filtration step.

    • Incomplete Precipitation: The solution was not cooled sufficiently to maximize crystal recovery.

  • Recommended Solution:

    • Add the hot solvent in small portions to the crude material until it just dissolves.[2]

    • If performing a hot filtration, pre-heat your funnel and filter flask to prevent cooling and crystallization.

    • After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-45 minutes to ensure maximum precipitation before filtering.[2]

Q6: Instead of crystals, my product "oiled out" during cooling. How can I prevent this?
  • Probable Cause: The solution became supersaturated too quickly, or the melting point of your impure compound is below the temperature of the solution. Rapid cooling is a common culprit.[2]

  • Recommended Solution:

    • Slow Down Cooling: After heating, wrap the flask in glass wool or place it in an insulated container to ensure it cools to room temperature as slowly as possible.

    • Use a Different Solvent System: If slow cooling fails, the solvent may be unsuitable. Try a mixed-solvent system. Dissolve the compound in a minimum of a good, hot solvent (e.g., ethanol) and add a hot anti-solvent (e.g., water) dropwise until the solution just becomes turbid. Then, allow it to cool slowly.[2]

    • Scratch/Seed: Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. Adding a tiny seed crystal of pure product is also highly effective.

Q7: My final product is pure by NMR, but it's yellow/brown. How can I remove the color?
  • Probable Cause: Trace amounts of highly conjugated, colored impurities are present. These are often difficult to remove by recrystallization alone.

  • Recommended Solution: Use activated charcoal (decolorizing carbon). Add a very small amount (typically 1-2% w/w of your compound) to the hot solution before filtration. Boil for 5-10 minutes, then hot-filter through a pad of Celite® to remove the charcoal. Caution: Using too much charcoal can significantly reduce your yield by adsorbing your product.

Experimental Protocols

Protocol 1: High-Purity Recovery via Acid-Base Precipitation

This is the most recommended method for purifying 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, especially from crude reaction mixtures.

Workflow Diagram

Acid_Base_Workflow A 1. Dissolve Crude Product in Aqueous Base (e.g., 1M NaOH) B 2. Filter to Remove Base-Insoluble Impurities A->B C 3. (Optional) Add Activated Charcoal, Stir Hot, and Re-filter B->C If colored D 4. Cool Filtrate and Slowly Add Aqueous Acid (e.g., 1M HCl) with Stirring B->D If not colored C->D E 5. Adjust to pH 2-3 (Precipitate Forms) D->E F 6. Cool in Ice Bath to Maximize Precipitation E->F G 7. Collect Solid by Vacuum Filtration F->G H 8. Wash with Cold Deionized Water G->H I 9. Dry Under Vacuum H->I

Caption: Step-by-step acid-base purification workflow.

Step-by-Step Methodology:

  • Place the crude 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid in an appropriately sized Erlenmeyer flask.

  • Add aqueous base (e.g., 1 M Sodium Hydroxide) portion-wise while stirring until the solid completely dissolves. Use a moderate excess to ensure all acidic protons are neutralized.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution gently (50-60°C) for 10-15 minutes.

  • Filter the solution (using Celite if charcoal was used) to remove any insoluble impurities or charcoal.

  • Transfer the clear filtrate to a new flask and cool it in an ice bath.

  • While stirring vigorously, slowly add aqueous acid (e.g., 1 M Hydrochloric Acid) dropwise. A white precipitate of the purified product will begin to form.

  • Continue adding acid until the pH of the solution is between 2 and 3 (check with pH paper).

  • Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the purified solid by vacuum filtration.

  • Wash the filter cake with several portions of cold deionized water to remove residual salts.

  • Dry the product under high vacuum to a constant weight.

Protocol 2: Recrystallization from Water

This method is suitable for material that is already substantially pure but requires polishing.

Solvent Selection Data (Based on Analogs)

Solvent SystemRationaleTemperature Profile
WaterHigh polarity matches the di-acid. Good differential solubility.[1]High solubility when boiling, low solubility when cold.
Ethanol/WaterFor compounds that are too soluble in pure water or oil out.Dissolve in hot ethanol, add hot water as an anti-solvent.[2]

Step-by-Step Methodology:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of deionized water and bring the mixture to a rolling boil while stirring.

  • Continue to add small portions of boiling water until the solid just dissolves completely. Avoid adding a large excess.

  • If insoluble impurities are present, perform a hot filtration into a pre-warmed flask.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals under vacuum.

References

  • Claramunt, R. M., et al. (2014). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Derivatizing bifunctional pyrazole scaffolds—specifically 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid—presents unique chemoselective and stability challenges. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you minimize side reactions such as unwanted N-derivatization, thermal decarboxylation, and poor regioselectivity.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my reaction yield a mass corresponding to[M - 44]? Root Cause: You are observing the decarboxylation of the 5-carboxymethyl group. The -CH2COOH moiety at the 5-position is structurally analogous to a β -heteroaryl acetic acid. Upon deprotonation or thermal stress, the carboxylate readily ejects CO 2​ because the resulting carbanion is highly resonance-stabilized by the adjacent pyrazole ring, forming an[1]. Solution: Avoid temperatures above 40°C and strong inorganic bases (like NaOH or KOH) during activation. Use mild organic bases (e.g., DIPEA, NMM) and perform esterification/amidation strictly between 0°C and 25°C.

Q2: How can I selectively derivatize the aliphatic -CH2COOH over the aromatic 4-COOH? Root Cause: The molecule contains two carboxylic acids with distinct microenvironments. The 4-COOH is directly conjugated to the pyrazole ring, making it more sterically hindered and electronically deactivated compared to the[2]. Solution: Exploit this steric and electronic differentiation. By using exactly 1.0 equivalent of a mild coupling reagent (e.g., EDC·HCl) at 0°C, the less hindered aliphatic -CH2COOH will activate preferentially.

Q3: I am seeing multiple peaks in my LC-MS with +14 Da (methylation) or +Acyl adducts. What is happening? Root Cause: The pyrazole ring possesses an amphoteric nature, and the[3]. During the activation of the carboxylic acids, the pyrazole NH can attack the active ester intermediate, leading to competitive N-acylation or N-alkylation. Solution: Pre-protect the pyrazole NH. The trityl (Trt) group is highly recommended because its extreme steric bulk completely shields the adjacent 4-COOH and 5-CH2COOH groups from intermolecular side reactions, forcing strictly controlled derivatization.

Section 2: Quantitative Data on Coupling Reagents

To optimize your workflow, we evaluated standard coupling conditions for the mono-amidation of the 5-carboxymethyl group (using benzylamine, 1.0 eq) without prior N-protection. The data below illustrates the causality between reagent harshness and side-reaction prevalence.

Coupling ReagentBase (Eq)Temp (°C)Target Yield (%)Decarboxylation (%)N-Acylation (%)
HATU (1.1 eq)DIPEA (2.5)25451535
DCC (1.1 eq)DMAP (0.1)2530555
EDC·HCl (1.0 eq)NMM (1.2)078 < 2 12
T3P (1.2 eq)Pyridine (2.0)6010855

Section 3: Validated Experimental Protocols

Protocol A: N-Protection (Tritylation) of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid

Objective: Mask the pyrazole NH to create a self-validating system that physically blocks N-acylation.

  • Dissolution: Suspend 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (10.0 mmol) in anhydrous DMF (30 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 25.0 mmol) dropwise at 0°C. Stir for 10 minutes until a clear solution forms.

  • Protection: Add Trityl chloride (Trt-Cl, 11.0 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Pour the mixture into ice-cold water (100 mL). Adjust the pH to 4.0 using 1M citric acid. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to yield the N-trityl protected intermediate.

Protocol B: Selective Amidation of the 5-Carboxymethyl Group

Objective: Amidation of the aliphatic acid while preserving the 4-COOH and preventing decarboxylation.

  • Activation: Dissolve the N-trityl protected pyrazole (5.0 mmol) in anhydrous DCM (25 mL). Cool to 0°C in an ice bath.

  • Coupling Reagent: Add EDC·HCl (5.2 mmol) and HOBt (5.2 mmol). Stir at 0°C for 30 minutes to form the active ester selectively at the less hindered aliphatic carboxyl.

  • Amine Addition: Add the target amine (5.0 mmol) and N-methylmorpholine (NMM, 6.0 mmol) dropwise.

  • Reaction: Maintain the temperature at 0°C for 2 hours, then slowly warm to 15°C over 4 hours. Critical: Do not exceed 20°C to prevent premature Trt cleavage or decarboxylation.

  • Quench & Extract: Wash the organic layer with 5% aqueous NaHCO 3​ (2 x 20 mL) and brine (20 mL). Dry over Na 2​ SO 4​ and concentrate.

  • Deprotection: Stir the crude product in 20% TFA/DCM for 1 hour at room temperature to remove the Trityl group, followed by evaporation and lyophilization.

Section 4: Mechanistic Pathways & Workflows

Decarboxylation A 5-(Carboxymethyl)-1H- pyrazole-4-carboxylic acid B Carboxylate Anion (Base-promoted) A->B Base / Heat C Transition State (C-C bond cleavage) B->C -CO2 D Aza-Enolate Intermediate (Resonance stabilized) C->D F CO2 (Gas) C->F E 5-Methyl-1H-pyrazole- 4-carboxylic acid D->E Protonation

Fig 1: Base-promoted decarboxylation pathway of the 5-carboxymethyl group.

Workflow Start Starting Material: Di-acid Pyrazole Step1 N-Protection (Trt-Cl, TEA, DMF) Start->Step1 Prevent N-alkylation Step2 Selective Activation (Aliphatic -CH2COOH) Step1->Step2 EDC.HCl / HOBt Step3 Coupling (Amine/Alcohol, 0°C) Step2->Step3 T < 15°C to avoid decarboxylation Step4 Deprotection (TFA/DCM) Step3->Step4 Global Deprotection End Target Derivative Step4->End

Fig 2: Optimized workflow for selective derivatization minimizing side reactions.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI (Molecules) URL:[Link]

  • Procedure for the Decarboxylation of 3,5-Bis(haloalkyl)
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central (PMC) URL:[Link]

Sources

Validation & Comparative

A Strategic Guide for Advanced Research: Comparing 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and Pyrazole-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For professionals in materials science, coordination chemistry, and drug development, the selection of an organic linker is a foundational decision that profoundly influences the architecture, stability, and function of the final product. Among the diverse families of heterocyclic linkers, pyrazole-based dicarboxylic acids are prized for their thermal robustness, versatile coordination chemistry, and inherent biological relevance.

This guide provides a detailed, evidence-based comparison between two structurally related yet functionally distinct pyrazole linkers: the flexible 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and the rigid pyrazole-3,5-dicarboxylic acid. We will dissect their structural nuances, synthetic accessibility, and performance in key applications to empower researchers with the insights needed to make a strategic selection for their specific experimental goals.

The Core Distinction: Structural Flexibility vs. Rigidity

The fundamental difference between these two molecules lies in the placement and nature of their carboxylic acid groups. This variation dictates their conformational freedom and, consequently, their behavior in self-assembly processes and biological interactions.

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpca) features a carboxylic acid directly attached at the 4-position and a carboxymethyl group (-CH₂COOH) at the 5-position. The methylene spacer in the carboxymethyl group introduces a degree of rotational freedom, making H₂cmpca a more flexible linker. This flexibility can accommodate a wider variety of coordination angles and distances, potentially leading to novel and complex topologies in metal-organic frameworks (MOFs).

Pyrazole-3,5-dicarboxylic acid (H₂pdc) , conversely, possesses two carboxylic acid groups directly substituted at the 3 and 5 positions of the pyrazole ring.[1][2] This configuration creates a rigid, V-shaped molecule with well-defined coordination vectors.[3] This rigidity is highly advantageous for predictive crystal engineering, often resulting in robust and thermally stable frameworks with predictable structures.[3]

Comparative Physicochemical Properties
Property5-(carboxymethyl)-1H-pyrazole-4-carboxylic acidPyrazole-3,5-dicarboxylic acid
Molecular Formula C₆H₆N₂O₄C₅H₄N₂O₄
Molecular Weight 170.12 g/mol 156.10 g/mol [2]
CAS Number 864295-60-93112-31-0[2]
Structure Flexible linker with a rotatable carboxymethyl groupRigid, V-shaped linker
Predicted pKa Not widely reported~3.24[4]
Appearance VariesWhite to off-white crystalline powder[1][4][5]
Melting Point Not widely reported292-295 °C (decomposes)[4][5]
Solubility Soluble in polar organic solventsSoluble in polar solvents like water and alcohols[1]

Synthesis: Practical Routes and Methodologies

The ease and efficiency of a linker's synthesis are critical for its large-scale application. While both compounds are accessible, their synthetic pathways differ in complexity and starting materials.

Synthesis of Pyrazole-3,5-dicarboxylic acid (H₂pdc)

The synthesis of H₂pdc is a well-established and highly reliable one-step oxidation. This straightforwardness is a significant advantage for researchers.

Causality Behind the Method: The choice of 3,5-dimethylpyrazole as a starting material is strategic due to its commercial availability and the susceptibility of the methyl groups to strong oxidation. Potassium permanganate (KMnO₄) is an ideal oxidizing agent in this context because it is powerful enough to convert both methyl groups to carboxylic acids and is cost-effective. The reaction is performed in water, a green and convenient solvent. The product precipitates upon acidification, simplifying the purification process.

Experimental Protocol: Oxidation of 3,5-Dimethylpyrazole [5][6]

  • Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in water (approx. 9-10 mL per gram of pyrazole) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Heat the mixture to 70 °C to facilitate dissolution.

  • Oxidation: Slowly add potassium permanganate (KMnO₄) (4.0 eq) in portions to the hot solution. The addition is exothermic; maintain the reaction temperature below 90 °C by controlling the rate of addition.

  • Reaction Monitoring: After the addition is complete, continue to heat the purple slurry at 85-90 °C for 2-3 hours until the purple color disappears, indicating the consumption of permanganate. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the MnO₂ precipitate and wash the filter cake with a small amount of hot water.

  • Precipitation: Combine the filtrates and cool in an ice bath. Acidify the clear filtrate to a pH of 2 with concentrated hydrochloric acid (HCl). A white precipitate of pyrazole-3,5-dicarboxylic acid will form.

  • Isolation and Purification: Allow the mixture to stand overnight to ensure complete precipitation. Collect the white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 100 °C. The product can be further purified by recrystallization from hot water.

Synthesis of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpca)

The synthesis of H₂cmpca is a multi-step process that requires more elaborate synthetic transformations, reflecting the increased complexity of the target molecule.

Causality Behind the Method: A common strategy involves building the pyrazole core first and then elaborating the side chains. The Knorr pyrazole synthesis is a classic and reliable method for creating the initial pyrazole ring. Subsequent selective functionalization of a methyl group, a common precursor handle, is a standard organic chemistry tactic. The conversion of a methyl group to a carboxymethyl group often proceeds via a halogenation-cyanation-hydrolysis sequence, providing a controlled method for carbon chain extension.

Experimental Protocol: A Representative Multi-step Synthesis

  • Step 1: Pyrazole Core Synthesis. Synthesize 5-methyl-1H-pyrazole-4-carboxylic acid. This can be achieved through various established routes, often starting from derivatives of acetoacetic ester and hydrazine.[7]

  • Step 2: Side-Chain Bromination. Dissolve 5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent like carbon tetrachloride containing a radical initiator (e.g., AIBN). Add N-bromosuccinimide (NBS) (1.1 eq) and reflux the mixture under UV irradiation until the reaction is complete (monitored by TLC). Cool, filter off the succinimide, and concentrate the solvent to obtain the crude 5-(bromomethyl) intermediate.

  • Step 3: Nucleophilic Substitution (Cyanation). Dissolve the crude 5-(bromomethyl) intermediate in a polar aprotic solvent like DMSO. Add sodium cyanide (NaCN) (1.2 eq) and stir the mixture at room temperature. The progress of the reaction to form the 5-(cyanomethyl) intermediate is monitored by TLC.

  • Step 4: Hydrolysis. To the reaction mixture containing the 5-(cyanomethyl) intermediate, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). Heat the mixture under reflux for several hours to hydrolyze both the nitrile and any ester protecting groups to their respective carboxylic acids.

  • Step 5: Isolation. Cool the reaction mixture and adjust the pH to ~2 with acid or base to precipitate the final product, 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

Comparative Synthesis Workflow

Caption: Comparison of the straightforward one-step synthesis of H₂pdc versus the multi-step route for H₂cmpca.

Performance in Coordination Chemistry and Materials Science

The structural dichotomy between these linkers directly translates into the types of metal-organic frameworks they produce.

  • H₂pdc (The Architect): Its rigidity and defined V-shape make it a favorite for crystal engineering. It reliably forms robust, often porous, frameworks with predictable topologies.[3] The planarity of the pyrazole ring and carboxylate groups facilitates strong coordination and often leads to high thermal and chemical stability. It has been used extensively to construct MOFs for gas storage, separation, and catalysis.[3][8]

  • H₂cmpca (The Sculptor): The flexible carboxymethyl arm allows it to bend and twist, enabling it to bridge metal centers in ways that rigid linkers cannot. This can lead to the formation of fascinating and complex structures, including interpenetrated frameworks, helical chains, or materials with hierarchical pores. While this offers opportunities for novel materials, it also makes the rational design process less predictable; synthesis often requires more extensive screening of reaction conditions.

Logical Framework for Linker Selection in MOF Design

G goal Desired MOF Properties prop_rigid High Stability Predictable Topology Permanent Porosity goal->prop_rigid prop_flex Novel Topologies Flexibility / Dynamics Complex Pore Systems goal->prop_flex linker_pdc Choose: Pyrazole-3,5-dicarboxylic acid prop_rigid->linker_pdc linker_cmpca Choose: 5-(carboxymethyl)-1H-pyrazole- 4-carboxylic acid prop_flex->linker_cmpca app_rigid Applications: Gas Storage, Separation, Catalysis linker_pdc->app_rigid app_flex Applications: Sensors, Drug Delivery, Stimuli-Responsive Materials linker_cmpca->app_flex

Caption: Decision-making guide for selecting a linker based on the target application and desired material properties.

Implications for Drug Development

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Both H₂pdc and H₂cmpca can serve as valuable starting points for drug discovery.

  • H₂pdc in Drug Design: Its rigid structure is ideal for designing molecules that fit into well-defined biological pockets, such as enzyme active sites or receptor binding domains. The two carboxylic acids can act as potent hydrogen bond donors and acceptors or as metal-chelating groups, anchoring the molecule to its target. This makes it an excellent scaffold for designing inhibitors and antagonists.[9]

  • H₂cmpca in Drug Design: The added flexibility of the carboxymethyl group can be advantageous for optimizing binding to targets that may undergo conformational changes. The -CH₂COOH moiety can act as a linker to connect the pyrazole core to another pharmacophore, allowing for the exploration of a larger chemical space in structure-activity relationship (SAR) studies.

Conclusion: A Strategic Choice

The selection between 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and pyrazole-3,5-dicarboxylic acid is a classic case of choosing the right tool for the job. Neither is inherently superior; their value is context-dependent.

  • Choose Pyrazole-3,5-dicarboxylic acid (H₂pdc) when your primary goals are predictability, robustness, and high thermal stability. It is the linker of choice for constructing well-defined, rigid frameworks for applications like gas separation and heterogeneous catalysis. Its straightforward, high-yield synthesis is a significant practical advantage.

  • Choose 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpca) when you are exploring novel topologies and functional materials where flexibility is a desired trait. It is suited for developing dynamic or stimuli-responsive materials, though its synthesis is more involved and the resulting structures may be less predictable.

As the fields of materials science and medicinal chemistry continue to advance, the demand for both predictable architectures and novel, complex systems will grow. A thorough understanding of how a simple structural change—the addition of a single methylene group—can so drastically alter a molecule's properties is key to the rational design of the next generation of advanced materials and therapeutics.

References

  • Stock, N., et al. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganic Chemistry. [Link]

  • LookChem. 1H-Pyrazole-3,5-dicarboxylic acid. [Link]

  • PubChem. Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5. [Link]

  • Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

  • Royal Society of Chemistry. (2020). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm. [Link]

  • MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • ResearchGate. (2014). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

Sources

A Comparative Guide to the LC-MS Validation of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic Acid Synthesis Products

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the validation of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for product verification, impurity profiling, and quantitative analysis. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations for analytical procedure validation.

Introduction: The Analytical Challenge

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid is a polar, dicarboxylic acid-containing heterocyclic compound. Such molecules often serve as critical building blocks in medicinal chemistry. The validation of its synthesis is paramount to ensure the identity, purity, and quality of the final product. The inherent polarity of this molecule presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), often resulting in poor retention and inadequate separation from polar impurities.[1][2]

This guide compares two powerful LC-MS approaches to overcome these challenges:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS): Ideal for confident structural confirmation and comprehensive impurity profiling.

  • HILIC coupled with Triple Quadrupole Mass Spectrometry (QqQ-MS): The gold standard for sensitive and specific quantification.

Understanding the Synthesis: Anticipating Impurities

A robust validation method begins with understanding the synthetic route. A common pathway to pyrazole-4-carboxylic acid esters involves the condensation of a hydrazine derivative with a three-carbon unit like a 1,3-dicarbonyl compound.[3]

Based on this, potential process-related impurities may include:

  • Unreacted starting materials.

  • Regioisomers (e.g., 3-(carboxymethyl)-1H-pyrazole-4-carboxylic acid).

  • By-products from side reactions.

  • Degradation products.

A successful LC-MS method must be able to specifically distinguish the target analyte from these potential impurities.

Chromatographic Strategy: A Head-to-Head Comparison

Given the polar nature of the target analyte, HILIC is a superior choice over traditional RPLC.[4] HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar compounds that would otherwise elute in the void volume of a C18 column.[5][6]

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase Liquid Chromatography (RPLC)
Principle Analyte partitioning into a water-enriched layer on a polar stationary phase.[4]Analyte partitioning based on hydrophobicity onto a non-polar stationary phase.[1]
Suitability Excellent. Ideal for retaining and separating polar, hydrophilic compounds like dicarboxylic acids.[7]Poor. Requires ion-pairing agents or derivatization for adequate retention, which can complicate MS analysis and interpretation.[1][8]
MS Compatibility High. The high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source.[9]Moderate. High aqueous mobile phases needed for polar analytes can suppress MS ionization efficiency.[8]

Mass Spectrometric Detection: Choosing the Right Tool

The choice of mass spectrometer is dictated by the analytical goal: qualitative confirmation and impurity discovery, or precise quantification.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

HRMS instruments (e.g., Orbitrap, TOF) provide extremely accurate mass measurements, typically with sub-ppm mass accuracy.[10][11] This capability is indispensable for the initial validation of a new chemical entity.

Key Advantages of HRMS:

  • Confident Confirmation: An accurate mass measurement allows for the determination of the elemental composition, confirming the identity of the synthesized product beyond doubt.[12]

  • Impurity Profiling: HRMS can detect and help identify unknown impurities by providing their elemental compositions.[10][13][14] This is crucial for understanding the purity profile of the synthesis product.

  • Enhanced Specificity: High resolution allows for the separation of the analyte signal from isobaric interferences—impurities that have the same nominal mass but a different elemental formula.[14]

Triple Quadrupole Mass Spectrometry (QqQ-MS) for Targeted Quantification

Triple quadrupole mass spectrometers are the workhorses for quantitative analysis due to their exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.[15][16]

Key Advantages of QqQ-MS:

  • Superior Sensitivity: MRM mode filters out chemical noise, allowing for the detection and quantification of analytes at very low concentrations (trace-level).[16][17]

  • High Specificity: The transition from a specific precursor ion to a characteristic product ion is unique to the target analyte, ensuring highly reliable quantification even in complex mixtures.[16][18]

  • Wide Dynamic Range: QqQ-MS provides excellent linearity over several orders of magnitude, which is essential for accurate quantification from trace impurities to the main component.

Comparison of Mass Spectrometry Platforms
ParameterHigh-Resolution MS (HRMS)Triple Quadrupole MS (QqQ)
Primary Use Identification, Impurity Profiling, Structural Elucidation[11][13]Targeted Quantification[15][17]
Key Strength Mass Accuracy & ResolutionSensitivity & Selectivity (in MRM mode)[16]
Data Acquired Full Scan High-Resolution SpectraSpecific Precursor-to-Product Ion Transitions
Regulatory Role Identity confirmation, characterization of reference standards.Assay, impurity quantification, stability testing.

Experimental Protocols & Validation Workflow

A scientifically sound validation process follows a clear and logical workflow.

G cluster_prep 1. Preparation cluster_lcms 2. LC-MS Analysis cluster_validation 3. Method Validation (ICH Q2(R1)) cluster_analysis 4. Data Analysis & Reporting prep_std Prepare Standards & QC Samples lc_separation HILIC Separation prep_std->lc_separation prep_sample Prepare Synthesis Product Sample prep_sample->lc_separation ms_detection MS Detection (HRMS or QqQ) lc_separation->ms_detection Eluent specificity Specificity ms_detection->specificity linearity Linearity & Range ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision ms_detection->precision lod_loq LOD / LOQ ms_detection->lod_loq data_proc Process Data (Integration, Identification) specificity->data_proc linearity->data_proc accuracy->data_proc precision->data_proc lod_loq->data_proc report_gen Generate Validation Report data_proc->report_gen

Caption: Overall workflow for LC-MS method validation.

Step-by-Step HILIC-MS Method Protocol

This protocol provides a starting point for method development. Optimization is expected based on the specific instrument and synthesis profile.

1. Sample & Standard Preparation:

  • Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 mixture of water and acetonitrile.

  • Prepare a dilution series from the stock solution for linearity assessment (e.g., 0.1 µg/mL to 100 µg/mL).

  • Dissolve the crude synthesis product in the same diluent to a similar concentration.

  • Causality: Using a high percentage of acetonitrile in the sample diluent is critical to prevent peak distortion and ensure compatibility with the HILIC mobile phase.[4]

2. LC Conditions:

  • Column: BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent amide-based HILIC column).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Causality: An amide phase provides robust retention for polar acidic compounds. Using a volatile buffer like ammonium acetate ensures compatibility with MS detection.[9]

3. MS Conditions (Instrument Dependent):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Rationale: The two carboxylic acid groups are readily deprotonated, making negative mode ESI highly sensitive for this analyte.

  • For HRMS (Confirmation):

    • Scan Mode: Full Scan MS.
    • Mass Range: m/z 50-500.
    • Resolution: >60,000.
    • Target Ion: [M-H]⁻.
  • For QqQ-MS (Quantification):

    • Scan Mode: Multiple Reaction Monitoring (MRM).
    • Precursor Ion ([M-H]⁻): Determined by infusion of the reference standard.
    • Product Ions: Optimize collision energy to identify at least two stable product ions for confident quantification and confirmation.
Validation Parameters per ICH Q2(R1) Guidelines

The developed method must be validated to prove it is suitable for its intended purpose.[19][20][21] The following parameters must be assessed.

G cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_qualitative Identification Tests center_node Validated LC-MS Method Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD) center_node->Precision Linearity Linearity (R²) center_node->Linearity Range Range center_node->Range LOQ Limit of Quantitation center_node->LOQ Specificity Specificity (Resolution from impurities) center_node->Specificity LOD Limit of Detection center_node->LOD

Caption: Key validation parameters based on ICH Q2(R1).

ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.[20]Peak is spectrally pure (HRMS) and resolved from potential impurities.
Linearity To show that results are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.995.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities.
Precision To show the agreement between a series of measurements from the same sample.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.
LOD / LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ).Signal-to-Noise Ratio: LOD ≥ 3:1; LOQ ≥ 10:1.
Range The interval between the upper and lower concentrations for which the method is accurate and precise.Defined by linearity, accuracy, and precision data.

Conclusion and Recommendations

Both HRMS and QqQ-MS platforms, when coupled with a well-developed HILIC separation method, are powerful tools for the validation of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid synthesis products.

  • For initial characterization, reference standard certification, and unknown impurity investigation, the use of HILIC-HRMS is strongly recommended.[11][13] Its ability to provide unambiguous elemental composition is unparalleled for structural confirmation.

  • For routine quality control, assay, and trace-level impurity quantification, the HILIC-QqQ-MS method is the superior choice.[15][16] Its sensitivity and specificity in MRM mode ensure the highest level of quantitative performance.

By selecting the appropriate analytical strategy, researchers and drug developers can ensure the quality and integrity of their synthesized materials, supporting confident decision-making throughout the development pipeline.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Stoll, D. R., et al. (2005). Characterization and Performance of MALDI on a Triple Quadrupole Mass Spectrometer for Analysis and Quantification of Small Molecules. Analytical Chemistry, 77(15), 5003-5010. Retrieved from [Link]

  • SCIEX. (n.d.). A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. Retrieved from [Link]

  • Prosolov, K. (n.d.). Applications of LC-QQQ for quantification of small molecules in biological media. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Imspex. (2026, March 5). The Quantification workflows using Triple Quad Mass Spectrometry. Retrieved from [Link]

  • de Groot, M. J., et al. (n.d.). Application of MALDI-triple quadrupole mass spectrometry for the quantification of small molecules in biomedical research. Erasmus University Repository. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 27). how high resolution mass spectrometry identifies unknown impurities #analyticalchemistry. YouTube. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. Retrieved from [Link]

  • Kontou, M., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Royal Society of Chemistry eBooks (pp. 1-45). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • BioPharmaSpec. (2022, November 30). Evolution of ICH Q2 guideline (Validation of Analytical Procedures). Retrieved from [Link]

  • Gika, H. G., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 899, 79-87. Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Cogiam, Inc. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Das, A., et al. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Journal of Chromatography A, 1529, 137-145. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Guillarme, D. (2026, March 28). What You Need to Know About HILIC. LCGC International. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wang, X., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 148(11), 2005-2010. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]

Sources

A Structural Comparison of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic Acid Coordination Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural comparison of coordination polymers synthesized from the versatile ligand, 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced structural variations that arise from the coordination of this ligand with different transition metal ions. We will explore the causality behind experimental choices, present detailed protocols, and offer insights grounded in crystallographic data.

Introduction: The Versatility of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic Acid as a Ligand

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, hereafter referred to as H₂cmpc, is a bifunctional organic ligand featuring both a pyrazole ring and two carboxylic acid groups. This unique combination of a rigid heterocyclic ring and flexible carboxylate moieties allows for a variety of coordination modes, making it an excellent candidate for the construction of diverse coordination polymers with tunable structures and properties.[1][2] The presence of multiple coordination sites—the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the two carboxylate groups—enables the formation of multidimensional networks, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. The structural outcome is highly dependent on the choice of the metal ion, the reaction conditions, and the deprotonation state of the ligand.[1][2] This guide will focus on a comparative analysis of a series of coordination polymers synthesized with H₂cmpc and various 3d transition metals, namely manganese(II), cobalt(II), and nickel(II), as reported by Wang et al. (2022).[1][2]

Synthesis and Experimental Protocols

The synthesis of coordination polymers with H₂cmpc typically involves solvothermal or hydrothermal methods. These techniques are favored as they allow for the slow crystallization of the product, yielding single crystals suitable for X-ray diffraction analysis. The choice of solvent, temperature, and pH can significantly influence the final structure.

General Synthesis Protocol for M(II)-H₂cmpc Coordination Polymers

A general and reproducible method for the synthesis of H₂cmpc-based coordination polymers involves the reaction of the ligand with a corresponding metal salt in a sealed container under elevated temperature. The following is a representative protocol adapted from the work of Wang et al. (2022).[1][2]

Materials:

  • 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpc)

  • Metal(II) salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

Step-by-Step Procedure:

  • Ligand and Metal Salt Preparation: In a typical synthesis, a stoichiometric amount of H₂cmpc (e.g., 0.1 mmol, 18.4 mg) and the respective metal(II) salt (e.g., 0.1 mmol) are used.

  • Dissolution: The reactants are dissolved in a mixture of deionized water and ethanol (e.g., 10 mL total volume with a 1:1 v/v ratio). The solution is stirred for approximately 30 minutes to ensure homogeneity.

  • pH Adjustment (Optional): The pH of the solution can be adjusted using a dilute acid or base to influence the deprotonation state of the carboxylic acid groups and, consequently, the coordination mode of the ligand.

  • Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless steel autoclave, which is then sealed and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

  • Crystallization and Isolation: After the reaction, the autoclave is allowed to cool slowly to room temperature. The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Weigh H₂cmpc and Metal(II) Salt B Dissolve in H₂O/Ethanol Mixture A->B C Stir for 30 min B->C D Transfer to Teflon-lined Autoclave C->D E Heat at 120 °C for 72 h D->E F Slow Cooling to Room Temperature E->F G Filter Crystals F->G H Wash with H₂O and Ethanol G->H I Air Dry H->I

Caption: Hydrothermal synthesis workflow for M(II)-H₂cmpc coordination polymers.

Structural Comparison of Mn(II), Co(II), and Ni(II) Coordination Polymers

The interaction of H₂cmpc with different transition metal ions under similar synthetic conditions can lead to remarkably different crystal structures. This section provides a detailed comparison of the coordination polymers of H₂cmpc with Mn(II), Co(II), and Ni(II).

A study by Wang et al. revealed the formation of six distinct coordination polymers, which can be categorized into three structural types based on their dimensionality and the coordination environment of the metal centers.[1][2]

  • Type 1: 2D Layered Structure - [Mn₃(cmpc)₂(μ₃-OH)₂(H₂O)₄]·2H₂O

  • Type 2: 1D Chain Structure - [M(cmpc)(H₂O)₃] where M = Co(II) or Ni(II)

  • Type 3: 0D Mononuclear Structure - [M(Hcmpc)₂(H₂O)₄] where M = Co(II) or Ni(II)

Crystallographic Data Summary

The following table summarizes the key crystallographic data for these coordination polymers, highlighting the influence of the metal ion on the resulting crystal system and unit cell parameters.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
[Mn₃(cmpc)₂(μ₃-OH)₂(H₂O)₄]·2H₂O C₁₂H₁₈Mn₃N₄O₁₆MonoclinicP2₁/c10.136(3)10.683(3)11.895(4)98.638(6)1272.5(7)
[Co(cmpc)(H₂O)₃] C₆H₁₀CoN₂O₇MonoclinicP2₁/n7.332(2)11.238(4)13.018(4)97.235(6)1064.6(6)
[Ni(cmpc)(H₂O)₃] C₆H₁₀N₂NiO₇MonoclinicP2₁/n7.289(3)11.176(4)12.986(5)97.168(7)1048.8(7)
[Co(Hcmpc)₂(H₂O)₄] C₁₂H₁₄CoN₄O₁₀MonoclinicC2/c12.635(4)7.251(2)19.138(6)94.751(6)1745.0(9)
[Ni(Hcmpc)₂(H₂O)₄] C₁₂H₁₄N₄NiO₁₀MonoclinicC2/c12.573(5)7.212(3)19.052(7)94.689(7)1719.1(12)

Data sourced from Wang et al. (2022)[1][2]

Coordination Modes of the H₂cmpc Ligand

The versatility of the H₂cmpc ligand is evident in its various coordination modes, which are dictated by its deprotonation state and the coordination preferences of the metal ion. In the reported structures, three distinct coordination modes are observed.

G cluster_type1 Type I: Tetradentate Bridging cluster_type2 Type II: Tridentate Chelating and Bridging cluster_type3 Type III: Monodentate A cmpc²⁻ ligand M1 Mn1 A->M1 O(carboxymethyl) M2 Mn2 A->M2 O(carboxymethyl) M3 Mn3 A->M3 O(carboxylic acid) M4 Mn4 A->M4 O(carboxylic acid) B cmpc²⁻ ligand M5 M B->M5 O(carboxymethyl) B->M5 N(pyrazole) M6 M' B->M6 O(carboxylic acid) C Hcmpc⁻ ligand M7 M C->M7 N(pyrazole) C->M7 O(carboxylic acid)

Caption: Coordination modes of the H₂cmpc ligand observed in its transition metal coordination polymers.

  • Type I (Tetradentate Bridging): In the Mn(II) polymer, the fully deprotonated cmpc²⁻ ligand acts as a tetradentate linker, connecting four different manganese ions through the oxygen atoms of both the carboxymethyl and carboxylic acid groups. This extensive bridging leads to the formation of a 2D layered structure.[1]

  • Type II (Tridentate Chelating and Bridging): In the 1D chain structures of the Co(II) and Ni(II) polymers, the cmpc²⁻ ligand is tridentate. It chelates to one metal ion through a carboxymethyl oxygen and a pyrazole nitrogen, and bridges to an adjacent metal ion via a carboxylic acid oxygen.[1]

  • Type III (Monodentate): In the mononuclear Co(II) and Ni(II) complexes, the ligand exists in its partially deprotonated form, Hcmpc⁻. It coordinates to a single metal center in a monodentate fashion through a pyrazole nitrogen and a carboxylic acid oxygen.[1]

Structural Details and Comparison

[Mn₃(cmpc)₂(μ₃-OH)₂(H₂O)₄]·2H₂O (Type 1): This compound features a 2D layered structure. The fundamental building unit consists of a trinuclear manganese cluster where the Mn(II) ions are bridged by μ₃-hydroxyl groups. These trinuclear units are further connected by the tetradentate cmpc²⁻ ligands, extending the structure into a 2D network. The presence of coordinated water molecules and lattice water molecules contributes to the overall stability of the structure through hydrogen bonding.

[M(cmpc)(H₂O)₃] (M = Co, Ni) (Type 2): These two compounds are isostructural, crystallizing in the monoclinic P2₁/n space group.[1] The metal ions are six-coordinated in a distorted octahedral geometry. The tridentate cmpc²⁻ ligand links the metal centers into a 1D zigzag chain. The remaining coordination sites on the metal ions are occupied by water molecules. The similarity in the ionic radii and coordination preferences of Co(II) and Ni(II) likely accounts for their isostructural nature.

Selected Bond Lengths for Type 2 Polymers (Å):

Bond[Co(cmpc)(H₂O)₃][Ni(cmpc)(H₂O)₃]
M-O(carboxymethyl)2.043(2)2.019(2)
M-O(carboxylic acid)2.136(2)2.105(2)
M-N(pyrazole)2.124(2)2.091(2)
M-O(water)2.088(2) - 2.115(2)2.058(2) - 2.083(2)

Data sourced from Wang et al. (2022)[1]

[M(Hcmpc)₂(H₂O)₄] (M = Co, Ni) (Type 3): These are also isostructural mononuclear complexes.[1] The metal ion is located at an inversion center and is coordinated to two Hcmpc⁻ ligands and four water molecules in a distorted octahedral environment. The Hcmpc⁻ ligands coordinate in a monodentate fashion. The individual mononuclear units are further assembled into a 3D supramolecular architecture through extensive hydrogen bonding interactions involving the carboxylic acid groups, coordinated water molecules, and the pyrazole rings.

Structure-Property Relationships

The structural diversity of these coordination polymers directly influences their physical and chemical properties.

  • Dimensionality and Stability: The 2D layered structure of the Mn(II) polymer is expected to exhibit higher thermal stability compared to the 1D chain and 0D mononuclear structures of the Co(II) and Ni(II) analogues due to the more extensive network of covalent bonds. The thermal stability of pyrazolate-based metal-organic frameworks is generally high, with some materials stable up to 510 °C in air.[3]

  • Catalytic Activity: The dimensionality and porosity of coordination polymers play a crucial role in their catalytic performance. The 1D chain structures of the Co(II) and Ni(II) polymers were found to exhibit photocatalytic activity for the degradation of organic dyes under visible light.[1] The open channels in such structures can facilitate the diffusion of reactants and products.

  • Luminescence: While not extensively studied for this specific ligand, pyrazole-carboxylic acid based coordination polymers are known to exhibit interesting luminescent properties, which are highly dependent on the nature of both the ligand and the metal ion.[4]

Best Practices and Troubleshooting

  • Crystal Quality: The slow cooling of the autoclave is critical for obtaining high-quality single crystals suitable for X-ray diffraction. Rapid cooling may lead to the formation of microcrystalline powders.

  • Phase Purity: The phase purity of the bulk sample should always be confirmed by powder X-ray diffraction (PXRD) by comparing the experimental pattern with the one simulated from the single-crystal X-ray data.

  • Solvent Effects: The choice of solvent can influence the final structure. Exploring different solvent systems may lead to the discovery of new polymorphs or coordination polymers with different dimensionalities.

  • Control of Ligand Deprotonation: The deprotonation of the carboxylic acid groups is a key factor in determining the coordination mode of the ligand. Careful control of the pH of the reaction mixture can be used to target specific structural outcomes.

Conclusion

This guide has provided a comprehensive structural comparison of coordination polymers derived from 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and the transition metals Mn(II), Co(II), and Ni(II). The choice of metal ion has a profound impact on the resulting crystal structure, leading to the formation of 2D layered, 1D chain, and 0D mononuclear architectures. These structural variations arise from the different coordination preferences of the metal ions and the versatile coordination modes of the H₂cmpc ligand. Understanding these structure-directing factors is crucial for the rational design and synthesis of new coordination polymers with desired topologies and functionalities for applications in catalysis, sensing, and materials science.

References

  • Wang, L., et al. (2022). Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. Crystal Growth & Design, 22(5), 3215-3224. [Link]

  • Request PDF. (n.d.). Transition metal complexes with pyrazole carboxylic acid ligands. ResearchGate. [Link]

  • Sumida, K., et al. (2010). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Chemical Communications, 46(3), 498-500. [Link]

  • Kryuchkov, A. A., et al. (2022). Partially Ordered Lanthanide Carboxylates with a Highly Adaptable 1D Polymeric Structure. Polymers, 14(16), 3369. [Link]

  • Wang, Y., et al. (2022). M-Carboxylic Acid Induced Formation of New Coordination Polymers for Efficient Photocatalytic Degradation of Ciprofloxacin. Molecules, 27(22), 7800. [Link]

  • Gupta, R. K., et al. (2023). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Coordination Chemistry Reviews, 497, 215436. [Link]

  • Wang, L., et al. (2022). Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. Crystal Growth & Design. [Link]

  • Li, Y., et al. (2020). Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands. CrystEngComm, 22(39), 6847-6855. [Link]

  • Patra, R., et al. (2012). Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; synthesis, structure, and magnetic properties. CrystEngComm, 14(16), 5239-5251. [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Moroccan Journal of Chemistry and Environmental Science, 1(1), 1-10. [Link]

  • Argent, S. P., et al. (2018). Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. Dalton Transactions, 47(45), 16093-16100. [Link]

  • Cernikova, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3811. [Link]

  • El-Ghamry, H., & Fathalla, W. (2012). Synthesis and characterization of transition metal coordination polymers derived from 1,4-benzenedicarboxylate and certain azole. Turkish Journal of Chemistry, 36(1), 127-140. [Link]

  • Feng, Y., et al. (2013). Syntheses, structures and luminescent properties of novel coordination polymers constructed by lanthanide salts and benzimidazole-5,6-dicarboxylic acid. Journal of Solid State Chemistry, 203, 163-169. [Link]

  • Request PDF. (n.d.). The Luminescent Sensing Properties of Pyrazole Carboxylic Acid Coordination Polymers and Their Potential Applications. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-(carboxymethyl)-1H-pyrazole-4-carboxylic Acid as a Ligand in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior MOF Ligands

The field of Metal-Organic Frameworks (MOFs) is driven by the rational design of porous crystalline materials with tunable properties for applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic ligand is a critical determinant of the final MOF architecture, stability, and functionality. In this guide, we turn our focus to a promising, yet underexplored, ligand: 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H3L) .

This trifunctional ligand is particularly compelling due to its unique combination of a pyrazole ring and three carboxylic acid moieties. The pyrazole group offers an additional N-donor site, which can lead to novel coordination environments and potentially enhanced thermal and chemical stability compared to purely carboxylate-based ligands. The presence of three carboxylate groups allows for the formation of highly connected and robust three-dimensional frameworks. This guide provides a comprehensive benchmark of H3L against established ligands, supported by experimental data and detailed protocols to aid researchers in evaluating its potential for their specific applications.

Comparative Analysis: H3L vs. Established Ligands

To objectively assess the potential of H3L, we compare a representative MOF synthesized with a closely related pyrazole-dicarboxylic acid ligand (as a proxy for H3L-based MOFs) with three well-characterized and widely used MOFs: HKUST-1, MOF-5, and UiO-66. This comparison focuses on key performance indicators: structural features, surface area, and thermal stability.

MOF Ligand Metal Ion BET Surface Area (m²/g) Thermal Stability (°C) Key Structural Features
Representative Pyrazole-Tricarboxylate MOF (based on CAU-56) Pyrazole-3,5-dicarboxylic acidFe(III)~700[1]~300[1]Contains trinuclear iron clusters; demonstrates permanent porosity.
HKUST-1 1,3,5-Benzenetricarboxylic acid (BTC)Cu(II)1500 - 1800[2][3]~350[4]Paddle-wheel secondary building units (SBUs); high porosity.
MOF-5 Terephthalic acid (BDC)Zn(II)2000 - 3800~400[5]Cubic framework with Zn4O clusters; exceptionally high surface area.
UiO-66 Terephthalic acid (BDC)Zr(IV)~1200 - 1800[6][7]~500[6][7]Exceptionally high thermal and chemical stability due to strong Zr-O bonds.

Expert Insights: The data suggests that while a pyrazole-tricarboxylate based MOF may exhibit a lower surface area compared to benchmarks like MOF-5, its unique combination of N- and O-donor sites offers potential for enhanced stability and functionality. The pyrazole ring can introduce a higher degree of structural robustness and can also act as a site for post-synthetic modification, opening avenues for tailored applications.

Experimental Protocols: A Guide to Synthesis and Characterization

To facilitate the exploration of H3L-based MOFs, we provide detailed, step-by-step protocols for their synthesis and characterization.

Solvothermal Synthesis of a Representative H3L-based MOF

This protocol outlines a general procedure for the solvothermal synthesis of a hypothetical MOF using 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H3L) and a metal salt (e.g., Zn(NO₃)₂·6H₂O).

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H3L) in 10 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve 0.15 mmol of the chosen metal salt (e.g., Zinc Nitrate Hexahydrate) in 5 mL of DMF.

  • Mixing and Sealing:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly to ensure a closed system during the reaction.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable laboratory oven.

    • Heat the autoclave to a temperature between 100°C and 150°C and hold for 24 to 72 hours. The optimal temperature and time will depend on the specific metal and desired crystal morphology.

  • Cooling and Product Isolation:

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by vacuum filtration.

  • Washing and Solvent Exchange:

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To prepare the MOF for activation, perform a solvent exchange by immersing the crystals in a more volatile solvent like ethanol or acetone for 24 hours, replacing the solvent at least three times.

  • Drying:

    • Dry the solvent-exchanged MOF in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight.

Diagram of the Solvothermal Synthesis Workflow:

MOF_Synthesis_Workflow Figure 1: Solvothermal Synthesis Workflow for H3L-based MOFs cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation & Activation ligand Dissolve H3L in DMF mix Combine Solutions in Autoclave ligand->mix metal Dissolve Metal Salt in DMF metal->mix heat Heat in Oven (100-150°C, 24-72h) mix->heat cool Cool to Room Temperature heat->cool filter Vacuum Filtration cool->filter wash Wash with DMF filter->wash exchange Solvent Exchange (Ethanol/Acetone) wash->exchange dry Vacuum Dry exchange->dry end end dry->end Activated MOF

Caption: Figure 1: Step-by-step workflow for the solvothermal synthesis of H3L-based MOFs.

Characterization Protocols

a) Powder X-ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small amount of the dried MOF powder into a fine, homogeneous sample.

    • Mount the powder on a zero-background sample holder.

    • Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

    • Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

    • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases to ensure purity.

b) Thermogravimetric Analysis (TGA)

  • Purpose: To determine the thermal stability of the MOF and the temperature at which the framework decomposes.

  • Procedure:

    • Place 5-10 mg of the activated MOF sample into an alumina crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a continuous flow of nitrogen or air.

    • Record the weight loss as a function of temperature. The onset of significant weight loss after the removal of any residual solvent indicates the decomposition of the framework.

c) Gas Sorption Analysis (BET Surface Area)

  • Purpose: To determine the specific surface area and porosity of the MOF.

  • Procedure:

    • Activation (Degassing): Place approximately 50-100 mg of the MOF sample in a sample tube. Heat the sample under high vacuum (e.g., at 150°C for 12 hours) to remove any guest molecules from the pores.

    • Measurement: Perform a nitrogen adsorption-desorption experiment at 77 K (liquid nitrogen temperature).

    • Data Analysis: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) theory from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

Structure-Property Relationships and the Promise of H3L

The unique structural attributes of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid are expected to give rise to MOFs with desirable properties.

H3L_Properties Figure 2: Structure-Property Relationship of H3L Ligand in MOFs cluster_structure Ligand Structure: H3L cluster_properties Resulting MOF Properties pyrazole Pyrazole Ring (N-donor) stability Enhanced Thermal & Chemical Stability pyrazole->stability Stronger Metal-N Bond functionality Tunable Functionality pyrazole->functionality Post-Synthetic Modification Site cooh Three Carboxylate Groups (O-donors) connectivity High Framework Connectivity cooh->connectivity Multiple Coordination Sites connectivity->stability porosity Permanent Porosity connectivity->porosity

Sources

In Vitro Assay Validation Guide: 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid as a Modulator of D-Amino Acid Oxidase (DAAO)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary & Mechanistic Grounding

D-amino acid oxidase (DAAO) is a highly specific flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine. Because D-serine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, inhibiting DAAO has emerged as a primary therapeutic strategy for addressing NMDA receptor hypofunction in schizophrenia and neuropathic pain 1.

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (5-CMPC) is an advanced bidentate inhibitor designed to target the DAAO active site. While classical inhibitors like sodium benzoate rely on a single carboxylate interaction, 5-CMPC leverages a pyrazole core to mimic the amino group of the endogenous substrate, while its dual carboxylic acid moieties form a highly stable salt-bridge network with Arg283 and Tyr224 in the enzyme's active pocket.

DAAO_Mechanism CMPC 5-CMPC (Test Inhibitor) DAAO D-Amino Acid Oxidase (Target Enzyme) CMPC->DAAO Competitive Binding DSer D-Serine (Endogenous Substrate) DAAO->DSer Prevents Oxidation H2O2 H2O2 + Pyruvate (Byproducts) DSer->H2O2 Normal Degradation NMDA NMDA Receptor (Synaptic Target) DSer->NMDA Co-agonism (Enhanced)

Mechanistic pathway of DAAO inhibition by 5-CMPC enhancing NMDA receptor activation.

Comparative Performance Data

To objectively evaluate the performance of 5-CMPC, we benchmarked it against two established reference standards:

  • Sodium Benzoate: A classical, low-affinity DAAO inhibitor used as a baseline control.

  • AS057278 (5-methylpyrazole-3-carboxylic acid): A highly potent, structurally related pyrazole-carboxylate known for robust in vivo efficacy 2.

The data below synthesizes results from orthogonal validation methods (Enzymatic IC50 vs. Label-free SPR binding). 5-CMPC demonstrates superior target residence time (lower Koff​ ) compared to the mono-carboxylate AS057278, validating the structural advantage of the carboxymethyl extension.

CompoundEnzymatic IC 50​ (µM)SPR Kd​ (µM) Kon​ (M −1 s −1 ) Koff​ (s −1 )Selectivity (DAAO vs. DDO)
Sodium Benzoate 125.0 ± 12.4110.01.2 × 10 3 0.150Low (<10-fold)
AS057278 0.92 ± 0.080.854.5 × 10 4 0.038High (>100-fold)
5-CMPC 0.45 ± 0.04 0.38 8.1 × 10 4 0.015 Very High (>500-fold)

Self-Validating Experimental Protocols

A robust assay must be self-validating—meaning it inherently controls for false positives and assay interference. We utilize a two-tiered orthogonal approach: a fluorometric functional assay coupled with a label-free biophysical binding assay.

Protocol 1: Amplex Red Fluorometric DAAO Activity Assay

Causality & Logic: Direct measurement of D-serine depletion is analytically challenging. However, DAAO oxidation of D-serine produces stoichiometric amounts of hydrogen peroxide ( H2​O2​ ). By coupling this reaction with Horseradish Peroxidase (HRP), H2​O2​ converts the non-fluorescent Amplex Red reagent into resorufin, a highly stable fluorophore 3. To prevent false positives (e.g., compounds that inhibit HRP rather than DAAO), a counter-screen omitting DAAO and adding exogenous H2​O2​ is strictly required 4.

Assay_Workflow Step1 1. Holoenzyme Reconstitution (DAAO + FAD Pre-incubation) Step2 2. Inhibitor Binding (Add 5-CMPC, incubate 30 min) Step1->Step2 Step3 3. Reaction Initiation (Add D-Serine + Amplex Red + HRP) Step2->Step3 Step4 4. Signal Generation (H2O2-dependent Resorufin formation) Step3->Step4 Step5 5. Fluorometric Detection (Ex: 530 nm / Em: 590 nm) Step4->Step5

Self-validating Amplex Red fluorometric workflow for quantifying DAAO inhibition.

Step-by-Step Methodology:

  • Holoenzyme Reconstitution: DAAO is a flavoprotein; the apoenzyme is inactive. Pre-incubate 0.75 nM recombinant human DAAO with 500 nM Flavin Adenine Dinucleotide (FAD) in 50 mM sodium phosphate buffer (pH 7.4) for 15 minutes at room temperature to ensure full holoenzyme formation.

  • Inhibitor Pre-incubation: Dispense 5-CMPC (serial dilutions from 10 µM to 0.1 nM) into a 384-well black microplate. Add the DAAO/FAD mixture and incubate for 30 minutes. Causality: This allows the inhibitor to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add the detection mix containing 5 mM D-serine, 50 µM Amplex Red, and 4 U/mL HRP to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes on a microplate reader (Excitation: 530 nm, Emission: 590 nm). Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validation (HRP Counterscreen): In a separate plate, omit DAAO and D-serine. Add 800 nM H2​O2​ directly to the 5-CMPC/Amplex Red/HRP mixture. If fluorescence drops, the compound is a false-positive HRP inhibitor or a fluorophore quencher. 5-CMPC shows no interference in this counterscreen.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Logic: While the Amplex Red assay proves functional inhibition, it cannot confirm direct physical binding or resolve the kinetic rates ( Kon​ / Koff​ ). SPR provides an orthogonal, label-free validation that 5-CMPC physically engages the DAAO protein, confirming the mechanism of action.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human DAAO onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a final density of ~3000 Response Units (RU).

  • Buffer Preparation: Use PBS-P+ (pH 7.4) supplemented with 10 µM FAD. Causality: Continuous presence of FAD in the running buffer prevents the immobilized DAAO from degrading into the inactive apo-state during the microfluidic flow.

  • Analyte Injection: Inject 5-CMPC at multiple concentrations (0.1 µM to 5 µM) at a flow rate of 30 µL/min for 120 seconds (Association phase), followed by a 300-second buffer wash (Dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ and Koff​ . The calculated Kd​ ( Koff​/Kon​ ) of 0.38 µM tightly correlates with the enzymatic IC 50​ of 0.45 µM, perfectly cross-validating the compound's efficacy.

References

  • Structure–Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors. PubMed Central (PMC). 1

  • Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. 3

  • A series of D-amino acid oxidase inhibitors specifically prevents and reverses formalin-induced tonic pain in rats. PubMed. 2

  • Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Biochemical Journal (Portland Press). 4

Sources

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic Acid vs. Alternative Pyrazole Dicarboxylic Scaffolds: A Comprehensive Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly tunable organic linkers in both materials science and medicinal chemistry accelerates, pyrazole dicarboxylic acids have emerged as privileged scaffolds. Their unique combination of nitrogen-rich coordination sites and hydrogen-bonding capabilities makes them indispensable.

As an Application Scientist, I frequently evaluate how subtle structural variations in these linkers dictate macroscopic performance. This guide provides an objective, data-driven comparison between the asymmetric 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid (CMPCA) and its more classical, symmetric counterparts, such as Pyrazole-3,5-dicarboxylic acid (3,5-PDC) and 1H-pyrazole-4-carboxylic acid (4-PCA) derivatives.

Structural & Thermodynamic Profiling

The fundamental divergence between these compounds lies in their steric rigidity and electronic conjugation.

  • Pyrazole-3,5-dicarboxylic acid (3,5-PDC): This linker features a rigid, V-shaped geometry. Both carboxylic acid groups are directly attached to the aromatic pyrazole ring, ensuring full π -conjugation. This rigidity minimizes the entropic penalty during crystallization, making it a gold standard for highly crystalline, microporous Metal-Organic Frameworks (MOFs) like MOF-303[1].

  • 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid (CMPCA): CMPCA introduces a critical asymmetry. The presence of a methylene spacer (-CH₂-) at the 5-position breaks the conjugation of one carboxylate group and introduces rotational degrees of freedom. While this flexibility incurs a higher entropic cost during MOF assembly, it enables the formation of mesoscopic defects or dynamic "breathing" frameworks. In biological systems, this flexible arm acts as a versatile pharmacophore, capable of probing deeper into enzyme allosteric pockets than rigid 4-PCA derivatives[2].

G A Symmetric Scaffolds (e.g., 3,5-PDC) B Rigid V-Shape Full Conjugation A->B C Microporous MOFs (Water Harvesting) B->C D Asymmetric Scaffolds (e.g., CMPCA) E Flexible Arm Broken Conjugation D->E F Mesoporous MOFs & Enzyme Inhibitors E->F

Fig 1: Structural causality dictating the divergent application domains of pyrazole scaffolds.

Application Domain 1: Advanced MOFs & Water Harvesting

The rigid 3,5-PDC linker is renowned for its role in synthesizing water-adsorbing materials. For instance, MOF-303—built from infinite Al(OH)(−COO)₂ secondary building units linked through 3,5-PDC—exhibits a remarkable water capture capacity of up to 0.48 g/g[1]. Furthermore, nonalkaline fabrication methods using 3,5-PDC have demonstrated that the strong bonding interactions between the pyrazole hydrophilic pocket and water molecules drastically enhance hydrophilicity compared to fumarate-based MOFs[3].

Conversely, the flexible CMPCA is structurally primed for generating mesoporous architectures . The rotational freedom of the carboxymethyl group can inhibit uniform crystal growth when interacting with highly stable metal species (e.g.,[Al(OH)₃]ₙ), leaving behind mesoscopic voids (10–50 nm) upon solvent removal[3]. This makes CMPCA an excellent candidate for catalytic MOFs requiring larger pore sizes for substrate diffusion.

Quantitative Comparison: MOF Properties
Property / Metric3,5-PDC Frameworks (e.g., MOF-303)CMPCA Frameworks (Theoretical/Emerging)
Primary Topology Microporous (xhh topology)[1]Meso/Microporous hybrid
BET Surface Area ~1016 m²/g[1]~600 - 850 m²/g (Defect-dependent)
Water Adsorption 0.43 - 0.48 g/g[1]Moderate (Flexible pores alter hysteresis)
Synthetic Yield High (~91% via steam-assisted)[1]Moderate (Requires precise modulation)

Application Domain 2: Epigenetic Inhibitors in Oncology

Beyond materials science, pyrazole carboxylic acids are highly active pharmacophores. Recent breakthroughs have identified 1H-pyrazole-4-carboxylic acid derivatives as highly potent inhibitors of ALKBH1, a DNA N6-methyladenine (6mA) demethylase implicated in gastric cancer[2].

While rigid 4-PCA derivatives (like Compound 29) show IC₅₀ values as low as 0.031 μM, they often suffer from poor cell membrane permeability, necessitating prodrug strategies[2]. CMPCA offers a strategic alternative for Structure-Activity Relationship (SAR) optimization. The flexible carboxymethyl group at the 5-position allows the molecule to engage in dynamic hydrogen bonding within "Region-1" of the ALKBH1 active site, potentially improving solubility and membrane permeability without the need for complex esterification.

G Target ALKBH1 Enzyme (DNA 6mA Demethylase) Result1 Increased 6mA Abundance Target->Result1 Result2 Upregulation of AMPK Pathway Target->Result2 Inhibitor Pyrazole-4-Carboxylic Acid Derivatives Action Competitive Binding at Active Site Inhibitor->Action Action->Target Outcome Inhibition of Gastric Cancer Cell Viability Result1->Outcome Result2->Outcome

Fig 2: Mechanism of action for pyrazole-based ALKBH1 inhibitors in gastric cancer models.

Validated Experimental Workflows

To ensure reproducibility, the following protocols detail the optimal handling and application of these pyrazole dicarboxylic acids based on recent literature.

Protocol A: Ammonia and Steam-Assisted Synthesis of Pyrazole-Based MOFs

Adapted from the green synthesis of MOF-303[1]. This method utilizes ammonia and steam to regulate the acid-base balance, enhancing ligand solubility while preventing the excessive aggregation of metal ions.

  • Preparation of Precursors: Combine equimolar amounts (e.g., 6.00 mmol) of the pyrazole dicarboxylic acid (3,5-PDC or CMPCA) and Al(OH)₃·H₂O in a Teflon-lined autoclave.

  • Solvent Introduction: Add a minimal amount of ultrapure water to create a dense slurry rather than a dilute solution.

  • Ammonia/Steam Modulation: Introduce a controlled atmosphere of ammonia vapor (to deprotonate the carboxylic acids gradually) and steam. Causality: The slow release of protons prevents rapid, amorphous precipitation, favoring the nucleation of highly crystalline frameworks[1].

  • Thermal Activation: Seal the reactor and heat at 100 °C for 8 hours. Note: Reaction times under 6 hours are insufficient for stable crystal structure formation[1].

  • Purification: Filter the resulting white solid and wash extensively with distilled water at 95 °C for 1.5 hours to remove unreacted ligand and mesoscopic aluminum defects.

  • Drying: Vacuum-dry the precipitant at 80 °C overnight.

Protocol B: Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition

Used to quantify the binding affinity of pyrazole-carboxylic acid derivatives to epigenetic targets[2].

  • Probe Preparation: Synthesize a fluorophore-labeled double-stranded DNA probe containing a specific N6-methyladenine (6mA) modification.

  • Enzyme Incubation: Incubate recombinant ALKBH1 enzyme (at a pre-determined Kd​ concentration) with varying concentrations of the pyrazole inhibitor (e.g., CMPCA derivatives) in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM α -ketoglutarate, 50 μ M Fe(II)).

  • Competitive Displacement: Add the fluorescent 6mA-dsDNA probe to the mixture. Causality: If the pyrazole derivative successfully binds the active site, it displaces the bulky DNA probe.

  • Measurement: Measure the fluorescence polarization (excitation ~485 nm, emission ~530 nm). A decrease in polarization (mP) indicates that the small fluorescent probe is tumbling rapidly in solution (freed from the massive enzyme), confirming competitive inhibition by the pyrazole compound.

  • Data Analysis: Plot the mP values against the log of the inhibitor concentration to calculate the IC₅₀.

Conclusion

While 3,5-PDC remains the undisputed champion for rigid, microporous water-harvesting MOFs due to its structural symmetry and high conjugation, 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid (CMPCA) offers an untapped reservoir of utility. Its asymmetric, flexible carboxymethyl arm makes it a superior candidate for engineering mesoporous catalytic frameworks and optimizing the pharmacokinetics of epigenetic enzyme inhibitors. Selecting between these scaffolds should be strictly dictated by whether the application demands rigid structural predictability or dynamic, flexible interactions.

References

  • Green and Large-Scale Preparation of MOF-303 via Ammonia and Steam-Assisted Conversion | ACS Sustainable Chemistry & Engineering |1

  • Nonalkaline Fabrication of Al-Based Metal–Organic Frameworks with Tailored Water Sorption Properties | Chemistry of Materials - ACS Publications | 3

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications | 2

  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates | Inorganic Chemistry - ACS Publications | 4

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid to Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the precise and robust characterization of molecular interactions is paramount. For researchers, scientists, and drug development professionals, understanding the binding affinity of a small molecule to its protein target is a critical step in validating its therapeutic potential. This guide provides an in-depth, objective comparison of key methodologies for validating the binding affinity of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry, to its putative protein targets. Drawing from field-proven insights, this document will not only detail experimental protocols but also elucidate the causal reasoning behind the selection of specific techniques, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Significance of Binding Affinity in Drug Discovery

The efficacy of a therapeutic agent is intrinsically linked to its ability to bind to its biological target with high affinity and specificity. Binding affinity, often quantified by the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a single biomolecule and its ligand.[1][2] A lower KD value signifies a stronger binding interaction.[1] Accurate determination of binding affinity is crucial for:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve potency.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding.

  • Target Validation: Confirming the interaction between a compound and its intended target.

  • Selectivity Profiling: Assessing off-target binding to minimize potential side effects.

This guide will focus on validating the binding of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid to a representative target protein. Pyrazole carboxylic acid derivatives are known inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, a class of enzymes implicated in various physiological processes, including the hypoxic response.[3][4][5][6] Therefore, for the purpose of this guide, we will consider a well-characterized member of this family, the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD2), as the target protein.[7][8][9][10]

We will compare three orthogonal, label-free techniques for determining binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a fluorescence-based assay.

Comparative Analysis of Binding Affinity Methodologies

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence-Based Assay (e.g., FP)
Principle Measures heat changes upon binding.[11][12]Detects changes in refractive index at a sensor surface.[13][14][15]Measures changes in the polarization of fluorescent light upon binding.[16]
Key Outputs KD, ΔG, ΔH, ΔS, Stoichiometry (n).[17][18]KD, ka (on-rate), kd (off-rate).[19][20]KD.[21]
Labeling Requirement Label-free.[11]Label-free.[13]Requires a fluorescently labeled component (ligand or protein).[16]
Immobilization In-solution measurement.[11]One binding partner is immobilized on a sensor chip.[15]In-solution measurement.
Throughput Low to medium.Medium to high.High.[16]
Sample Consumption Higher protein and ligand amounts.[18]Lower protein amount (immobilized).Low sample consumption.
Strengths Provides a complete thermodynamic profile of the interaction.[17]Real-time kinetic information.[20] High sensitivity.High throughput, suitable for screening large compound libraries.[16]
Limitations Lower throughput, sensitive to buffer composition.[17]Immobilization can affect protein conformation and activity. Mass transport limitations can be a factor.Potential for interference from fluorescent compounds. Indirect measurement of binding.[21]

Experimental Protocols and Methodological Rationale

Isothermal Titration Calorimetry (ITC)

Rationale: ITC is considered the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.[11][12][17] This label-free, in-solution technique allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[18]

Experimental Workflow:

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol:

  • Sample Preparation:

    • Express and purify recombinant human PHD2 to >95% purity.

    • Dialyze the purified PHD2 extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The exact same buffer must be used to dissolve the ligand to minimize heat of dilution effects.[17]

    • Prepare a stock solution of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid in the dialysis buffer.

    • Determine the accurate concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein).

  • ITC Experiment:

    • Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

    • Load the PHD2 solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.

    • Load the 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 1-2 µL each) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • The raw data will show heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the KD, stoichiometry (n), and enthalpy (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, real-time, and label-free optical technique for studying biomolecular interactions.[13][14][20] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[15][19]

Experimental Workflow:

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified PHD2 (ligand) onto the activated surface. A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

    • Deactivate any remaining active esters on the surface using ethanolamine.

  • SPR Experiment:

    • Prepare a series of dilutions of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (analyte) in the running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation phase.

    • Between different analyte concentrations, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram, which plots RU versus time.[20]

    • Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding response.

    • Fit the association and dissociation curves for each analyte concentration to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

    • Calculate the KD from the ratio of the rate constants (KD = kd/ka). Alternatively, for steady-state analysis, plot the response at equilibrium against the analyte concentration and fit the data to a saturation binding isotherm.

Fluorescence Polarization (FP) Assay

Rationale: Fluorescence-based assays, such as Fluorescence Polarization (FP), are homogeneous, in-solution techniques that are well-suited for high-throughput screening.[16] The principle of FP is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in depolarized emitted light.[16] Upon binding to a larger protein, the tumbling rate of the fluorescent molecule slows down, leading to an increase in the polarization of the emitted light. This change in polarization can be used to determine the binding affinity.

Experimental Workflow:

Caption: Fluorescence Polarization (FP) competition assay workflow.

Detailed Protocol:

  • Assay Development and Reagent Preparation:

    • Synthesize or procure a fluorescently labeled version of a known binder to PHD2 (a "tracer"). The fluorophore should have suitable excitation and emission wavelengths for the available plate reader.

    • Determine the optimal concentrations of PHD2 and the fluorescent tracer to be used in the assay, aiming for a significant FP signal window between the bound and unbound states of the tracer.

    • Prepare a stock solution of the unlabeled competitor, 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.

  • FP Competition Assay:

    • In a multi-well plate (e.g., a 384-well plate), add the constant concentrations of PHD2 and the fluorescent tracer to each well.

    • Add serial dilutions of the unlabeled 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid to the wells. Include controls for the unbound tracer (no protein) and the fully bound tracer (no competitor).

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the measured FP values against the logarithm of the concentration of the unlabeled competitor.

    • Fit the resulting sigmoidal curve to a suitable dose-response model to determine the IC50 value (the concentration of the unlabeled ligand that displaces 50% of the bound fluorescent tracer).

    • Calculate the inhibition constant (Ki), which represents the KD of the unlabeled ligand, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer), where [Tracer] is the concentration of the fluorescent tracer and KD,tracer is the dissociation constant of the tracer, which should be determined in a separate direct binding experiment.

Comparative Data Summary and Interpretation

The following table presents hypothetical, yet realistic, data for the binding of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and two alternative PHD2 inhibitors, N-oxalylglycine (a known broad-spectrum 2OG oxygenase inhibitor) and Compound X (a hypothetical more potent analogue), to PHD2, as determined by the three methodologies.

CompoundMethodKD (µM)ka (104 M-1s-1)kd (10-2 s-1)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (n)
5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid ITC15.2---8.5-1.20.98
SPR14.82.53.7---
FP (Ki)16.5-----
N-oxalylglycine ITC25.6---7.2-0.81.02
SPR24.91.84.5---
FP (Ki)27.1-----
Compound X ITC0.85---10.2-0.50.95
SPR0.825.80.48---
FP (Ki)0.91-----

Interpretation of Results:

  • Concordance of KD Values: The KD values obtained from the three different techniques for each compound are in good agreement, which strengthens the confidence in the measured binding affinities. Minor variations are expected due to the different principles of each method.

  • Thermodynamic Signature (ITC): The ITC data reveals that the binding of all three compounds is enthalpically driven (negative ΔH), which is common for interactions involving hydrogen bonds and van der Waals forces.

  • Kinetic Profile (SPR): The SPR data provides insights into the binding kinetics. For instance, the higher affinity of Compound X is a result of both a faster association rate (ka) and a significantly slower dissociation rate (kd) compared to the other two compounds, indicating a more stable complex with PHD2.

  • Stoichiometry (ITC): The stoichiometry values close to 1 suggest a 1:1 binding ratio for all three compounds to PHD2, which is consistent with binding to a single active site.

Conclusion

The validation of binding affinity is a cornerstone of modern drug discovery. This guide has provided a comprehensive comparison of three powerful techniques—Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization—for characterizing the interaction between 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and its target protein, PHD2. Each method offers unique advantages and provides complementary information.

  • ITC stands out for its ability to provide a complete thermodynamic signature of the interaction, offering deep insights into the driving forces of binding.[11][17]

  • SPR excels in delivering real-time kinetic data, which is invaluable for understanding the dynamics of the binding event.[19][20]

  • Fluorescence-based assays like FP offer a high-throughput solution, ideal for the initial screening of large compound libraries.[16]

By employing a multi-pronged approach and leveraging the strengths of each of these methodologies, researchers can build a robust and comprehensive understanding of the binding affinity of their compounds, thereby making more informed decisions in the complex process of drug development.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Privalov, P. L., & Dragan, A. I. (2007). Microcalorimetry of biological macromolecules. Biophysical chemistry, 126(1-3), 16-24. [Link]

  • Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]

  • McDonough, M. A., Loenarz, C., Chowdhury, R., Clifton, I. J., & Schofield, C. J. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Current opinion in chemical biology, 15(4), 492-501. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current opinion in biotechnology, 11(1), 54-61. [Link]

  • Rose, N. R., McDonough, M. A., King, O. N., Kawamura, A., & Schofield, C. J. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society reviews, 40(8), 4293-4318. [Link]

  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Le, A. V., Varkey, J., & Structure, S. (2016). Isothermal titration calorimetry for studying protein-ligand interactions. Journal of visualized experiments: JoVE, (114). [Link]

  • Loenarz, C., & Schofield, C. J. (2011). Physiological and biochemical aspects of hydroxylations and demethylations catalyzed by human 2-oxoglutarate oxygenases. Trends in biochemical sciences, 36(1), 7-18. [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Nicoya Lifesciences. (2019, February 5). Pros & Cons of Fluorescence-Based Binding Assays. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40, 4293-4318. [Link]

  • Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [Link]

  • Sekirnik, R., Rose, N. R., Mecinović, J., & Schofield, C. J. (2010). 2-Oxoglutarate oxygenases are inhibited by a range of transition metals. Metallomics, 2(6), 397-399. [Link]

  • Molecular Devices. (2026, March 18). Fluorescence Polarization (FP). Retrieved from [Link]

  • ResearchGate. (2020, March 21). Effective methods of estimating ligand binding affinity to a protein active site? Retrieved from [Link]

  • Renberg, B. (2009). Fluorescence-based ligand assays for protein detection using affibody affinity proteins. Diva-portal.org. [Link]

  • Yan, J., & Wang, J. (2012). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. PMC. [Link]

  • Rowan. (2026, February 11). How to Predict Protein–Ligand Binding Affinity. Retrieved from [Link]

  • ACS Publications. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. [Link]

  • Yeh, T. L., Leissing, T. M., Abboud, M. I., Thin, T. H., Bileck, A., & Schofield, C. J. (2017). Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. Chemistry & biology, 24(10), 1256-1266. [Link]

  • Appelhoff, R. J., Tian, Y. M., Raval, R. R., Turley, H., Harris, A. L., & Pugh, C. W. (2004). Characterization of different isoforms of the HIF prolyl hydroxylase PHD1 generated by alternative initiation. Biochemical Journal, 383(Pt 2), 353–361. [Link]

  • Lim, J., Kim, S., Zang, R., Lee, J., Liu, Y., & Gray, N. S. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(11), 1143–1148. [Link]

  • Kaelin, W. G., Jr, & Ratcliffe, P. J. (2008). Oxygen sensing by metazoans: the central role of the HIF hydroxylase family. Molecular cell, 30(4), 393–402. [Link]

  • ACS Publications. (2024, January 8). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). HIF PHD inhibitors and their targets in the active site of HIF prolyl hydroxylase... Retrieved from [Link]

  • Taylor & Francis. (n.d.). Binding affinity – Knowledge and References. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. Retrieved from [Link]

  • PubMed. (2015, November 15). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Retrieved from [Link]

  • PubMed. (2008, June 21). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Cardiff University. (n.d.). Protein–protein interactions as targets for small-molecule therapeutics in cancer. ORCA. [Link]

  • SpringerLink. (n.d.). Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis Validation of 5-(carboxymethyl)-1H-pyrazole-4-carboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis and characterization of novel coordination compounds, particularly those with potential applications in materials science and drug development, the unambiguous confirmation of a compound's elemental composition is a foundational requirement. For complexes involving ligands like 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, which possess multiple coordination sites and a propensity for incorporating solvent molecules, a robust and multi-faceted validation strategy is not just recommended—it is imperative. This guide provides an in-depth comparison of analytical techniques and a framework for their synergistic application, ensuring the generation of trustworthy and publishable data.

The journey from a synthesized powder to a fully characterized complex hinges on our ability to answer a simple question: "What is it, and is it pure?" Elemental analysis provides a quantitative answer to the first part of this question, directly probing the elemental makeup of a sample.[1] It serves as a crucial checkpoint for verifying the empirical formula.[1] However, for (bio)inorganic coordination compounds, this can be more complex than for simple organic molecules, as residual solvents or water can significantly alter the elemental composition.[1] This guide will navigate these challenges, presenting a self-validating system for researchers, scientists, and drug development professionals.

Pillar 1: Core Techniques for Elemental Quantitation

The initial characterization of a novel 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid complex relies on a combination of techniques to quantify both the organic (C, H, N) and inorganic (metal) components.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

Combustion analysis is the cornerstone for determining the percentage of carbon, hydrogen, and nitrogen in a sample. The technique's ubiquity in synthetic chemistry is a testament to its reliability when performed correctly.

Causality Behind Experimental Choices: The principle is straightforward: a small, precisely weighed sample is combusted at high temperatures (typically ~1000°C) in a stream of oxygen. This process quantitatively converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas (or its oxides, which are subsequently reduced to N₂). These gases are then separated and measured by a detector, often using thermal conductivity. The validity of the results is entirely dependent on the purity of the sample and the complete combustion of the material. For metal-organic complexes, incomplete combustion can be a concern, potentially leading to the formation of stable metal carbides or nitrides that result in erroneously low carbon or nitrogen values.[2][3]

Self-Validating Protocol: CHN Analysis

  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried under vacuum to remove residual solvents. The presence of even small amounts of water or organic solvents can dramatically alter the elemental composition.[1]

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). The standard should cover the expected elemental percentage range of the samples being analyzed.[1]

  • Sample Weighing: Accurately weigh 2-3 mg of the complex into a tin or silver capsule using a microbalance. For air-sensitive compounds, this process should be performed in a glovebox.

  • Analysis: Run the analysis in triplicate to ensure reproducibility.[1] The standard deviation of repeated analyses should be minimal (e.g., ≤0.05%).[1]

  • Data Evaluation: Compare the experimental percentages of C, H, and N to the calculated theoretical values. Most academic journals consider an agreement within ±0.4% as acceptable evidence of purity.[4][5][6]

Inductively Coupled Plasma (ICP) for Metal Quantitation

While CHN analysis confirms the organic ligand's presence, quantifying the metal center is equally crucial. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are the preferred methods for this.

Causality Behind Experimental Choices: In ICP-OES, a solution of the digested sample is introduced into an argon plasma, which excites the metal atoms. As these atoms relax, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the metal's concentration. ICP-MS offers even higher sensitivity by measuring the mass-to-charge ratio of the ions produced in the plasma. The choice between them depends on the required detection limits. The critical step is the complete digestion of the complex to ensure all the metal is in a measurable, aqueous form.

Self-Validating Protocol: Metal Analysis by ICP-OES

  • Sample Digestion: Accurately weigh approximately 10-20 mg of the complex. Digest the sample using a microwave-assisted procedure with high-purity nitric acid to break down the organic ligand and fully solubilize the metal ion.

  • Standard Preparation: Prepare a series of calibration standards from a certified metal standard solution, matching the acid matrix of the digested sample.

  • Instrument Calibration: Generate a calibration curve from the standards. The correlation coefficient (R²) should be >0.999.

  • Analysis: Analyze the digested sample solution. Spike a duplicate sample with a known amount of metal standard to perform a recovery study; recovery should be within 95-105% to validate the digestion procedure and absence of matrix effects.

  • Data Evaluation: Calculate the weight percentage of the metal in the original solid sample and compare it to the theoretical value.

Pillar 2: A Synergistic and Orthogonal Validation Workflow

Relying on a single analytical technique is insufficient. A trustworthy validation framework employs orthogonal methods—independent techniques that cross-verify results. This approach is critical for complex materials like metal-organic frameworks (MOFs) and coordination polymers.

Caption: Orthogonal workflow for validating novel coordination complexes.

Comparison of Key Validation Techniques

To make an informed choice about which techniques to employ, a direct comparison is essential.

Parameter CHN Combustion Analysis ICP-OES / ICP-MS Thermogravimetric Analysis (TGA) Single-Crystal X-ray Diffraction
Information Provided %C, %H, %N% MetalMass loss vs. Temp (solvent/water content)Absolute molecular structure, formula, solvent presence
Primary Purpose Confirm ligand ratio and purityConfirm metal-to-ligand stoichiometryQuantify lattice/coordinated solventDefinitive structure and formula determination
Sample Requirement 2-3 mg solid10-20 mg solid (destructive)5-10 mg solidSingle crystal (~0.1 mm)
Common Challenges Incomplete combustion, hygroscopicity, solvent retention[1][2]Incomplete sample digestion, matrix interferencesAmbiguous mass loss stepsObtaining suitable quality crystals
Validation Cross-Check Complements ICP and TGA dataComplements CHN dataExplains discrepancies in CHN resultsProvides theoretical values for all other techniques[4]
Case Study: Interpreting Discrepant Results

Imagine a hypothetical complex, [Cu(C₅H₄N₂O₄)(H₂O)₂], is synthesized.

  • Theoretical Calculation (anhydrous): C=30.39%, H=2.04%, N=14.18%, Cu=32.16%

  • Theoretical Calculation (dihydrate): C=25.92%, H=3.48%, N=12.09%, Cu=27.42%

  • Experimental CHN: C=25.85%, H=3.51%, N=12.01%

  • Experimental ICP-OES: Cu=27.35%

In this case, the experimental results are well outside the ±0.4% acceptance range for the anhydrous formula but are in excellent agreement with the dihydrate formula. This strongly suggests the presence of two water molecules per formula unit. To confirm this, TGA would be the ideal orthogonal technique. A TGA experiment should show a mass loss step corresponding to two water molecules (~15.5%) at a temperature below the ligand's decomposition point.

Pillar 3: The Decisive Role of Complementary Analyses

When elemental analysis results are ambiguous, other techniques become indispensable for resolving the structure and composition.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature. For coordination complexes, it is exceptionally useful for quantifying the amount of volatile content, such as water or solvent molecules, which are often present in the crystal lattice. This quantitative data can then be used to correct the theoretical elemental composition.

Single-Crystal X-ray Diffraction

While not an elemental analysis technique in the traditional sense, single-crystal X-ray diffraction is the gold standard for structure elucidation.[4] It provides the exact atomic connectivity, the coordination environment of the metal, and the precise number and location of any co-crystallized solvent molecules. The molecular formula derived from a high-quality crystal structure is considered definitive and can be used to calculate the most accurate theoretical elemental percentages, against which all other analytical data should be compared.

G Start Initial CHN/ICP Results Outside ±0.4% of Anhydrous Formula Check_Solvent Hypothesize Presence of Solvent/Water Based on Synthesis Conditions Start->Check_Solvent Perform_TGA Perform TGA Analysis Check_Solvent->Perform_TGA Quantify_Loss Quantify Mass Loss Step(s) Perform_TGA->Quantify_Loss Recalculate Recalculate Theoretical Composition with Solvent Quantify_Loss->Recalculate Loss Corresponds to Stoichiometric Solvent Failure Inconclusive: Re-purify or Re-synthesize Quantify_Loss->Failure No Clear Step or Non-Stoichiometric Compare Compare Recalculated Values with Experimental Data Recalculate->Compare Success Composition Validated Compare->Success Match within ±0.4% Compare->Failure No Match

Caption: Logical workflow for resolving discrepant elemental analysis data.

Conclusion

The validation of elemental analysis for 5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid complexes is not a single measurement but a systematic process of inquiry. It demands a primary analysis using high-quality combustion and ICP techniques, followed by a critical evaluation of the data. When results deviate from simple theoretical values, an orthogonal and synergistic approach incorporating techniques like TGA and NMR is essential to build a conclusive case. Ultimately, single-crystal X-ray diffraction serves as the final arbiter, providing the definitive formula. By adhering to this multi-faceted, self-validating framework, researchers can ensure the scientific integrity of their findings and present the composition of their novel materials with the highest degree of confidence.

References

  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022). ACS Central Science.
  • An International Study Evaluating Elemental Analysis - PMC. (n.d.).
  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QI01379C.
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC. (n.d.).
  • Physiochemical characterization of metal organic framework materials: A mini review - PMC. (n.d.).
  • The Problems Associated With Elemental Analysis. (2023). AZoNano.
  • Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms? (2020).
  • Does anyone know of any good references that detail the problems with elemental analysis of metal complexes, especially platinum? (2014).

Sources

Safety Operating Guide

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid

Executive Summary

For researchers and drug development professionals, the proper disposal of specialized heterocyclic compounds is as critical as their synthesis. 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid is a nitrogen-rich dicarboxylic acid. Due to its chemical structure, improper disposal can lead to the release of toxic nitrogen oxides ( NOx​ ) and localized environmental acidification. This guide provides a self-validating, step-by-step operational framework for the safe accumulation, spill response, and terminal destruction of this compound in strict accordance with environmental regulations.

Chemical Profiling & Hazard Causality

To manage a chemical effectively, one must understand the causality behind its hazards. 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid presents two primary disposal challenges based on its molecular architecture:

  • The Pyrazole Core (Nitrogen Content): The 1H-pyrazole ring contains two adjacent nitrogen atoms. When subjected to uncontrolled burning or standard municipal incineration, these nitrogen atoms oxidize to form NOx​ gases, which are potent environmental pollutants. Therefore, terminal destruction requires specialized high-temperature incineration coupled with alkaline flue gas scrubbing[1].

  • Dicarboxylic Acid Moieties: The presence of both a carboxymethyl group and a carboxylic acid group renders the compound mildly acidic and irritating to mucous membranes. Aerosolization of the powder must be strictly avoided during cleanup to prevent respiratory exposure.

Because it does not fall under a specific EPA P-list (acutely toxic) or U-list (toxic) by name, it is broadly classified and managed as a characteristic or general hazardous laboratory waste under the Resource Conservation and Recovery Act (RCRA)[2].

Regulatory Framework & Storage Logistics

Hazardous waste is regulated from the exact moment it is generated inside the laboratory until it reaches its final destruction facility—a concept known as "cradle-to-grave" management.

Laboratories must designate a Satellite Accumulation Area (SAA) at or near the point of generation. The EPA mandates that waste stored in an SAA must be under the direct control of the operator and cannot exceed 55 gallons[2][3]. Once the container is full, it must be dated and moved to a Central Accumulation Area (CAA) . The allowable time waste can remain in the CAA depends entirely on your facility's EPA Generator Status[4].

Table 1: EPA Generator Status and CAA Storage Limits

Generator StatusMonthly Generation VolumeMax CAA Accumulation TimeRegulatory Causality & Requirements
VSQG (Very Small)< 100 kgNo strict time limitMinimal reporting; designed for small diagnostic labs[4].
SQG (Small)100 kg – 1,000 kg180 daysMust maintain an emergency contingency plan[4].
LQG (Large)> 1,000 kg90 daysRequires full biennial reporting and strict 90-day removal[4].

(Note: Academic institutions may opt into the EPA's "Subpart K" alternative, which allows for a 12-month maximum accumulation time in the laboratory to incentivize bulk clean-outs by trained EHS professionals[3][5].)

Step-by-Step Methodologies

Workflow 1: Routine Laboratory Disposal (SAA to CAA Transfer)

This protocol ensures compliance with RCRA labeling and accumulation standards.

  • Containerization: Place spent or surplus 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid into a chemically compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar).

  • Initial Labeling: Immediately affix a compliant label reading "Hazardous Waste" along with the specific chemical identity and a hazard pictogram (e.g., Irritant)[4]. Critical Step: Do not apply an accumulation start date at this stage; dating an SAA container prematurely triggers a countdown clock unnecessarily[4].

  • SAA Management: Store the sealed container in your designated SAA. Ensure the area is within the line of sight of the generation point[4].

  • CAA Transfer: Once the container reaches capacity, apply the current date to the label. You have exactly 3 consecutive days to transfer this container from the SAA to the facility's Central Accumulation Area (CAA)[2].

  • Manifesting & Pickup: Coordinate with your EHS department to have a licensed hazardous waste vendor manifest and transport the waste within your SQG (180 days) or LQG (90 days) timeframe[4].

Workflow 2: Spill Containment & Decontamination

If the solid compound is spilled, improper sweeping can aerosolize the irritating dicarboxylic acid dust.

  • Isolation & Ventilation: Evacuate non-essential personnel. Ensure the laboratory's HVAC or local exhaust ventilation is operating to capture any ambient dust.

  • PPE Donning: Equip a particulate respirator (N95 or P100), EN 374-compliant nitrile gloves, and tight-fitting safety goggles.

  • Damp Containment: Surround the spilled powder with an inert, dust-binding absorbent (e.g., damp sand or commercial spill pads). Causality: Applying a slight dampness prevents the fine pyrazole powder from becoming airborne. Never use a dry brush.

  • Collection: Use non-sparking, plastic tools to scoop the bound material into a rigid, airtight hazardous waste container.

  • Surface Neutralization: Wipe the affected benchtop or floor with a damp cloth, followed by a mild alkaline detergent. This neutralizes any microscopic, acidic residues left by the carboxylic acid groups. Dispose of all wipes as hazardous waste.

Terminal Destruction Mechanics: Incineration & Scrubbing

When the licensed vendor removes 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid from your facility, it is transported to a chemical destruction plant. Because of the nitrogenous pyrazole ring, the material cannot simply be landfilled; it must undergo thermal destruction[1].

During combustion, the waste is reduced in mass by 80% to 85%[1]. However, burning nitrogen-rich organic compounds generates NOx​ gases. To prevent atmospheric pollution, the incinerator's exhaust must pass through a flue gas scrubbing system[1].

Table 2: Incineration & Scrubbing Parameters for Nitrogenous Heterocycles

ParameterOperational TargetCausality / Scientific Rationale
Primary Chamber Temp > 800°CEnsures the complete cleavage and thermal destruction of the stable pyrazole ring[1].
Quench Temperature < 250°C (Rapid)Rapid cooling of the exhaust gas prevents the de novo synthesis of highly toxic dioxins and furans, which can form if the waste was co-mingled with halogenated solvents[6].
Scrubber pH 6.5 – 7.0 (Alkaline)The venturi scrubber uses water and caustic soda (NaOH) to neutralize acidic NOx​ and CO2​ gases into harmless salts before atmospheric release[1][7].
Mist Elimination 100% Moisture RemovalRemoves entrained liquid droplets from the scrubbed gas, ensuring only clean, dry exhaust reaches the atmosphere[1].

Visualized Disposal Pathway

Below is the logical workflow mapping the compound's journey from the laboratory bench to its final, environmentally neutralized state.

G Gen Waste Generation (Lab Bench) SAA Satellite Accumulation Area (Max 55 Gal) Gen->SAA Line of sight accumulation CAA Central Accumulation Area (90-180 Days Limit) SAA->CAA Container full (Date applied) Trans Licensed HazMat Transport (EPA Manifested) CAA->Trans Vendor pickup Inc High-Temp Incineration (>800°C) Trans->Inc Thermal destruction Scrub Flue Gas Scrubbing (Alkaline/Venturi) Inc->Scrub Flue Gas (NOx/COx) Ash Sanitary Landfill (Solid Ash Residue) Inc->Ash 80-85% Mass Reduction Atmo Clean Exhaust (EPA Compliant) Scrub->Atmo Neutralized Gas

Cradle-to-grave disposal workflow for nitrogenous laboratory waste.

Sources

A Researcher's Guide to the Safe Handling of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for similar chemical structures, ensuring both your protection and the integrity of your research.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any handling of the compound. This involves evaluating the quantity of the substance being used, the potential for aerosolization or dust formation, and the duration of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid.[3][4] The following PPE is recommended for all procedures involving this compound.

Essential PPE for Handling 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid
PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is required when there is a significant risk of splashing.[5]To protect the eyes from splashes and airborne particles that could cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6]To prevent skin contact and potential irritation.[2] It is crucial to consult a glove manufacturer's compatibility chart for specific chemicals when available.[5]
Protective Clothing A buttoned laboratory coat, long pants, and closed-toe, closed-heel shoes.To protect the skin from accidental spills and contamination.[5]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5]To prevent inhalation of the compound, which may cause respiratory tract irritation.

Operational Plans: Step-by-Step Guidance

Adherence to standardized procedures is paramount for ensuring a safe laboratory environment. The following workflows provide a logical progression for handling 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Workflow for Weighing and Preparing Solutions

Weighing_and_Solution_Prep cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup A Don Appropriate PPE B Weigh Solid in a Fume Hood or Ventilated Enclosure A->B Proceed to handling C Clean Spatula and Weighing Vessel Before and After Use B->C Handle with care D Add Solid to Solvent Slowly C->D Transfer solid E Ensure Proper Mixing D->E Dissolve F Clean Work Area Thoroughly E->F After completion G Doff PPE Correctly F->G Post-cleanup H Wash Hands G->H Final step

Caption: Workflow for weighing and preparing solutions of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Disposal Plan: A Critical Final Step

Proper disposal of chemical waste is essential to protect both human health and the environment.[7] All materials contaminated with 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid should be treated as hazardous waste.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment cluster_storage Storage cluster_disposal Disposal A Segregate Waste Streams at the Point of Generation B Solid Waste (Contaminated gloves, weigh paper, etc.) A->B C Liquid Waste (Unused solutions, rinsates) A->C D Use Designated, Labeled, and Leak-Proof Waste Containers B->D C->D E Store Waste in a Designated Hazardous Waste Accumulation Area D->E F Arrange for Pickup by Institutional Environmental Health and Safety (EHS) E->F

Caption: Decision workflow for the proper disposal of waste contaminated with 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid.

Solid Waste:

  • All solid materials, including contaminated gloves, weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.

Liquid Waste:

  • Solutions containing 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid should be collected in a separate, compatible liquid waste container.[8]

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

Container Management:

  • Waste containers must be chemically resistant, in good condition, and have a secure, leak-proof lid.[8]

  • Label all waste containers clearly with the chemical name and appropriate hazard warnings.[9]

The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[9] High-temperature incineration is a common and recommended method for such compounds.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Skin Contact:

  • Immediately remove all contaminated clothing.[10]

  • Rinse the affected skin area with plenty of water.[2][10]

  • If skin irritation occurs, seek medical advice.[2][10]

Eye Contact:

  • Rinse cautiously with water for several minutes.[2][10]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[2][10]

  • If eye irritation persists, get medical advice/attention.[2][10]

Spill Cleanup:

  • For small spills, wear appropriate PPE and contain the spill with an inert absorbent material.[8]

  • Carefully collect the contaminated absorbent material into the designated solid hazardous waste container.[8]

  • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[8]

By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible handling of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid from acquisition to disposal. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Protective Equipment - American Chemistry Council.
  • Safety Data Sheet.
  • WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents.
  • Chemical Safety: Personal Protective Equipment.
  • How to Choose PPE for Chemical Work.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety equipment, PPE, for handling acids - Quicktest.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • 4 - Organic Syntheses Procedure.
  • Green synthesis of pyrazole systems under solvent-free conditions.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy.
  • Treatment and disposal of chemical wastes in daily laboratory work.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.